molecular formula C19H18ClN5O7S3 B1243634 Ceftiofur hydrochloride

Ceftiofur hydrochloride

Cat. No.: B1243634
M. Wt: 560 g/mol
InChI Key: KEQFDTJEEQKVLM-BIDYTWAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity. Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H18ClN5O7S3

Molecular Weight

560 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11+;/t12-,16-;/m1./s1

InChI Key

KEQFDTJEEQKVLM-BIDYTWAPSA-N

SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Isomeric SMILES

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl

Synonyms

ceftiofur
ceftiofur hydrochloride
ceftiofur sodium
Naxcel
U 64279A
U-64279E

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Action of Ceftiofur Hydrochloride Against Gram-Positive Bacteria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a critical tool in veterinary medicine for the management of bacterial infections. This technical guide provides a comprehensive examination of the core mechanism of action of ceftiofur against gram-positive bacteria. It delves into the molecular interactions with penicillin-binding proteins (PBPs), summarizes quantitative efficacy data, outlines detailed experimental protocols for mechanism-of-action studies, and explores the evolving landscape of bacterial resistance. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftiofur hydrochloride exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and viability in gram-positive bacteria.[1][2] The primary molecular targets of ceftiofur are the penicillin-binding proteins (PBPs), a group of enzymes located on the inner surface of the bacterial cell membrane that catalyze the final steps of peptidoglycan synthesis.[1]

Peptidoglycan, a hallmark of the bacterial cell wall, is a rigid, mesh-like polymer composed of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. This cross-linking, or transpeptidation, is the critical step inhibited by ceftiofur. By binding to the active site of PBPs, ceftiofur acylates the serine residue, forming a stable, inactive covalent adduct. This inactivation of PBPs prevents the formation of the peptide cross-links, leading to a weakened cell wall that can no longer withstand the high internal osmotic pressure of the bacterium.[1] The ultimate result is cell lysis and bacterial death.

A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common mechanism of resistance in bacteria that inactivate β-lactam antibiotics by hydrolyzing the β-lactam ring.[1][2]

cluster_bacterium Gram-Positive Bacterium ceftiofur This compound pbps Penicillin-Binding Proteins (PBPs) ceftiofur->pbps Binds to and inactivates peptidoglycan_synthesis Peptidoglycan Synthesis (Transpeptidation) ceftiofur->peptidoglycan_synthesis Inhibits cell_wall Cell Wall (Peptidoglycan) cell_membrane Cell Membrane pbps->peptidoglycan_synthesis Catalyzes peptidoglycan_synthesis->cell_wall Strengthens weakened_wall Weakened Cell Wall peptidoglycan_synthesis->weakened_wall Leads to cell_lysis Cell Lysis and Death weakened_wall->cell_lysis

Diagram 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Efficacy of Ceftiofur

The in vitro potency of ceftiofur against various gram-positive pathogens is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values for ceftiofur against a selection of clinically relevant gram-positive bacteria.

Table 1: Ceftiofur MIC Values against Streptococcus suis

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
94Not Specified0.12Not Specified[3]

Table 2: Ceftiofur MIC Values against Various Gram-Positive Pathogens

OrganismNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureusNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Coagulase-negative staphylococciNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Streptococcus dysgalactiaeNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Streptococcus uberisNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the in vitro susceptibility of a bacterial isolate to an antimicrobial agent.

3.1.1. Principle

A standardized inoculum of the test bacterium is exposed to serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. The MIC is read as the lowest concentration of the antimicrobial that inhibits visible growth.

3.1.2. Methodology

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolate onto a suitable non-selective agar (B569324) plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate for 18-24 hours at 35-37°C.

    • Select 3-5 well-isolated colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth) or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Ceftiofur Dilutions:

    • Prepare a stock solution of this compound of known concentration.

    • Perform serial twofold dilutions of the ceftiofur stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the ceftiofur dilutions.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Ceftiofur in Microtiter Plate prep_dilutions->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End read_results->end

Diagram 2: Experimental workflow for MIC determination.
Penicillin-Binding Protein (PBP) Binding Assay (Competitive Fluorescent Probe Displacement)

This assay determines the affinity of a β-lactam antibiotic for specific PBPs.

3.2.1. Principle

Unlabeled ceftiofur is used to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to the PBPs in whole bacterial cells or membrane preparations. The reduction in fluorescence intensity of the PBP bands on a gel corresponds to the binding of the unlabeled competitor.

3.2.2. Methodology

  • Bacterial Culture and Membrane Preparation:

    • Grow the gram-positive bacterial strain of interest to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

  • Competition Assay:

    • Incubate aliquots of the membrane preparation with increasing concentrations of ceftiofur for a defined period (e.g., 10 minutes at 37°C).

    • Add a fixed concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to each sample and incubate for a further defined period (e.g., 10 minutes at 37°C).

  • Detection and Analysis:

    • Stop the reaction by adding a sample buffer and denature the proteins by heating.

    • Separate the PBPs by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using a fluorescence imager.

    • Quantify the fluorescence intensity of each PBP band. The concentration of ceftiofur that causes a 50% reduction in the fluorescence intensity (IC₅₀) for a specific PBP is determined by plotting the percentage of inhibition against the logarithm of the ceftiofur concentration.

Mechanisms of Resistance in Gram-Positive Bacteria

The primary mechanism of resistance to β-lactam antibiotics, including ceftiofur, in gram-positive bacteria is the alteration of the target PBPs, which reduces their binding affinity for the antibiotic.

Alterations in Penicillin-Binding Proteins (PBPs)

Mutations in the genes encoding PBPs can lead to amino acid substitutions in the active site of the enzyme, sterically hindering the binding of ceftiofur. This is a significant resistance mechanism in streptococci.

  • Streptococcus suis : Specific mutations in PBP1a, PBP2a, PBP2b, and PBP2x have been strongly associated with a decrease in susceptibility to ceftiofur.[4][5] For example, substitutions such as S477D/G in PBP1a, E549Q and A568S in PBP2a, T625R in PBP2b, and Q453H in PBP2x have been identified in ceftiofur-non-susceptible isolates.[4][6]

  • Streptococcus agalactiae : Strains with decreased susceptibility to ceftiofur have been found to harbor mutations in PBP1B, PBP2B, and PBP2X.[7][8]

  • Enterococcus faecalis and Enterococcus faecium : These species exhibit intrinsic resistance to cephalosporins.[9][10] This is primarily due to the presence of a low-affinity PBP, Pbp5, which can continue to function in cell wall synthesis even in the presence of cephalosporins.[10] Other genetic determinants, such as the two-component signal transduction system CroRS and the Ser/Thr kinase IreK, are also involved in mediating this intrinsic resistance.[9]

β-Lactamase Production

While more common in gram-negative bacteria, the production of β-lactamases can also contribute to resistance in some gram-positive bacteria. These enzymes hydrolyze the β-lactam ring of ceftiofur, rendering it inactive.

resistance Ceftiofur Resistance in Gram-Positive Bacteria pbp_alteration Target Modification: Alteration of PBPs resistance->pbp_alteration beta_lactamase Enzymatic Inactivation: β-Lactamase Production resistance->beta_lactamase mutations Mutations in PBP genes (e.g., pbp1a, pbp2x) pbp_alteration->mutations low_affinity_pbp Expression of low-affinity PBPs (e.g., Pbp5 in Enterococcus) pbp_alteration->low_affinity_pbp hydrolysis Hydrolysis of β-lactam ring beta_lactamase->hydrolysis

Diagram 3: Mechanisms of ceftiofur resistance.

Conclusion

This compound remains a potent antimicrobial agent against a range of gram-positive pathogens. Its mechanism of action, centered on the inhibition of peptidoglycan synthesis via PBP inactivation, is well-established. However, the emergence of resistance, primarily through PBP alterations, underscores the importance of continued surveillance and research. A deeper understanding of the molecular interactions between ceftiofur and its targets, as well as the genetic basis of resistance, is crucial for the development of next-generation antimicrobial strategies and for preserving the efficacy of this important veterinary therapeutic.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur (B124693) hydrochloride is a semisynthetic, third-generation cephalosporin (B10832234) antibiotic exclusively for veterinary use.[1][2] It is recognized for its broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains.[3][4] This guide provides a detailed overview of its molecular structure, core chemical properties, mechanism of action, and key experimental protocols relevant to its analysis and application.

Molecular Structure and Identification

The chemical structure of Ceftiofur hydrochloride is centered around a β-lactam ring fused to a dihydrothiazine ring, which is characteristic of cephalosporins.[3] Its stability against many β-lactamase enzymes is enhanced by key functional groups, including an aminothiazole ring and a methoxyimino group.[5] The molecule also features a furan-2-carbonylthiomethyl side chain which contributes to its antibacterial efficacy.[3] this compound is the hydrochloride salt form of ceftiofur.[3][6]

Table 1: Chemical Identifiers of this compound

IdentifierValueSource
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride[3][7]
CAS Number 103980-44-5[1][2][3][6][8]
Molecular Formula C₁₉H₁₈ClN₅O₇S₃[1][3][6][7]

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation, delivery, and activity. It typically appears as an off-white or white crystalline powder.[2][6]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 560.01 - 560.03 g/mol [2][3][7][9][10]
Melting Point >190°C (decomposes)[1][3][6][11]
pKa (Strongest Acidic) 2.83[3]
pKa (Strongest Basic) 4.19[3]
Water Solubility Soluble, though some sources note it is sparingly soluble or insoluble in aqueous buffers.[1][3][12][13]
Solubility in Organic Solvents Soluble in N,N-Dimethylacetamide, Dimethyl sulfoxide (B87167) (DMSO), and Dimethylformamide (DMF). Sparingly soluble or slightly soluble in ethanol (B145695) and methanol.[3][5][6][12]
UV/Vis λmax 288 nm, 292 nm[3][14]

Mechanism of Action

The primary antibacterial mechanism of Ceftiofur involves the inhibition of bacterial cell wall synthesis.[3][4] Like other β-lactam antibiotics, it targets and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[6][7][15][16] This disruption prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[3][6][15][16]

Beyond its direct bactericidal effects, some studies have indicated that Ceftiofur may possess immunomodulatory properties by inhibiting the activation of NF-kappaB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines.[17][18]

Mechanism_of_Action cluster_bacterium Bacterial Cell Ceftiofur Ceftiofur Hydrochloride PBPs Penicillin-Binding Proteins (PBPs) Ceftiofur->PBPs Binds to Crosslinking Peptidoglycan Cross-linking Ceftiofur->Crosslinking Inhibits PBPs->Crosslinking Catalyzes Synthesis Cell Wall Synthesis Crosslinking->Synthesis Essential for Lysis Cell Wall Weakening & Cell Lysis Synthesis->Lysis Disruption leads to

Fig 1. Antibacterial mechanism of this compound.

Immunomodulatory_Pathway cluster_cell Macrophage Cell (e.g., RAW 264.7) LPS LPS (Lipopolysaccharide) MAPK MAPK Pathway (ERK, p38, JNK) LPS->MAPK Activates NFkB NF-kappaB Translocation LPS->NFkB Activates Ceftiofur Ceftiofur Ceftiofur->MAPK Inhibits Ceftiofur->NFkB Inhibits Cytokines Pro-inflammatory Cytokine Secretion MAPK->Cytokines Induces NFkB->Cytokines Induces

Fig 2. Ceftiofur's inhibition of inflammatory pathways.

Experimental Protocols

This section details standardized methodologies for the analysis and evaluation of this compound.

Objective: To determine the concentration of this compound in a sample, such as a veterinary formulation.[3][19]

Methodology:

  • Chromatographic System: [3][19]

    • Column: Phenomix C18 (150 mm x 4.6 mm, 5 µm particle size) or equivalent.

    • Detector: UV detector set at a wavelength (λmax) of 292 nm.

    • Column Temperature: 35°C.[20]

  • Mobile Phase: [3][19]

  • Flow Rate: 1.0 mL/min.[3][19]

  • Injection Volume: 20 µL.[20]

  • Standard Preparation: [3]

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of working standards by serially diluting the stock solution to achieve concentrations ranging from 0.01 to 0.16 mg/mL.[19]

  • Sample Preparation (for veterinary oily suspension): [3][19]

    • Employ a suitable liquid-liquid or solid-phase extraction method to isolate the analyte from the oily matrix.

    • The final extract should be dissolved in the mobile phase before injection.

  • Analysis: [3]

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • The retention time for Ceftiofur HCl is approximately 3.4 minutes under these conditions.[19]

    • Construct a calibration curve by plotting peak area against the concentration of the standards.

    • Determine the concentration of Ceftiofur HCl in the sample by comparing its peak area to the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Std_Prep Standard Solution Preparation Injection Inject into HPLC System Std_Prep->Injection Sample_Prep Sample Preparation (Extraction from Matrix) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (292 nm) Separation->Detection Integration Peak Integration Detection->Integration Curve Calibration Curve Construction Integration->Curve Quantification Quantification of Ceftiofur Curve->Quantification

Fig 3. Experimental workflow for HPLC analysis of Ceftiofur HCl.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate using the broth microdilution method.[3]

Methodology:

  • Inoculum Preparation: [3]

    • Grow the bacterial isolate overnight on a suitable non-selective agar (B569324) medium (e.g., Blood Agar).

    • Prepare a bacterial suspension in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Further dilute the suspension to achieve the final desired inoculum concentration for the assay.

  • MIC Assay: [3]

    • Perform two-fold serial dilutions of this compound in a 96-well microtiter plate using Mueller-Hinton broth. The final concentration range should typically span from 0.03 to 32 µg/mL.

    • Inoculate each well (including a positive growth control well without any antibiotic) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: [3]

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Ceftiofur in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Plate Visually Inspect for Bacterial Growth Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC

Fig 4. Workflow for MIC determination via broth microdilution.

Objective: To synthesize and purify this compound. This is a high-level overview based on available literature.[21][22][23]

Methodology:

  • Synthesis: [21][22]

    • Dissolve 7-amino-3-{(2-furylcarbonyl)thiomethyl}-3-cephem-4-carboxylic acid (cephalo furan (B31954) acid) and an AE-active ester (e.g., 2-methoxyimino-2-(2-aminothiazolyl)-(Z)-thioacetic acid benzothiazole (B30560) ester) in a suitable organic solvent (e.g., methylene (B1212753) chloride).

    • Cool the mixture to between 0°C and 10°C.

    • Add an organic amine (e.g., triethylamine) dropwise while maintaining the temperature.

    • Allow the reaction to proceed for several hours (e.g., 3-6 hours) with stirring.

  • Purification: [21]

    • Extract the reaction mixture with water.

    • Treat the aqueous phase with activated carbon to decolorize the solution, followed by filtration.

    • Adjust the pH of the filtrate to approximately 1.0-2.0 by adding hydrochloric acid, which causes the this compound to precipitate.

    • Filter the solid product.

    • Recrystallize the wet product from a solvent system such as acetone (B3395972) and water to achieve high purity.

    • Dry the final product under controlled temperature (e.g., 40°C).

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Dissolve Reactants in Organic Solvent Reaction Cool and React with Organic Amine Reactants->Reaction Extraction Aqueous Extraction Reaction->Extraction Decolorize Decolorize with Activated Carbon Extraction->Decolorize Precipitate Precipitate with HCl (pH Adjustment) Decolorize->Precipitate Recrystallize Recrystallize from Acetone/Water Precipitate->Recrystallize Dry Dry Final Product Recrystallize->Dry

Fig 5. High-level workflow for Ceftiofur HCl synthesis.

References

Ceftiofur Hydrochloride: An In-depth Technical Guide to its Spectrum of Activity Against Veterinary Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin, is a broad-spectrum antibiotic exclusively developed for veterinary use.[1] Its efficacy against a wide array of Gram-positive and Gram-negative bacteria has established it as a critical tool in treating infections in various animal species, including cattle, swine, horses, dogs, and cats.[2][3] This technical guide provides a comprehensive overview of ceftiofur's spectrum of activity, detailing its mechanism of action, in vitro efficacy against key veterinary pathogens, and standardized experimental protocols for its evaluation.

Mechanism of Action

As a β-lactam antibiotic, ceftiofur's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[2][4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains and ultimately leading to a loss of cell wall integrity, cell lysis, and bacterial death.[2][5] A key advantage of ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism against other β-lactam antibiotics.[2][4]

Beyond its direct bactericidal activity, recent studies have suggested that ceftiofur may also possess immunomodulatory properties. Research has indicated that ceftiofur can inhibit the activation of nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinases (MAPK), key signaling pathways involved in the inflammatory response.[6][7] This suggests a potential dual role for ceftiofur in not only combating bacterial pathogens but also modulating the host's inflammatory response to infection.

Spectrum of Activity: Quantitative Data

The in vitro activity of ceftiofur is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values (MIC₅₀, MIC₉₀, and range) of ceftiofur against a range of significant veterinary pathogens. These values are crucial for predicting clinical efficacy and monitoring the development of antimicrobial resistance.

Bovine Pathogens

Ceftiofur is widely used in cattle for the treatment of bovine respiratory disease (BRD), foot rot, and metritis.[1][8][9]

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Mannheimia haemolytica--0.06-
Pasteurella multocida--0.06≤0.03 - >2
Histophilus somni--0.015-
Escherichia coli39---
Staphylococcus aureus980.251-
Streptococcus uberis----
Streptococcus dysgalactiae----
Salmonella spp.----
Swine Pathogens

In swine, ceftiofur is indicated for the treatment of swine respiratory disease (SRD).[10][14]

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae1410.2510.03 to >2
Pasteurella multocida-≤0.03≤0.03≤0.03 - 0.06
Streptococcus suis-0.060.25≤0.03 - 1
Salmonella choleraesuis-1.02.00.25 - 2.0
Escherichia coli-2.0>16.00.25 - >16.0

Note: Data compiled from multiple sources.[10][14][15][16]

Equine Pathogens

Ceftiofur is used in horses to treat lower respiratory tract infections, particularly those caused by Streptococcus equi subsp. zooepidemicus.[17][18]

PathogenNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Streptococcus equi subsp. zooepidemicus7550.060.12≤0.015 - 0.5

Note: Data compiled from multiple sources.[17][18][19]

Canine and Feline Pathogens

In small animals, ceftiofur has been evaluated for its efficacy against pathogens isolated from various infections, including urinary tract and skin infections.[20][21][22]

PathogenHostNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliCanine---≤0.25 - ≥8.0
Staphylococcus pseudintermediusCanine100.641.280.64 - 2.56
Proteus spp.Canine---≤0.25 - ≥8.0
Pasteurella spp.Canine---≤0.25 - ≥8.0
Streptococcus canisCanine20>2.56>2.56>2.56
Pseudomonas aeruginosaCanine20>2.56>2.56>2.56
Enterococcus spp.Canine---≥8.0
Bordetella bronchisepticaCanine---≥8.0

Note: Data compiled from multiple sources.[20][21][23] MIC values for feline pathogens are less extensively reported in the compiled sources.

Experimental Protocols

Accurate and reproducible determination of MIC values is essential for antimicrobial susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for this purpose.[24][25][26] The most common method for determining the MIC of ceftiofur is the broth microdilution method.

Broth Microdilution MIC Assay (Based on CLSI Guidelines)

1. Materials:

  • Ceftiofur hydrochloride powder (analytical grade)

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™)[27]

2. Preparation of Ceftiofur Stock Solution:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent as recommended by the manufacturer.

  • Sterilize the stock solution by filtration.

  • Store aliquots at -60°C or below, protected from light, to prevent degradation.[28]

3. Preparation of Microtiter Plates:

  • Aseptically dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the ceftiofur working stock solution to the first well of each test row.

  • Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.[28]

  • Designate wells for positive control (inoculum only) and negative control (broth only).

4. Inoculum Preparation and Inoculation:

  • Prepare a bacterial suspension from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[28]

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 50 µL of the diluted inoculum to each well (except the negative control).

5. Incubation:

  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[28]

6. Reading and Interpretation:

  • Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.

  • The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[28]

  • The growth control well should show distinct turbidity. The negative control well should remain clear.

  • The MIC of the QC strain must fall within the acceptable range as defined by CLSI.[27][28]

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the established CLSI breakpoints for the specific pathogen and animal species.[29]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Ceftiofur's Mechanism of Action Ceftiofur Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP Binds to CellWall Bacterial Cell Wall (Peptidoglycan Synthesis) PBP->CellWall Inhibits Lysis Cell Lysis and Bacterial Death CellWall->Lysis Weakens

Caption: Ceftiofur's bactericidal mechanism of action.

G cluster_1 Experimental Workflow for MIC Determination A Prepare Ceftiofur Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read and Record MIC E->F G Interpret Results using CLSI Breakpoints F->G G cluster_2 Logical Relationship of MIC to Clinical Outcome MIC Determined MIC Value (µg/mL) Breakpoint CLSI Breakpoint (S, I, R) MIC->Breakpoint Compared to Outcome Predicted Clinical Outcome Breakpoint->Outcome Determines

References

Initial degradation pathways of Ceftiofur hydrochloride under thermal stress

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Initial Degradation Pathways of Ceftiofur (B124693) Hydrochloride Under Thermal Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized in veterinary medicine.[1][2] However, its efficacy and safety can be compromised by its instability under thermal stress.[3] Understanding the initial degradation pathways of this compound is crucial for ensuring the stability, safety, and efficacy of its pharmaceutical formulations.[4] Thermal degradation not only leads to a loss of potency but can also result in the formation of potentially toxic degradation products.[4] This guide provides a comprehensive overview of the primary thermal degradation products, the kinetics of their formation, and the analytical methodologies employed for their identification and quantification.

Primary Thermal Degradation Pathways

Under thermal stress, this compound primarily degrades through two main pathways:

  • Cleavage of the β-lactam ring: This is a significant degradation mechanism at elevated temperatures, leading to the formation of Cef-aldehyde.[1][3] This degradation product is of particular concern as it has been shown to exhibit significantly increased cytotoxicity compared to the parent compound.[4][5]

  • Hydrolysis of the thioester bond: This pathway results in the formation of Desfuroylceftiofur (DFC).[1] DFC is also a known metabolite of Ceftiofur in animals.[6] Interestingly, DFC can further degrade to form Cef-aldehyde under thermal stress.[3][4]

The following diagram illustrates the initial thermal degradation pathways of this compound.

Ceftiofur This compound Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde β-lactam ring cleavage (High Temperature) DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Hydrolysis of thioester bond DFC->Cef_aldehyde Further degradation (Thermal Stress)

Initial thermal degradation pathways of this compound.

Quantitative Data on Thermal Degradation

The rate of Ceftiofur degradation is highly dependent on temperature and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: Degradation Rates of Ceftiofur at Various Temperatures

Temperature (°C)Degradation Rate Constant (k, h⁻¹)Half-life (t½)MatrixReference
150.4 - 2.8 x 10⁻³24 - 41 daysAqueous solution with 1-5% CAFO recycled water[1][6]
251.4 - 4.4 x 10⁻³6.6 - 21 daysAqueous solution with 1-5% CAFO recycled water[1][6]
356.3 - 11 x 10⁻³2.6 - 4.6 daysAqueous solution with 1-5% CAFO recycled water[1][6]
4511 - 17 x 10⁻³1.7 - 2.6 daysAqueous solution with 1-5% CAFO recycled water[1][6]
63Not specifiedLonger than 30 minMilk (LTLT Pasteurization)[7][8]
72Not specifiedLonger than 15 sMilk (HTST Pasteurization)[7][8]
92Significant degradation (35.24% reduction)20 minMilk[7]
100Time-dependentNot specifiedAqueous solution[3]

Table 2: Cytotoxicity of Ceftiofur and its Thermal Degradation Product

CompoundCell LineIC₅₀ (µg/mL)Cytotoxicity ComparisonReference
Ceftiofur (CEF)LO23052.0-[5]
Thermally Treated Ceftiofur (TTC)LO21967.0More toxic than CEF[5]
Cef-aldehyde (CEF-1)LO2573.1~5.3 times more toxic than CEF[5]

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of thermal degradation studies. Below are synthesized protocols based on cited literature.

Sample Preparation and Thermal Stress Application
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as distilled water or a specific buffer, to a known concentration (e.g., 100 mg/mL).[3] The solution should be stored under protected conditions (e.g., in the dark at -20°C) before use.[3]

  • Working Solutions: Dilute the stock solution with the desired matrix (e.g., distilled water, milk, buffered solution) to the final experimental concentrations (e.g., 0.5 mg/mL, 2.5 mg/mL, 5 mg/mL, 10 mg/mL, and 20 mg/mL).[3]

  • Thermal Stress Conditions:

    • Temperature: Subject the working solutions to various temperatures (e.g., 15°C, 25°C, 35°C, 45°C, 63°C, 72°C, 92°C, 100°C) in a controlled environment like a water bath or an incubator.[1][3][7]

    • Time: Collect samples at multiple time points (e.g., 10 min, 20 min, 30 min, 60 min) to monitor the degradation progress.[3]

    • pH: To assess the influence of pH, adjust the pH of the working solutions to acidic, neutral, and alkaline levels before applying thermal stress.[9]

  • Sample Quenching: After the specified time, immediately quench the degradation reaction. This can be achieved by rapid cooling (e.g., placing samples on ice) and/or by adding a quenching agent like acetonitrile (B52724) followed by centrifugation.[10] Store samples at a low temperature (e.g., 4°C) and analyze them promptly.[10]

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

  • Purpose: Quantification of Ceftiofur and its degradation products.[11]

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A typical mobile phase involves a gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).[3]

  • Flow Rate: A flow rate of around 0.7 mL/min is often employed.[3]

  • Detection: UV detection at a specific wavelength is used for quantification.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Purpose: Identification and confirmation of degradation products by providing molecular weight and fragmentation information.[4] This method is crucial for elucidating the degradation pathways.[4]

  • Ionization: Electrospray ionization (ESI) is a common technique.

  • Mass Analyzer: Tandem mass spectrometry (MS/MS) allows for the structural elucidation of the degradation products.

The following diagram outlines a typical workflow for a thermal degradation study of Ceftiofur.

cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Ceftiofur Stock Solution Working Prepare Working Solutions in Matrix Stock->Working Heat Apply Heat (Specific Temp & Time) Working->Heat Quench Quench Reaction Heat->Quench HPLC HPLC-UV (Quantification) Quench->HPLC LCMS LC-MS/MS (Identification) Quench->LCMS Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathways Elucidate Degradation Pathways LCMS->Pathways

A typical workflow for thermal degradation studies of Ceftiofur.

Conclusion

The thermal degradation of this compound is a critical consideration for its formulation, storage, and use. The primary degradation pathways lead to the formation of Cef-aldehyde and Desfuroylceftiofur, with Cef-aldehyde exhibiting notable cytotoxicity.[4] The rate of degradation is significantly influenced by temperature and the surrounding matrix.[1] The detailed experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers and drug development professionals to assess the stability of Ceftiofur and to ensure the quality, safety, and efficacy of pharmaceutical products containing this important antibiotic.

References

In-Vitro Activity of Ceftiofur and its Metabolite, Desfuroylceftiofur: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur (B124693), a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use, and its primary active metabolite, desfuroylceftiofur (B1239554), exhibit potent in-vitro activity against a broad spectrum of bacterial pathogens.[1][2] This technical guide provides a comprehensive overview of their in-vitro efficacy, detailing their mechanism of action, summarizing minimum inhibitory concentration (MIC) data against key veterinary pathogens, and outlining the standardized experimental protocols for susceptibility testing.

Mechanism of Action

Ceftiofur and desfuroylceftiofur are bactericidal agents that belong to the beta-lactam class of antibiotics.[3][4] Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][5] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes located on the inner membrane of the bacterial cell wall.[6][7] PBPs are responsible for the final stages of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[6][7] By inhibiting the transpeptidase activity of PBPs, ceftiofur and desfuroylceftiofur disrupt the cross-linking of peptidoglycan chains.[4] This interference with cell wall assembly leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[4][7]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) PBP->Peptidoglycan Catalyzes CellLysis Cell Lysis (Bacterial Death) Ceftiofur Ceftiofur / Desfuroylceftiofur Ceftiofur->PBP Inhibits

Mechanism of action of Ceftiofur and Desfuroylceftiofur.

Metabolism of Ceftiofur

Following administration, ceftiofur is rapidly metabolized in the body, primarily in the liver and kidneys, to its main active metabolite, desfuroylceftiofur.[8][9] This conversion is catalyzed by esterases and involves the cleavage of the thioester bond, releasing the furoic acid side chain.[8][9] Desfuroylceftiofur retains the intact beta-lactam ring, which is crucial for its antimicrobial activity.[10] In fact, desfuroylceftiofur is considered the primary contributor to the in-vivo efficacy of ceftiofur.[10]

Ceftiofur Ceftiofur Desfuroylceftiofur Desfuroylceftiofur (Active Metabolite) Ceftiofur->Desfuroylceftiofur Metabolism Esterases Esterases (Liver, Kidneys) Esterases->Ceftiofur Catalyzes

Metabolic conversion of Ceftiofur to Desfuroylceftiofur.

In-Vitro Activity: Minimum Inhibitory Concentrations (MIC)

The in-vitro potency of ceftiofur and desfuroylceftiofur is quantified by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) of ceftiofur and desfuroylceftiofur against a range of significant veterinary pathogens.

Table 1: In-Vitro Activity of Ceftiofur against Key Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Actinobacillus pleuropneumoniae≤0.0019≤0.0019
Pasteurella multocida≤0.0039≤0.0078
Mannheimia haemolytica0.0150.015
Histophilus somni≤0.0019≤0.0019
Streptococcus suisVariesVaries
Escherichia coli0.51.0
Salmonella choleraesuis1.01.0
Staphylococcus aureusVaries1.0

Table 2: In-Vitro Activity of Desfuroylceftiofur against Key Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Actinobacillus pleuropneumoniaeVariesVaries
Pasteurella multocidaVariesVaries
Mannheimia haemolyticaVariesVaries
Histophilus somniVariesVaries
Streptococcus suisVariesVaries
Escherichia coliVariesVaries
Salmonella choleraesuisVariesVaries
Staphylococcus aureusVaries4.0 - 8.0

Note: MIC values can vary depending on the specific isolates and testing methodologies used. The data presented here is a summary from multiple studies.[11]

Overall, ceftiofur and desfuroylceftiofur demonstrate equivalent activity against many Gram-negative organisms, with MICs typically within one serial dilution of each other.[11] However, against staphylococci and some streptococci, desfuroylceftiofur has been observed to be less active than the parent compound, with MICs being 2 to 5 serial dilutions higher.[11]

Experimental Protocols for In-Vitro Susceptibility Testing

The determination of MIC values for ceftiofur and desfuroylceftiofur is performed using standardized methods to ensure accuracy and reproducibility. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing of bacteria isolated from animals, with documents such as VET01-A4 and M31-A3 being key references.[12][13][14] The broth microdilution method is a commonly employed technique.

Broth Microdilution Method

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution:

    • A stock solution of ceftiofur or desfuroylceftiofur is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

  • Preparation of Microtiter Plates:

    • Serial two-fold dilutions of the antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of a 96-well microtiter plate.

    • The final volume in each well is typically 100 µL.

    • A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing broth only) are included on each plate.

  • Inoculum Preparation:

    • The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium for 18-24 hours.

    • Several colonies are suspended in a sterile liquid (e.g., saline or broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[15]

    • This standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Inoculation and Incubation:

    • The prepared microtiter plates are inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[16]

  • MIC Determination:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

cluster_0 Preparation cluster_1 Execution cluster_2 Analysis A Prepare Antimicrobial Stock Solution B Prepare Serial Dilutions in Microtiter Plate A->B D Inoculate Microtiter Plate B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 35°C for 16-20 hours D->E F Read Results (Visual Inspection for Turbidity) E->F G Determine MIC F->G

Workflow for MIC determination by broth microdilution.

Conclusion

Ceftiofur and its active metabolite, desfuroylceftiofur, demonstrate potent in-vitro activity against a wide range of bacterial pathogens of veterinary importance. Their mechanism of action, through the inhibition of bacterial cell wall synthesis, provides a bactericidal effect. Standardized susceptibility testing methods, such as the broth microdilution technique outlined by the CLSI, are crucial for accurately determining the in-vitro efficacy of these compounds and for guiding their appropriate clinical use to ensure therapeutic success and mitigate the development of antimicrobial resistance.

References

An In-depth Technical Guide on the Immunomodulatory Properties of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is a cornerstone in veterinary medicine for treating bacterial infections across various animal species, including swine, cattle, and poultry.[1][2] Beyond its well-established antimicrobial activity, which stems from the inhibition of bacterial cell wall synthesis, a growing body of evidence highlights its significant immunomodulatory capabilities.[3] This technical guide provides a comprehensive overview of the current research on the immunomodulatory effects of Ceftiofur hydrochloride, detailing its impact on immune responses, the underlying molecular mechanisms, and the experimental protocols used to elucidate these effects.

Core Immunomodulatory Effects

This compound has been shown to modulate both humoral and cellular immunity, with effects that can vary depending on the animal model and the specific context of immune stimulation, such as vaccination.[1][4] The primary immunomodulatory actions observed are the alteration of cytokine secretion and the influence on the magnitude and nature of the immune response.[1][5]

1.1. Impact on Humoral Immunity

The administration of this compound concurrently with vaccination has been shown to have variable, and sometimes detrimental, effects on the humoral immune response.[1] Studies in pigs have demonstrated that ceftiofur can delay the development of humoral immunity to a live attenuated pseudorabies virus (PRV) vaccine and suppress antibody production against a swine influenza virus (SIV) vaccine.[1][2][5] Similarly, a reduction in seroconversion rates and lower ELISA scores were observed in pigs vaccinated against erysipelas while being treated with ceftiofur.[1] However, in other contexts, such as with a porcine circovirus type 2 (PCV-2) and Mycoplasma hyopneumoniae combination vaccine, ceftiofur did not show a significant impact on the humoral response.[1] In avian species, co-administration with an avian influenza (AI) vaccine led to reduced antibody titers.[1]

Table 1: Effect of this compound on Humoral Immune Response to Vaccination

Vaccine TypeAnimal ModelKey Findings on Humoral ResponseReference
Live Attenuated Pseudorabies Virus (PRV)PigsSignificant delay in the development of the humoral response.[1][5]
Inactivated Swine Influenza Virus (SIV)PigsSignificant suppression of antibody production.[1][5]
ErysipelasPigsReduced number of seroconverted pigs and lower ELISA scores.[1]
Porcine Circovirus Type 2 (PCV-2) & M. hyopneumoniaePigsNo significant impact on the induction of humoral immunity.[1]
Avian Influenza (AI) (H5N8 and H7N9)Avian SpeciesReduced antibody titers.[1]

1.2. Impact on Cellular Immunity

The influence of this compound on cell-mediated immunity also appears to be vaccine-dependent.[1] In pigs vaccinated against PRV, ceftiofur treatment was found to significantly affect the cellular immune response.[1][5][6] Conversely, for the SIV vaccine, no significant impact on cellular immunity was observed, despite the negative effect on the humoral response.[1][4]

Table 2: Effect of this compound on Cellular Immune Response to Vaccination

Vaccine TypeAnimal ModelKey Findings on Cellular ResponseReference
Live Attenuated Pseudorabies Virus (PRV)PigsCellular immune response was significantly affected.[1][5]
Inactivated Swine Influenza Virus (SIV)PigsNo significant influence on cellular immunity was observed.[1][4]

1.3. Modulation of Cytokine Secretion

A key mechanism underlying the immunomodulatory effects of this compound is its ability to inhibit the secretion of pro-inflammatory cytokines.[1][4] In vitro studies using RAW 264.7 macrophage-like cells have shown that ceftiofur can downregulate the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS).[7][8] However, it did not affect the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[7][8] In vivo studies in mice with LPS-induced acute lung injury also demonstrated that pretreatment with ceftiofur significantly decreased the levels of TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid.[9]

Table 3: Effect of this compound on Cytokine Production

CytokineModel SystemStimulantEffect of CeftiofurReference
TNF-αRAW 264.7 cellsLPSDownregulation[7][8]
IL-1βRAW 264.7 cellsLPSDownregulation[7][8]
IL-6RAW 264.7 cellsLPSDownregulation[7][8]
IL-10RAW 264.7 cellsLPSNo effect[7][8]
TNF-αMice (in vivo)LPSSignificant decrease in BALF[9]
IL-6Mice (in vivo)LPSSignificant decrease in BALF[9]
IL-8Mice (in vivo)LPSSignificant decrease in BALF[9]
IFN-γPig PBMC (ex vivo)PRVSignificantly lower concentration in culture supernatants[6]
IFN-γPig PBMC (ex vivo)SIV H3N2No significant differences in secretion[4]

Molecular Mechanisms of Immunomodulation

The immunomodulatory effects of this compound are linked to its ability to interfere with key intracellular signaling pathways that regulate the expression of immune-related genes.[1] Research has primarily focused on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][7][8]

2.1. Inhibition of NF-κB and MAPK Signaling Pathways

Signal transduction studies in RAW 264.7 cells have revealed that ceftiofur significantly inhibits the LPS-induced phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK), which are all key components of the MAPK pathway.[7][8] Furthermore, ceftiofur has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus.[7][8] By blocking these critical signaling pathways, ceftiofur effectively inhibits the transcription of pro-inflammatory cytokine genes.[1][7][8]

G Potential Mechanism of Ceftiofur's Immunomodulatory Effect cluster_0 Immune Cell Bacterial Component (LPS) Bacterial Component (LPS) TLR4 TLR4 Bacterial Component (LPS)->TLR4 Activates MAPK Pathway MAPK Pathway TLR4->MAPK Pathway Initiates NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Initiates Cytokine Genes Cytokine Genes MAPK Pathway->Cytokine Genes Activates Transcription NF-κB Pathway->Cytokine Genes Activates Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Genes->Pro-inflammatory Cytokines Translation Ceftiofur Ceftiofur Ceftiofur->MAPK Pathway Inhibits Ceftiofur->NF-κB Pathway Inhibits

Caption: Potential mechanism of Ceftiofur's immunomodulatory effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and comparison of research findings. Below are summaries of key experimental protocols used in the study of this compound's immunomodulatory properties.

3.1. In Vitro Cytokine Production Assay

  • Cell Line: RAW 264.7 murine macrophage-like cells.[7][8]

  • Treatment: Cells are pretreated with varying concentrations of this compound (e.g., 1, 5, or 10 mg/L) for 1 hour.[7][8]

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 mg/L) to induce an inflammatory response.[7][8]

  • Cytokine Measurement: After a specified incubation period, the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[4]

  • Analysis: The levels of cytokines in ceftiofur-treated groups are compared to the LPS-only control group to determine the inhibitory effect.

3.2. Western Blot Analysis for Signaling Pathway Components

  • Cell Lysate Preparation: Following treatment and stimulation as described above, cells are harvested and lysed to extract total protein.[7][8][10]

  • Protein Quantification: The concentration of protein in the lysates is determined using a standard assay (e.g., BCA protein assay).

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of MAPK proteins (ERK, p38, JNK) and NF-κB p65.[7][8][10]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The density of the bands corresponding to the phosphorylated proteins is normalized to the total protein to quantify the level of activation.

3.3. In Vivo Animal Studies for Vaccine Interaction

  • Animal Model: Pigs are commonly used to study the effects of ceftiofur on vaccination responses.[4][5][6]

  • Experimental Groups: Animals are typically divided into groups: unvaccinated control, vaccinated control, and vaccinated group receiving therapeutic doses of this compound (e.g., 3-5 mg/kg body weight, intramuscularly, for 3-5 consecutive days).[4]

  • Vaccination: Animals are vaccinated with either live or inactivated vaccines (e.g., PRV or SIV).[4][5]

  • Sample Collection: Blood samples are collected at various time points post-vaccination.

  • Humoral Response Assessment: Antibody titers are measured using techniques such as blocking ELISA or haemagglutination inhibition assays.[4][5]

  • Cellular Response Assessment: T-cell responses are analyzed using lymphocyte proliferation assays. Peripheral blood mononuclear cells (PBMCs) are isolated and restimulated in vitro with the vaccine antigen, and proliferation is measured. Cytokine production (e.g., IFN-γ, IL-4) in the culture supernatants is also quantified by ELISA.[4][5]

G Workflow for Assessing Antibiotic Immunomodulatory Effects Animal Selection & Acclimatization Animal Selection & Acclimatization Group Allocation Group Allocation Animal Selection & Acclimatization->Group Allocation Treatment & Vaccination Treatment & Vaccination Group Allocation->Treatment & Vaccination Sample Collection (Blood, Tissues) Sample Collection (Blood, Tissues) Treatment & Vaccination->Sample Collection (Blood, Tissues) Immunological Assays Immunological Assays Sample Collection (Blood, Tissues)->Immunological Assays Data Analysis & Interpretation Data Analysis & Interpretation Immunological Assays->Data Analysis & Interpretation

Caption: Workflow for assessing antibiotic immunomodulatory effects.

Conclusion and Future Directions

The research to date clearly indicates that this compound possesses significant immunomodulatory properties, primarily through the downregulation of pro-inflammatory cytokine production via the inhibition of the NF-κB and MAPK signaling pathways.[1][7][8] These effects have important clinical implications, particularly when ceftiofur is administered concurrently with vaccines.[4][5] The observed suppression of humoral and, in some cases, cellular immune responses to vaccination underscores the need for caution and further investigation.[1][5]

Future research should focus on:

  • Elucidating the precise molecular targets of ceftiofur within the immune signaling cascades.

  • Investigating the immunomodulatory effects of ceftiofur in a wider range of animal species and against a broader array of pathogens and vaccines.

  • Determining the optimal timing and dosage of ceftiofur administration to minimize negative impacts on vaccine efficacy while maintaining its therapeutic antimicrobial effect.

A deeper understanding of the immunomodulatory properties of this compound will enable veterinarians and drug development professionals to optimize its use, ensuring both effective treatment of bacterial infections and the successful establishment of protective immunity through vaccination.

References

Stability of Ceftiofur Hydrochloride: A Technical Guide on the Influence of pH and Temperature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ceftiofur (B124693) hydrochloride under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this third-generation cephalosporin (B10832234) antibiotic is critical for the development of stable pharmaceutical formulations, ensuring its efficacy and safety in veterinary medicine. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation mechanisms and experimental workflows.

Introduction

Ceftiofur hydrochloride is a widely used antibiotic in veterinary medicine for treating bacterial infections in livestock and other animals.[1] However, its chemical structure, particularly the β-lactam ring and the thioester bond, is susceptible to degradation under various environmental conditions, including changes in pH and temperature.[2][3] This degradation can lead to a loss of potency and the formation of degradation products, some of which may have altered biological activity or potential toxicity.[2][3] Therefore, a thorough understanding of this compound's stability profile is paramount for formulation development, storage, and handling.

Influence of pH on this compound Stability

The pH of the aqueous environment significantly impacts the stability of this compound. Generally, the antibiotic is more stable in acidic to neutral conditions and exhibits rapid degradation in alkaline environments.

Quantitative Data: Degradation Rate Constants at Various pH Values

The degradation of this compound follows pseudo-first-order kinetics in aqueous solutions. The rate of degradation is highly dependent on the pH of the solution.

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Reference
1600.79 ± 0.21[4]
3600.61 ± 0.03[4]
5600.44 ± 0.05[4]
7.4601.27 ± 0.04[4]
1025 and 60Rapid degradation (no detectable levels after 10 min)[4][5]
Distilled Water (pH ~6.8)600.39 ± 0.01[4]

Table 1: Degradation rate constants of this compound in aqueous solutions at various pH values and 60°C.

Studies have shown that this compound is most stable in the pH range of 2 to 6.[6] Under highly alkaline conditions (pH 10), degradation is extremely rapid, with complete loss of the parent compound within minutes.[4][5] This instability in alkaline conditions is a critical consideration for formulation and administration, especially when using alkaline diluents. For instance, when sodium hydroxide (B78521) is added to a solution to raise the pH to 10, the concentration of this compound can drop to undetectable levels within 12 to 24 hours.[1]

Influence of Temperature on this compound Stability

Temperature is another critical factor governing the stability of this compound. An increase in temperature generally accelerates the degradation rate across all pH levels.

Quantitative Data: Degradation Rate Constants at Various Temperatures

The effect of temperature on the degradation of this compound is particularly pronounced at physiological pH (7.4).

Temperature (°C)pHDegradation Rate Constant (day⁻¹)Reference
07.40.06 ± 0.01[4]
87.40.06 ± 0.01[4]
257.40.65 ± 0.17[4]
377.41.27 ± 0.05[4]
607.4Not explicitly stated, but significantly higher[4]
677.4Not explicitly stated, but significantly higher[4]

Table 2: Degradation rate constants of this compound at pH 7.4 and various temperatures.

The energy of activation for the degradation of Ceftiofur has been calculated to be 25, 42, and 28 kcal/mol at pH 5, 7.4, and in distilled water, respectively.[4] This indicates a significant dependence of the degradation rate on temperature, especially at physiological pH. Even at refrigeration temperatures (6°C), the stability can be compromised in certain solutions over time, with a study showing 72.86% stability in a 0.2 mg/mL glucose solution after 23 days.[1] In contrast, over 90% stability was maintained in water for injection and Ringer's solution under the same conditions.[1]

Degradation Pathways

Under stress conditions of pH and temperature, this compound primarily degrades via two main pathways: hydrolysis of the thioester bond and cleavage of the β-lactam ring.[2][7]

Primary Degradation Products
  • Desfuroylceftiofur (DFC): This product is formed through the hydrolysis of the thioester bond.[2][7] The formation of DFC is more pronounced in alkaline conditions.[4]

  • Cef-aldehyde: This degradant results from the cleavage of the β-lactam ring, a process that is significant at elevated temperatures.[2][7] Cef-aldehyde is of particular concern as it has been shown to exhibit increased cytotoxicity compared to the parent compound.[3][8]

The following diagram illustrates the primary degradation pathways of this compound.

Ceftiofur This compound DFC Desfuroylceftiofur (DFC) Ceftiofur->DFC Hydrolysis of thioester bond Cef_aldehyde Cef-aldehyde Ceftiofur->Cef_aldehyde Cleavage of β-lactam ring

Primary degradation pathways of this compound.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the stability of this compound, based on methodologies cited in the literature.[4][9][10]

Materials and Reagents
  • This compound reference standard

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer solutions of various pH (e.g., phosphate (B84403), acetate, borate)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other mobile phase modifiers

  • Sodium hydroxide and hydrochloric acid for pH adjustment

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., high-purity water or a mixture of water and an organic solvent like methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).[9]

  • Working Solution Preparation: Dilute the stock solution with the appropriate buffer solution (e.g., pH 1, 3, 5, 7.4, 10) to achieve the desired final concentration for the stability study (e.g., 1 mg/mL).[4] The ionic strength of the solutions should be maintained constant using a salt like sodium chloride.[4]

Stability Study Conditions
  • Temperature: Incubate the prepared working solutions in temperature-controlled environments at various temperatures (e.g., 0, 8, 25, 37, 60°C).[4]

  • Time Points: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 84 hours).[4]

  • Sample Analysis: Immediately analyze the withdrawn samples or store them under conditions that prevent further degradation (e.g., freezing) until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.[4][9]

  • Column: A C18 reversed-phase column is commonly used.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[10][11] The pH of the aqueous phase is adjusted to optimize separation.

  • Detection: The UV detector is typically set at the maximum absorbance wavelength of this compound, which is around 292 nm.[10][11]

  • Quantification: The concentration of this compound and its degradation products is determined by comparing their peak areas to those of a standard calibration curve.

The following diagram outlines a typical experimental workflow for a this compound stability study.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Processing Stock Prepare Ceftiofur HCl Stock Solution Working Prepare Working Solutions in Different pH Buffers Stock->Working Incubate Incubate at Various Temperatures Working->Incubate Sample Withdraw Aliquots at Time Intervals Incubate->Sample Analyze HPLC Analysis Sample->Analyze Quantify Quantify Ceftiofur HCl and Degradation Products Analyze->Quantify Kinetics Determine Degradation Rate Constants Quantify->Kinetics

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234) antibiotic used in veterinary medicine. The developed isocratic reverse-phase method is demonstrated to be simple, precise, accurate, and stability-indicating, making it suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. The protocol adheres to the International Council for Harmonisation (ICH) guidelines for method validation.

Introduction

Ceftiofur hydrochloride is a broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting the synthesis of the bacterial cell wall.[1] Accurate and reliable quantification of this compound in pharmaceutical products is crucial for ensuring their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide to developing and validating an HPLC method for this compound quantification.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing a successful HPLC method.

  • Solubility: this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[2] For reversed-phase HPLC, it is typically dissolved in a small amount of an organic solvent before being diluted with the mobile phase or water.[2]

  • pKa: The compound has a strongly acidic pKa of approximately 2.83 and a strongly basic pKa of around 4.19.[2] This makes the pH of the mobile phase a critical parameter to control for consistent retention and optimal peak shape.

  • UV Absorbance: this compound exhibits a maximum UV absorbance in the range of 290-292 nm.[2] Therefore, a detection wavelength of 292 nm is commonly employed for its quantification.[3][4]

  • Stability: As a β-lactam antibiotic, Ceftiofur is susceptible to degradation under conditions of extreme pH and high temperatures.[2][5] It is recommended to use freshly prepared solutions for analysis.[2]

HPLC Method Development and Validation Workflow

The development and validation of the HPLC method follow a logical progression to ensure a robust and reliable analytical procedure.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application MD1 Literature Review & Physicochemical Property Analysis MD2 Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) MD1->MD2 MD3 Method Optimization (pH, Organic Content, Flow Rate) MD2->MD3 MD4 System Suitability Testing MD3->MD4 MV1 Specificity MD4->MV1 MV2 Linearity & Range MV1->MV2 MV3 Accuracy (Recovery) MV2->MV3 MV4 Precision (Repeatability & Intermediate) MV3->MV4 MV5 Limit of Detection (LOD) & Limit of Quantification (LOQ) MV4->MV5 MV6 Robustness MV5->MV6 APP1 Assay of Bulk Drug & Formulations MV6->APP1 APP2 Forced Degradation / Stability Studies APP1->APP2

Workflow for HPLC method development and validation.

Experimental Protocols

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Phosphate buffers

  • Orthophosphoric acid

  • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of this compound.

ParameterCondition
Stationary Phase C18 column (250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.0) in a 25:75 v/v ratio[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL
Column Temperature 35°C[2]
Detection Wavelength 292 nm[3][4]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Accurately weigh about 10 mg of this compound Reference Standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution.

The following workflow outlines the extraction of this compound from an oily suspension.

Sample_Preparation SP1 Accurately weigh a quantity of the oily suspension equivalent to 10 mg of Ceftiofur HCl SP2 Transfer to a 100 mL volumetric flask SP1->SP2 SP3 Add a suitable solvent (e.g., Dimethylformamide) to dissolve the active ingredient. [6] SP2->SP3 SP4 Dilute to volume with the mobile phase SP3->SP4 SP5 Sonicate for 15 minutes to ensure complete extraction SP4->SP5 SP6 Filter the solution through a 0.45 µm syringe filter SP5->SP6 SP7 Inject into the HPLC system SP6->SP7 Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Neutralize Neutralize (if necessary) and Dilute Acid->Neutralize Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) Base->Neutralize Oxidative Oxidative Degradation (e.g., 3% H₂O₂) Oxidative->Neutralize Thermal Thermal Degradation (e.g., 80°C) Thermal->Neutralize Photolytic Photolytic Degradation (UV light exposure) Photolytic->Neutralize Start Prepare this compound Solution Expose Expose to Stress Conditions Start->Expose Expose->Acid Expose->Base Expose->Oxidative Expose->Thermal Expose->Photolytic Analyze Analyze by HPLC Neutralize->Analyze Evaluate Evaluate Peak Purity and Identify Degradation Products Analyze->Evaluate

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in various animal species.[1][2] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[3][4][5] This application note provides detailed protocols for determining the MIC of ceftiofur hydrochloride using the broth microdilution and agar (B569324) dilution methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][6][7]

Data Presentation

The following tables summarize essential quantitative data for this compound MIC testing, including quality control ranges and interpretive criteria (breakpoints).

Table 1: Quality Control (QC) Ranges for Ceftiofur MIC Determination

Quality Control StrainATCC® NumberMIC Range (μg/mL)
Staphylococcus aureus29213™0.25 - 1.0[1]
Escherichia coli25922™Refer to current CLSI documents for the most up-to-date range.
Pseudomonas aeruginosa27853™Refer to current CLSI documents for the most up-to-date range.
Enterococcus faecalis29212™Refer to current CLSI documents for the most up-to-date range.

Table 2: CLSI MIC Interpretive Criteria for Ceftiofur

Pathogen GroupHost AnimalMIC (μg/mL) - Susceptible (S)MIC (μg/mL) - Intermediate (I)MIC (μg/mL) - Resistant (R)
Staphylococcus aureus (Bovine Mastitis)Bovine≤ 2[1]4[1]≥ 8[1]
Pasteurella multocida (Bovine Pneumonia)Bovine≤ 2[6][8]4[6][8]≥ 8[6][8]
Swine Respiratory PathogensSwine≤ 2[2][6][9]4[2][6][9]≥ 8[2][6][9]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the MIC of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_antibiotic Prepare Ceftiofur Stock Solution serial_dilution Perform Serial Dilution of Ceftiofur in Microplate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microplate with Standardized Bacteria prep_inoculum->inoculate prep_media Prepare Growth Medium (e.g., CAMHB) prep_media->serial_dilution serial_dilution->inoculate controls Include Growth and Sterility Controls incubation Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubation read_mic Read MIC: Lowest Concentration with No Visible Growth incubation->read_mic interpret Interpret Results (S, I, R) using CLSI Breakpoints read_mic->interpret

Caption: General workflow for MIC determination by broth microdilution.

Experimental Protocols

Adherence to standardized protocols is crucial for accurate and reproducible MIC results. The broth microdilution and agar dilution methods are described below.

Materials and Reagents
  • This compound (analytical grade)[1]

  • Appropriate solvent for this compound (e.g., sterile deionized water)[1]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Mueller-Hinton Agar (MHA)[10]

  • Sterile 96-well microtiter plates[6]

  • Sterile petri dishes

  • Test bacterial isolates and recommended QC strains (e.g., S. aureus ATCC® 29213™)[1][6]

  • 0.5 McFarland turbidity standard[6]

  • Sterile saline or phosphate-buffered saline (PBS)[6]

  • Incubator (35°C ± 2°C)[1][6]

  • Micropipettes and sterile tips

  • Multipoint inoculator (for agar dilution)

Preparation of this compound Stock Solution
  • Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as recommended by the manufacturer.[6]

  • Ensure the powder is completely dissolved.

  • Filter-sterilize the stock solution.

  • For long-term storage, dispense into aliquots and store at -60°C or below, protected from light.[1][6]

Inoculum Preparation
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.[1][6]

  • Transfer the colonies to a tube containing sterile saline or CAMHB.[1]

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

Broth Microdilution Method
  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.[1]

    • Prepare a working stock solution of ceftiofur at twice the highest desired final concentration.

    • Add 50 µL of the ceftiofur working stock solution to the first well of each test row and mix.

    • Perform twofold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well in the dilution series.[1] This results in 50 µL of varying ceftiofur concentrations in each well.

  • Inoculation:

    • Dilute the standardized inoculum (from step 3) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[1][6]

    • Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL. The final inoculum concentration in each well should be approximately 5 x 10⁵ CFU/mL.[1]

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the diluted inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of uninoculated CAMHB.[1]

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1][6]

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth). A microplate reader can also be used.

    • The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth.[1][6]

    • The growth control well should show distinct turbidity. The sterility control well should remain clear.

    • The MIC of the QC strain must fall within the acceptable ranges listed in Table 1.

    • Compare the MIC of the test isolate to the CLSI breakpoints (Table 2) to classify it as susceptible, intermediate, or resistant.[3]

Agar Dilution Method
  • Preparation of Antibiotic-Containing Plates:

    • Prepare a series of twofold dilutions of the ceftiofur stock solution.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile Petri dishes.[1]

    • Prepare a growth control plate containing MHA with no antibiotic.

    • Allow the agar to solidify completely.

  • Inoculation:

    • The standardized inoculum (from step 3) is diluted to achieve a final concentration of approximately 10⁷ CFU/mL.

    • Spot-inoculate approximately 1-2 µL of the diluted inoculum onto the surface of each agar plate, including the growth control. A multipoint inoculator is recommended for this step.[1]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpretation:

    • The MIC is the lowest concentration of ceftiofur that completely inhibits visible growth. A single colony or a faint haze should be disregarded.[1]

    • The growth control plate should show confluent growth at the inoculation spots.

    • The MIC of the QC strain must fall within the acceptable ranges.

    • Interpret the results based on CLSI breakpoints as described for the broth microdilution method.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No growth in any wells (including growth control) Inactive inoculum, incorrect medium, residual disinfectant.Use a fresh bacterial culture, verify the correct medium was used, ensure all labware is thoroughly rinsed.[6]
QC strain MIC out of range Incorrect antibiotic preparation/storage, incorrect inoculum density, improper incubation.Prepare fresh stock solutions, re-standardize the inoculum to a 0.5 McFarland standard, verify incubator calibration and timing.[6]
"Skipped wells" (growth at high concentrations, no growth at lower) Contamination of a single well, inaccurate serial dilutions, plate edge effect (evaporation).Repeat the assay with strict aseptic technique, prepare fresh dilutions, use plates with lids or sealing film.[6]
Trailing endpoints (faint growth over a range of concentrations) Slow-growing organism, partial inhibitory effect of the antibiotic, subjective interpretation.Increase incubation time as recommended by CLSI for specific organisms, read the MIC as the lowest concentration causing significant growth inhibition, have a second trained individual read the plate.[6]

References

Application Notes and Protocols for Ceftiofur Hydrochloride in the Treatment of Bovine Respiratory Disease (BRD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bovine Respiratory Disease (BRD) is a multifactorial condition of significant economic and welfare concern in the cattle industry.[1][2] It results from a complex interaction between environmental stressors, host immune status, and a variety of viral and bacterial pathogens.[2] Key bacterial agents implicated in BRD include Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni.[3][4] Ceftiofur (B124693) hydrochloride, a broad-spectrum, third-generation cephalosporin (B10832234) antibiotic, is widely utilized for the treatment of BRD.[5][6] It is noted for its resistance to beta-lactamase enzymes and its efficacy against both Gram-positive and Gram-negative bacteria.[7][8][9] These notes provide detailed information on its mechanism of action, pharmacokinetics, clinical efficacy, and protocols for its evaluation.

Mechanism of Action

Ceftiofur hydrochloride is a bactericidal agent belonging to the beta-lactam class of antibiotics. Its primary mechanism involves the inhibition of bacterial cell wall synthesis.[8] Ceftiofur binds to and inactivates essential enzymes known as penicillin-binding proteins (PBPs), which are located on the inner membrane of the bacterial cell wall.[9] These PBPs are crucial for the final steps of peptidoglycan synthesis, a polymer that provides structural integrity to the cell wall. By inhibiting the cross-linking of peptidoglycan chains, ceftiofur compromises the structural integrity of the bacterial cell wall, leading to cell lysis and death.[8][9] Its structure provides resistance against many beta-lactamase enzymes that bacteria may produce to inactivate other beta-lactam antibiotics.[8]

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) SYNTHESIS Peptidoglycan Cross-linking PBP->SYNTHESIS PBP->SYNTHESIS Inhibition WALL Stable Cell Wall SYNTHESIS->WALL SURVIVAL Bacterial Survival WALL->SURVIVAL LYSIS Cell Lysis & Bacterial Death CEFTIOFUR Ceftiofur Hydrochloride CEFTIOFUR->PBP Binds to & Inactivates

Caption: this compound's mechanism of action.
Pharmacokinetics and Metabolism

Upon administration, this compound is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary microbiologically active metabolite.[10][11] Pharmacokinetic analyses typically measure the concentration of all ceftiofur-related metabolites that contain an intact β-lactam ring.[10] The pharmacokinetic profile supports once-daily or every-other-day dosing regimens.[10][12]

Table 1: Pharmacokinetic Parameters of Ceftiofur in Cattle

Parameter Subcutaneous (SC) Administration Intramuscular (IM) Administration Reference
Dosage 2.2 mg/kg BW 2.2 mg/kg BW [13]
Cmax (µg/mL) 0.88 ± 0.21 1.09 ± 0.21 [13]
Tmax (hours) 1.50 ± 0.55 1.20 ± 0.26 [13]
Elimination Half-life (T½λz, hours) 8.67 ± 0.72 - [13]
Absolute Bioavailability 61.12% 70.52% [13]
Mean Residence Time (MRT, hours) 11.00 ± 0.30 - [13]

Data presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

cluster_0 Absorption & Metabolism cluster_1 Distribution & Action cluster_2 Elimination ADMIN Ceftiofur HCl (IM or SC Injection) METABOLISM Rapid Metabolism (Thioester bond cleavage) ADMIN->METABOLISM DFC Desfuroylceftiofur (DFC) (Active Metabolite) METABOLISM->DFC TISSUES Distribution to Infection Site (Lungs) DFC->TISSUES ELIMINATION Excretion TISSUES->ELIMINATION

Caption: Pharmacokinetic pathway of Ceftiofur in cattle.
Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound for the treatment of BRD. Efficacy is typically measured by treatment success rates, reduction in clinical signs (such as fever), and mortality rates.

Table 2: Summary of Clinical Efficacy Data for Ceftiofur in BRD Treatment

Study Description Treatment Group(s) Key Efficacy Outcome(s) Results Reference
Dose Confirmation Study CCFA-SS* at 4.4 mg/kg BW (single dose) vs. Negative Control Treatment Success Rate (Day 14) CCFA-SS: 61%Control: 26% (P < 0.01) [14]
Field Efficacy Study Ceftiofur (1 mg/kg) vs. Ceftiofur (1 mg/kg) + Ketoprofen (3 mg/kg) Clinical Success Rate Ceftiofur alone: 48%Combination: 67% (P < 0.01) [15][16]
Field Efficacy Study Ceftiofur (1 mg/kg) + Ketoprofen (3 mg/kg) vs. Ceftiofur (1 mg/kg) Rectal Temperature at 24h post-treatment Combination group showed significantly lower rectal temperature (P < 0.05) [15][16]
Clinical Study Ceftiofur HCl at 0.5 mg/lb or 1.0 mg/lb vs. Negative Control Rectal Temperature at 24h post-third treatment Ceftiofur groups had significantly lower temperatures than controls (P ≤ 0.05). [4]
Clinical Study Ceftiofur HCl at 0.5 mg/lb or 1.0 mg/lb vs. Negative Control Mortality Rates Mortality was lower in both ceftiofur groups compared to controls (P < 0.0001). [4]

CCFA-SS: Ceftiofur crystalline free acid sterile suspension, a long-acting formulation.

Recommended Dosage and Administration

The selection of dosage and duration should be based on an assessment of disease severity, pathogen susceptibility, and clinical response.[3][4]

Table 3: Recommended Dosing Regimens for this compound in BRD

Regimen Dosage Route of Administration Frequency & Duration Reference
Daily Dosing 1.1 to 2.2 mg/kg BW(0.5 to 1.0 mg/lb BW) Intramuscular (IM) or Subcutaneous (SC) Daily for 3 consecutive days. May be extended to 5 days if response is unsatisfactory. [3][17][18]
Alternate Day Dosing 2.2 mg/kg BW(1.0 mg/lb BW) Intramuscular (IM) or Subcutaneous (SC) Administer on Day 1 and Day 3 (48-hour interval). [3][17][18]

Note: Do not inject more than 15 mL per injection site.[3][17]

Experimental Protocols

Protocol 1: Evaluation of Clinical Efficacy in a Field Trial for BRD

1. Objective: To assess the clinical efficacy of this compound for the treatment of naturally occurring BRD in feedlot cattle.

2. Animal Selection:

  • Inclusion Criteria: Ruminating calves of any breed or gender exhibiting clinical signs of BRD.[15][16] Diagnosis is based on a standardized clinical scoring system (e.g., Wisconsin or California Scoring System), with a minimum total score required for enrollment (e.g., total score ≥ 5).[19][20] Clinical signs include fever (rectal temperature > 40°C), depression, lethargy, anorexia, coughing, and nasal/ocular discharge.[19][21]

  • Exclusion Criteria: Animals that have received antimicrobial treatment within a specified period (e.g., 10 days) prior to enrollment.[20]

3. Study Design:

  • A randomized, controlled, multicenter clinical trial.

  • Treatment Groups:

    • Group 1 (Treatment): this compound at a specified dose (e.g., 1.1 mg/kg BW, SC, daily for 3-5 days).

    • Group 2 (Control): Negative control (placebo) or positive control (another approved antimicrobial).[14]

  • Randomization: Eligible animals are randomly allocated to a treatment group.

4. Procedures:

  • Day 0 (Enrollment):

    • Conduct a full clinical examination.

    • Record baseline data: rectal temperature, clinical respiratory score, and body weight.[15][16]

    • Collect a deep nasal swab for bacteriological culture and susceptibility testing.[15][16]

    • Administer the assigned treatment according to protocol.

  • Monitoring (Daily):

    • Record rectal temperature and clinical scores at the same time each day.[15][16]

    • Observe animals for general condition and any adverse reactions. Injection sites should be observed after administration.[15][16]

  • Endpoint Assessment (e.g., Day 5-14):

    • Conduct a final clinical examination and record all parameters.

    • Collect a second nasal swab for post-treatment bacteriological analysis.[15][16]

5. Outcome Measures:

  • Primary Outcome: Clinical Success Rate. Defined as an animal with a rectal temperature below a threshold (e.g., < 39.4°C) and a normal respiratory score at the final assessment.[15][16]

  • Secondary Outcomes:

    • Change in rectal temperature from baseline.[15]

    • Change in clinical score from baseline.

    • Bacteriological cure rate (elimination of the initial pathogen).[15][16]

    • Relapse rate and mortality.[22]

START Identify Calves with Clinical Signs of BRD ASSESS Baseline Assessment - Rectal Temperature - Clinical Score - Nasal Swab START->ASSESS RANDOM Random Allocation ASSESS->RANDOM TREAT Treatment Group (Ceftiofur HCl) RANDOM->TREAT Group 1 CONTROL Control Group (Placebo or Active Control) RANDOM->CONTROL Group 2 MONITOR_T Daily Monitoring (Temp, Clinical Score) TREAT->MONITOR_T MONITOR_C Daily Monitoring (Temp, Clinical Score) CONTROL->MONITOR_C END_T Final Assessment (e.g., Day 14) MONITOR_T->END_T END_C Final Assessment (e.g., Day 14) MONITOR_C->END_C ANALYSIS Data Analysis - Clinical Success Rate - Bacteriological Cure - Mortality END_T->ANALYSIS END_C->ANALYSIS

Caption: Experimental workflow for a BRD clinical efficacy trial.
Protocol 2: Pharmacokinetic (PK) Study of this compound in Cattle

1. Objective: To determine the pharmacokinetic profile of a specific formulation and administration route of this compound in healthy cattle.

2. Animal Selection:

  • Use a cohort of healthy adult or calf cattle (e.g., six Holstein dairy cows).[13]

  • Animals should be clinically healthy, confirmed by physical examination and clinical pathology.

  • Animals are typically fitted with jugular catheters for serial blood collection.

3. Study Design:

  • A crossover or parallel-group design can be used.

  • Treatment: A single dose of this compound (e.g., 2.2 mg/kg BW) administered via the intended route (e.g., IM or SC).[13]

4. Procedures:

  • Acclimation: Allow animals to acclimate to handling and housing conditions.

  • Dosing: Administer the drug and record the exact time.

  • Blood Sampling:

    • Collect a pre-dose (0 hour) blood sample.

    • Collect post-dose blood samples at specified time points. A typical schedule might be: 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[23]

    • Collect blood in heparinized tubes.

  • Sample Processing:

    • Centrifuge blood samples immediately to separate plasma.

    • Store plasma frozen (e.g., at -80°C) until analysis.

5. Analytical Method:

  • Quantify the concentration of ceftiofur and its active metabolites (as ceftiofur free acid equivalents, CFAE) in plasma using a validated analytical method, such as high-performance liquid chromatography with mass spectrometry (LC-MS).[10][23]

6. Data Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.[13]

  • Parameters to calculate include: Cmax, Tmax, AUC (Area Under the Curve), elimination half-life (T½), clearance (CL), and volume of distribution (Vd).

BRD Inflammatory Signaling

BRD pathogenesis involves a significant inflammatory response. Bacterial components, such as lipopolysaccharide (LPS) from Gram-negative bacteria like M. haemolytica, are pathogen-associated molecular patterns (PAMPs).[24] These PAMPs are recognized by host pattern recognition receptors, such as Toll-like receptor 4 (TLR4), on immune and epithelial cells.[24][25] This recognition triggers intracellular signaling cascades (e.g., via MyD88), leading to the activation of transcription factors like NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., IL-8).[26] These mediators orchestrate the recruitment of neutrophils to the lungs, which, while essential for bacterial clearance, also contribute to the tissue damage and clinical signs associated with BRD.[26] By reducing the bacterial load, this compound indirectly mitigates this inflammatory cascade.

CEFTIOFUR Ceftiofur HCl BACTERIA Bacterial Pathogens (M. haemolytica, P. multocida) CEFTIOFUR->BACTERIA Reduces Bacterial Load LPS PAMPs (e.g., LPS) BACTERIA->LPS TLR4 TLR4 Receptor on Immune Cells LPS->TLR4 Recognition SIGNAL Intracellular Signaling (e.g., MyD88 pathway) TLR4->SIGNAL NFKB NF-κB Activation SIGNAL->NFKB CYTOKINES Pro-inflammatory Cytokine & Chemokine Gene Expression NFKB->CYTOKINES RECRUIT Neutrophil Recruitment CYTOKINES->RECRUIT INFLAME Lung Inflammation & Tissue Damage RECRUIT->INFLAME BRD_SIGNS Clinical Signs of BRD INFLAME->BRD_SIGNS

Caption: Simplified inflammatory pathway in BRD.
Safety and Tolerability

This compound is generally well-tolerated in cattle. Studies have shown a wide margin of safety, with no adverse systemic effects observed even at doses significantly exceeding the recommended levels.[27][28] Local, transient pain or mild inflammatory reactions (e.g., tissue edema) at the injection site may occur.[28] Allergic hypersensitivity reactions can occasionally occur but are not related to the dose.[28]

References

Application Notes and Protocols for Ceftiofur Hydrochloride in Swine and Poultry Health Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ceftiofur (B124693) hydrochloride in swine and poultry health research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key concepts to aid in the design and execution of preclinical and clinical studies.

Introduction to Ceftiofur Hydrochloride

This compound is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2] As a beta-lactam antibiotic, its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[1][3] A key advantage of Ceftiofur is its resistance to many beta-lactamase enzymes produced by bacteria, which confers efficacy against a wider range of pathogens.[1][3] It is widely used in veterinary medicine to treat respiratory and other bacterial infections in swine and other livestock.[4][5] While not approved for use in poultry in many regions, it has been investigated for off-label applications.[6]

Mechanism of Action

Ceftiofur, like other cephalosporins, targets penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By binding to these proteins, Ceftiofur disrupts the cross-linking of peptidoglycan chains, compromising the integrity of the bacterial cell wall. This ultimately leads to cell death.

cluster_0 Bacterial Cell Ceftiofur Ceftiofur Hydrochloride PBPs Penicillin-Binding Proteins (PBPs) Ceftiofur->PBPs Inhibits Peptidoglycan Peptidoglycan Synthesis PBPs->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened

Diagram 1: Mechanism of action of this compound.

Application in Swine Health Research

This compound is extensively researched and used for the treatment of bacterial infections in swine, particularly swine respiratory disease (SRD).

Quantitative Data Summary: Swine

Table 1: Pharmacokinetic Parameters of this compound in Swine

ParameterHealthy Pigs (3 mg/kg IM)[7][8]PRRSV-Infected Pigs (3 mg/kg IM)[7][8]Healthy Pigs (5 mg/kg IM)[1]
Cmax (µg/mL) 15.8 ± 3.407.27 (54% decrease)29.7 ± 6.72
AUC (µg·h/mL) 169 ± 45.450.7 (70% decrease)382 ± 89.8
t1/2z (h) 21.013.1Not Reported
Vz/F (L/kg) Not Reported116% increase vs. healthyNot Reported
CL/F (L/h/kg) Not Reported234% increase vs. healthyNot Reported
AUC: Area under the curve; Cmax: Maximum plasma concentration; t1/2z: Terminal half-life; Vz/F: Volume of distribution at the terminal phase over bioavailability; CL/F: Clearance over bioavailability; IM: Intramuscular; PRRSV: Porcine reproductive and respiratory syndrome virus.

Table 2: Minimum Inhibitory Concentrations (MIC) of Ceftiofur for Swine Pathogens

PathogenMIC50 (µg/mL)MIC90 (µg/mL)
Actinobacillus pleuropneumoniae0.0160.031
Pasteurella multocida≤0.016≤0.016
Streptococcus suisNot Reported1.0
Salmonella spp.Not Reported2.0
Experimental Protocols: Swine

Protocol 1: Efficacy of this compound for Treatment of Experimentally Induced Colibacillosis in Neonatal Swine

This protocol is adapted from studies evaluating the effectiveness of Ceftiofur against E. coli in neonatal pigs.[9][10]

Objective: To determine the efficacy of a single oral dose of this compound in reducing mortality and bacterial shedding in neonatal pigs challenged with a virulent strain of Escherichia coli.

Materials:

  • Neonatal pigs (<12 hours old)

  • Virulent, K99+ nalidixic acid-resistant strain of E. coli

  • This compound sterile suspension

  • Oral gavage tubes

  • Sterile saline

  • Rectal swabs

  • MacConkey agar (B569324) with nalidixic acid

Workflow:

A 1. Animal Selection: Neonatal pigs (<12h old) B 2. Inoculation: Oral gavage with virulent K99+ E. coli strain A->B C 3. Treatment (6h post-inoculation): - Group 1: Ceftiofur HCl (e.g., 10 mg/kg, single oral dose) - Group 2: Placebo (Sterile saline) B->C D 4. Monitoring (10 days): - Mortality - Fecal consistency scores - Body weight changes C->D E 5. Bacterial Shedding Assessment: - Daily rectal swabs - Plate on MacConkey agar with nalidixic acid - Quantify bacterial colonies C->E F 6. Data Analysis: Compare mortality, clinical scores, weight gain, and bacterial counts between treated and placebo groups D->F E->F A 1. Enrollment: Pigs with clinical signs of SRD (e.g., fever, respiratory distress) B 2. Randomization & Treatment (Day 0): - Group A: Single IM injection of Ceftiofur HCl (5.0 mg/kg) - Group B: Single IM injection of placebo A->B C 3. Clinical Monitoring (Days 1 & 3): - Rectal temperature - Clinical cure assessment B->C D 4. Mortality Monitoring (Day 0-14) B->D F 6. Data Analysis: Compare mortality, clinical cure rate, lung lesion scores, and body temperature between groups C->F E 5. Necropsy & Lung Lesion Scoring (Day 14 or at death): - Gross lung lesion scoring - Bacterial culture from lung tissue D->E E->F A 1. Bird Acclimation: House day-old chicks for a specified period B 2. Challenge: Infect chickens via air sac with a known CFU of APEC A->B C 3. Treatment Initiation: - Group 1: Ceftiofur HCl (e.g., 10-50 mg/kg IM) - Group 2: Untreated infected control - Group 3: Negative control (no challenge, no treatment) B->C D 4. Observation Period: Monitor for morbidity and mortality for a set duration (e.g., 7-10 days) C->D E 5. Post-mortem Examination: - Score gross lesions (air sacculitis, pericarditis, perihepatitis) - Re-isolate APEC from organs D->E F 6. Data Analysis: Compare mortality, lesion scores, and bacterial re-isolation rates between groups E->F A 1. Animal Randomization (Day 1): - Treatment Group: Marek's vaccine + Ceftiofur - Control Group: Marek's vaccine + Saline B 2. Sample Collection: Collect cloacal swabs at multiple time points (e.g., days 1, 3, 5, 7, 14) A->B C 3. Selective Culture: Plate swabs on MacConkey agar supplemented with Ceftiofur B->C D 4. Isolate Identification: Confirm E. coli isolates C->D E 5. Resistance Gene Detection: Perform PCR on isolates to detect ESBL genes (e.g., blaCTX-M, blaSHV) D->E F 6. Data Analysis: Compare the prevalence of ESBL-producing E. coli between the treatment and control groups over time E->F

References

Application Notes and Protocols for the Analytical Detection of Ceftiofur Hydrochloride Residues in Milk and Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and poultry.[1][2] Due to its extensive use, monitoring for ceftiofur residues in edible products such as milk and animal tissues is crucial to ensure food safety, prevent allergic reactions in sensitive individuals, and combat the development of antimicrobial resistance.[3] Regulatory bodies in various countries have established Maximum Residue Limits (MRLs) for ceftiofur in these products.[4][5][6]

Upon administration, ceftiofur is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary microbiologically active metabolite. DFC can form conjugates with various endogenous molecules.[1][2] Therefore, many analytical methods are designed to measure the total ceftiofur-related residues by converting all DFC-containing metabolites to a single, stable derivative, desfuroylceftiofur acetamide (B32628) (DFCA), prior to analysis.[2][7] This document provides detailed application notes and protocols for several analytical methods used to detect and quantify ceftiofur residues in milk and animal tissues.

Metabolism of Ceftiofur

The analytical approach to measuring ceftiofur residues is often dictated by its metabolic fate. The following diagram illustrates the conversion of ceftiofur to its primary metabolite and subsequent derivatization for analysis.

Ceftiofur Ceftiofur Hydrochloride DFC Desfuroylceftiofur (DFC) (Primary Metabolite) Ceftiofur->DFC Metabolism in vivo Conjugates DFC Conjugates (e.g., with cysteine) DFC->Conjugates DFCA Desfuroylceftiofur Acetamide (DFCA) (Stable Derivative for Analysis) DFC->DFCA Derivatization Conjugates->DFC Sample Preparation Reduction Reduction (e.g., with Dithioerythritol) Alkylation Alkylation (with Iodoacetamide) cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Milk_Sample 5 mL Milk Sample Add_ACN Add 10 mL Acetonitrile Milk_Sample->Add_ACN Vortex Vortex 1 min Add_ACN->Vortex Centrifuge Centrifuge 4000 rpm, 10 min Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.45 µm) Collect_Supernatant->Filter HPLC_Vial Transfer to HPLC Vial Filter->HPLC_Vial HPLC_Injection Inject into HPLC-UV HPLC_Vial->HPLC_Injection Data_Analysis Data Analysis HPLC_Injection->Data_Analysis cluster_prep Sample Preparation & Derivatization cluster_cleanup Clean-up cluster_analysis LC-MS/MS Analysis Tissue_Sample Homogenize Tissue Reduction Add DTE (Reduction) Tissue_Sample->Reduction Alkylation Add Iodoacetamide (Alkylation) Reduction->Alkylation Extraction Extraction Alkylation->Extraction SPE SPE Clean-up Extraction->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS Quantification Quantify using MRM LCMS->Quantification Start Start: Coated Plate (Ceftiofur-Antigen) Add_Sample Add Sample/Standard and Anti-Ceftiofur Antibody Start->Add_Sample Incubate1 Incubate (Competition) Add_Sample->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Enzyme_Conj Add Enzyme Conjugate Wash1->Add_Enzyme_Conj Incubate2 Incubate Add_Enzyme_Conj->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Absorbance Read Absorbance Add_Stop->Read_Absorbance Calculate Calculate Concentration Read_Absorbance->Calculate

References

Application Notes and Protocols for In-Vitro Time-Kill Assays of Ceftiofur Hydrochloride against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic, is widely utilized in veterinary medicine to combat bacterial infections.[1][2] Its efficacy against a broad spectrum of pathogens, including Staphylococcus aureus, is attributed to its ability to inhibit bacterial cell wall synthesis.[3][4][5] Time-kill assays are a crucial in-vitro method for evaluating the pharmacodynamics of antimicrobial agents, providing insights into their bactericidal or bacteriostatic activity over time.[6][7] This document provides detailed application notes and standardized protocols for conducting in-vitro time-kill assays to assess the activity of this compound against Staphylococcus aureus.

Mechanism of Action of Ceftiofur

Ceftiofur, like other β-lactam antibiotics, exerts its bactericidal effect by targeting penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[1][4][5] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection. By binding to and inactivating PBPs, Ceftiofur disrupts the cross-linking of peptidoglycan chains.[4][5] This interference leads to a weakened cell wall, ultimately resulting in bacterial cell lysis and death.[1][4][5] Ceftiofur has demonstrated stability against β-lactamases, enzymes produced by some bacteria to inactivate β-lactam antibiotics, making it effective against certain resistant strains.[3][8]

cluster_bacterium Staphylococcus aureus Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_Wall Forms Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_synthesis->Lysis Inhibition leads to Ceftiofur Ceftiofur Hydrochloride Ceftiofur->PBP Binds to and Inactivates

Mechanism of action of Ceftiofur against S. aureus.

Experimental Protocols

This section details the methodology for performing an in-vitro time-kill assay with this compound against Staphylococcus aureus, adhering to principles outlined in Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Materials
  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • This compound (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable solid growth medium

  • Phosphate-buffered saline (PBS), sterile

  • Sterile culture tubes and flasks

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Incubator (37°C with shaking capabilities)

  • Micropipettes and sterile tips

  • Spiral plater or manual plating supplies

  • Colony counter

Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before conducting the time-kill assay, the Minimum Inhibitory Concentration (MIC) of this compound against the specific S. aureus strain must be determined. The broth microdilution method is a standard and recommended procedure.[11]

Time-Kill Assay Procedure
  • Inoculum Preparation:

    • From a fresh overnight culture of S. aureus on a TSA plate, select several colonies and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[1][12]

  • Preparation of Ceftiofur Concentrations:

    • Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

    • From the stock solution, prepare working solutions in CAMHB to achieve final concentrations that are multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).[1][13] Include a growth control tube containing no antibiotic.

  • Incubation and Sampling:

    • Add the standardized bacterial inoculum to each tube containing the different Ceftiofur concentrations and the growth control.

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[12]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[9]

  • Determination of Viable Bacterial Counts:

    • Perform serial ten-fold dilutions of each collected sample in sterile PBS to prevent antibiotic carryover.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Following incubation, count the number of colonies (CFU) on each plate. The countable range is typically 30-300 colonies.

    • Calculate the CFU/mL for each time point and antibiotic concentration.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare S. aureus Inoculum (log phase, ~5x10^5 CFU/mL) D Inoculate Ceftiofur tubes with S. aureus A->D B Determine MIC of Ceftiofur vs. S. aureus C Prepare Ceftiofur Concentrations (e.g., 0x, 1x, 2x, 4x MIC) B->C C->D E Incubate at 37°C with shaking D->E F Collect samples at 0, 2, 4, 8, 12, 24h E->F Periodically G Perform serial dilutions in PBS F->G H Plate dilutions on TSA G->H I Incubate plates at 37°C for 24h H->I J Count CFU and Calculate CFU/mL I->J K Plot Time-Kill Curves (log10 CFU/mL vs. Time) J->K

Workflow for the in-vitro time-kill assay.

Data Presentation and Interpretation

The results of a time-kill assay are typically presented as a graph plotting the log₁₀ CFU/mL against time for each antibiotic concentration.

  • Bacteriostatic activity is generally defined as a <3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum over a 24-hour period.[9]

  • Bactericidal activity is defined as a ≥3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum.[6][9]

The following table summarizes hypothetical data from a time-kill assay of Ceftiofur against S. aureus.

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC Ceftiofur (log₁₀ CFU/mL)1x MIC Ceftiofur (log₁₀ CFU/mL)2x MIC Ceftiofur (log₁₀ CFU/mL)4x MIC Ceftiofur (log₁₀ CFU/mL)
0 6.06.06.06.06.0
2 6.56.25.55.04.5
4 7.26.85.04.23.5
6 8.07.54.53.5<3.0
8 8.58.24.0<3.0<3.0
12 8.88.73.5<3.0<3.0
24 9.09.03.2<3.0<3.0

Note: This table presents illustrative data. Actual results may vary depending on the S. aureus strain and experimental conditions.

Conclusion

In-vitro time-kill assays are a valuable tool for characterizing the antimicrobial activity of this compound against Staphylococcus aureus. By providing detailed information on the rate and extent of bacterial killing, these assays aid in understanding the pharmacodynamics of the antibiotic and can inform the optimization of dosing regimens to enhance clinical efficacy and mitigate the development of resistance.[1][13] Consistent application of standardized protocols is essential for generating reliable and comparable data in drug development and research settings.

References

Application Notes and Protocols for Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Ceftiofur Hydrochloride Oily Suspension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur (B124693) hydrochloride is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine for the treatment of bacterial infections, particularly respiratory diseases in swine and cattle.[1][2][3][4] An oily suspension formulation of ceftiofur hydrochloride is designed to provide sustained-release properties, prolonging the drug's therapeutic effect and potentially reducing the frequency of administration.[2][5][6] Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a critical tool in veterinary drug development that integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effects (pharmacodynamics). This integrated approach helps in establishing rational dosage regimens that optimize efficacy, minimize the development of antimicrobial resistance, and ensure animal welfare.[1][5]

These application notes provide a comprehensive overview and detailed protocols for conducting PK-PD modeling of a this compound oily suspension. The focus is on swine as a model, with specific data presented for Streptococcus suis, a significant pathogen in this species.[1][7][8]

Core Concepts in PK-PD Modeling of Ceftiofur

Ceftiofur is a time-dependent antibiotic, meaning its efficacy is best correlated with the duration for which the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen. The primary active metabolite of ceftiofur is desfuroylceftiofur (B1239554) (DFC), and its concentration is often measured in plasma and at the site of infection, such as the pulmonary epithelial lining fluid (PELF) for respiratory diseases.[1][9][10]

The key PK-PD indices for time-dependent antibiotics like ceftiofur are:

  • %T > MIC: The percentage of the dosing interval during which the drug concentration exceeds the MIC.

  • AUC/MIC: The ratio of the Area Under the Concentration-time Curve to the MIC. While more commonly associated with concentration-dependent antibiotics, it is also a valuable parameter for ceftiofur.[1][8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters for this compound oily suspension administered intramuscularly to swine.

Table 1: Pharmacokinetic Parameters of Desfuroylceftiofur (DFC) in Swine after a Single Intramuscular Dose (5 mg/kg) of this compound Oily Suspension.[1][7][8]

ParameterHealthy Pigs (Plasma)Infected Pigs (Plasma)Healthy Pigs (PELF)Infected Pigs (PELF)
Cmax (µg/mL) 3.69 ± 0.083.42 ± 0.0624.76 ± 0.9233.04 ± 0.99
Tmax (h) Not ReportedNot Reported8.008.00
AUC₀₋∞ (µg·h/mL) 112.65 ± 45.90100.43 ± 37.90811.99 ± 54.70735.85 ± 26.20
T½ (h) 69.44 ± 9.0266.92 ± 9.66Not ReportedNot Reported

Data presented as mean ± standard deviation. PELF: Pulmonary Epithelial Lining Fluid

Table 2: In Vitro Pharmacodynamic Parameters of Ceftiofur against Streptococcus suis.[1][8]

ParameterValue (µg/mL)
MIC 0.25
MBC Not Reported
MPC Not Reported

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MPC: Mutant Prevention Concentration.

Table 3: PK-PD Integration and Proposed Dosage Regimens for this compound Oily Suspension against Streptococcus suis in Swine.[1][8]

Antibacterial EffectAUC₀₋₂₄h/MIC (h)Recommended Dosage
Bacteriostatic 6.541.30 mg/kg
Bactericidal 9.691.94 mg/kg every 72h
Bacterial Eradication 11.492.30 mg/kg

Experimental Protocols

Animal Model and Drug Administration

This protocol describes the in vivo pharmacokinetic study in swine.

Materials:

  • Healthy and/or specific pathogen-free pigs.

  • This compound oily suspension.

  • Syringes and needles for intramuscular injection.

  • Animal restraints and housing facilities.

  • Blood collection tubes (e.g., heparinized tubes).

  • Anesthetic agents (e.g., ketamine, propofol) as per approved animal care protocols.[1][7]

Procedure:

  • Animal Acclimation: Acclimate pigs to individual housing for a period of at least one week before the study. Ensure free access to feed and water.[1][7]

  • Infection Model (if applicable): For studies in infected animals, establish a stable infection with the target pathogen (e.g., Streptococcus suis) following an approved protocol.[1]

  • Drug Administration: Administer a single intramuscular injection of the this compound oily suspension at the desired dose (e.g., 5 mg/kg body weight).[1][7][8]

  • Blood Sampling: Collect blood samples from the jugular vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, and 216 hours post-administration).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -20°C or lower until analysis.[7]

Quantification of Ceftiofur and its Metabolites in Plasma

This protocol outlines the analytical method for determining the concentration of desfuroylceftiofur (as desfuroylceftiofur acetamide) in plasma using High-Performance Liquid Chromatography (HPLC).[9][11][12]

Materials:

  • HPLC system with UV or DAD detector.

  • C18 reversed-phase column.

  • Plasma samples from the pharmacokinetic study.

  • Ceftiofur and desfuroylceftiofur standards.

  • Internal standard (e.g., cefotaxime).[11]

  • Dithioerythritol (B556865) (DTE) in borate (B1201080) buffer.[11][12]

  • Iodoacetamide (B48618) buffer.[11][12]

  • Acetonitrile, methanol, and other HPLC-grade solvents.

  • Solid-phase extraction (SPE) columns (optional).[9]

Procedure:

  • Derivatization:

    • Thaw plasma samples and vortex.

    • To 100 µL of plasma, add 15 µL of internal standard.[11]

    • Add 7 mL of 0.4% dithioerythritol in borate buffer.[11]

    • Incubate at 50°C for 15 minutes to cleave the thioester bond of ceftiofur and its metabolites to form desfuroylceftiofur.[11][12]

    • Cool to room temperature and add 1.5 mL of iodoacetamide buffer to form the stable derivative, desfuroylceftiofur acetamide (B32628) (DCA).[9][11][12]

  • Sample Clean-up (Protein Precipitation or SPE):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the derivatized sample, vortex, and centrifuge. Collect the supernatant.[12]

    • Solid-Phase Extraction (SPE): Pass the derivatized sample through an activated SPE column, wash, and elute the analyte. Evaporate the eluate and reconstitute in the mobile phase.[9]

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a mixture of 0.1% trifluoroacetic acid in water and acetonitrile).[9]

    • Detect the analyte using a UV detector at a wavelength of approximately 265 nm.[9][11]

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentration of DCA in the plasma samples by comparing their peak areas to the calibration curve.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ceftiofur against a target pathogen.[1][7]

Materials:

  • Ceftiofur standard.

  • Target bacterial isolate (e.g., Streptococcus suis).

  • Cation-adjusted Mueller-Hinton broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

  • Prepare Ceftiofur Dilutions: Prepare a series of twofold dilutions of ceftiofur in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the ceftiofur dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of ceftiofur that completely inhibits visible bacterial growth.

Visualizations

PK_PD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Animal_Study In Vivo Animal Study (Dosing and Sampling) Sample_Analysis Bioanalytical Method (HPLC Analysis) Animal_Study->Sample_Analysis Plasma/PELF Samples PK_Parameters Pharmacokinetic Parameters (Cmax, AUC, T½) Sample_Analysis->PK_Parameters Concentration Data PK_PD_Modeling PK-PD Modeling (Integration and Simulation) PK_Parameters->PK_PD_Modeling MIC_Determination MIC Determination (Broth Microdilution) PD_Parameters Pharmacodynamic Parameters (MIC, Killing Rate) MIC_Determination->PD_Parameters Time_Kill_Assay Time-Kill Assays (Ex Vivo) Time_Kill_Assay->PD_Parameters PD_Parameters->PK_PD_Modeling Dosage_Regimen Optimal Dosage Regimen PK_PD_Modeling->Dosage_Regimen

Caption: Workflow for PK-PD modeling of this compound oily suspension.

Ceftiofur_Metabolism Ceftiofur This compound DFC Desfuroylceftiofur (DFC) (Active Metabolite) Ceftiofur->DFC Rapid Metabolism (Thioester Bond Cleavage) Other_Metabolites Other Metabolites (e.g., Disulfide Dimers, Protein Conjugates) DFC->Other_Metabolites Further Metabolism

Caption: Metabolic pathway of Ceftiofur to its active metabolite.

Analytical_Workflow Start Plasma Sample Derivatization Derivatization with DTE and Iodoacetamide Start->Derivatization Extraction Sample Clean-up (Protein Precipitation or SPE) Derivatization->Extraction HPLC_Analysis HPLC-UV/DAD Analysis Extraction->HPLC_Analysis Quantification Quantification of Desfuroylceftiofur Acetamide (DCA) HPLC_Analysis->Quantification End Concentration Data Quantification->End

Caption: Analytical workflow for the quantification of Ceftiofur in plasma.

References

Application Notes and Protocols for Intramammary Administration of Ceftiofur Hydrochloride in Dairy Cows

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques, efficacy, and safety considerations for the intramammary administration of ceftiofur (B124693) hydrochloride in dairy cows. The protocols outlined below are based on established veterinary research and are intended for investigational and drug development purposes.

Introduction

Ceftiofur hydrochloride is a third-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria that are common causes of bovine mastitis.[1][2] It functions by inhibiting bacterial cell wall synthesis.[2] While approved for parenteral use in cattle for conditions like respiratory disease and metritis, its intramammary application is a key strategy for treating and managing mastitis.[3] This document details the protocols for its use in both lactating and dry cows.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the intramammary administration of this compound.

Table 1: Dosage and Treatment Regimens for Lactating Cows

IndicationDosage per QuarterFrequencyDurationReference
Clinical Mastitis125 mgOnce daily2 to 8 consecutive days[1][4]
Subclinical Mastitis125 mgOnce daily2, 5, or 8 consecutive days[2]
Extralabel (Coliform Mastitis)300 mgTwo doses, 12 hours apart1 day[3]

Table 2: Efficacy of Different Treatment Durations for Mastitis in Lactating Cows

Mastitis TypePathogen2-Day Treatment Cure Rate8-Day Treatment Cure RateReference
Mild to Moderate ClinicalAll Bacteria32% (15/47)61% (25/41)[1]
Mild to Moderate ClinicalStreptococcus spp.64% (9/14)82% (9/11)[1]
Mild to Moderate ClinicalStaphylococcus aureus0% (0/20)47% (9/19)[1]
SubclinicalAll Pathogens38.8%65.8%[2]
SubclinicalStaphylococcus aureusNot specified36%[2]
SubclinicalCoagulase-negative StaphylococcusNot specified86%[2]
SubclinicalStreptococcus dysgalactiaeNot specified80%[2]
SubclinicalStreptococcus uberisNot specified67%[2]

Table 3: Milk and Slaughter Withdrawal Periods

Cow StatusDosage RegimenMilk Withdrawal PeriodPre-Slaughter Withdrawal PeriodReference
Lactating125 mg daily for up to 8 days72 hours after last treatment2 days after last treatment[4][5]
Lactating (Extralabel)300 mg, two doses 12h apartMinimum of 7 daysNot specified[3][6]
Dry Cow Therapy500 mg per quarter at dry-off0 hours (if dry period is ≥ 30 days)16 days[4][7]

Experimental Protocols

Protocol for Efficacy Evaluation of Intramammary Ceftiofur in Lactating Cows with Clinical Mastitis

This protocol is adapted from studies evaluating the efficacy of extended ceftiofur therapy.[1][8]

3.1.1 Objective: To compare the bacteriological and clinical cure rates of a standard versus an extended intramammary this compound treatment regimen for naturally occurring mild to moderate clinical mastitis.

3.1.2 Materials:

  • This compound intramammary infusion syringes (125 mg/syringe)

  • 70% alcohol swabs

  • Teat disinfectant

  • Sterile milk collection vials

  • Gloves

  • Materials for bacteriological culture and identification

3.1.3 Animal Selection:

  • Select Holstein dairy cows with mild to moderate clinical mastitis (abnormal milk and/or mild swelling of the udder, without systemic signs).

  • Confirm the presence of an intramammary infection through bacteriological culture of milk samples.

3.1.4 Experimental Design:

  • Randomly allocate cows to one of two treatment groups:

    • Group 1 (2-Day Treatment): Receives one intramammary infusion of 125 mg this compound per affected quarter daily for 2 consecutive days.[1]

    • Group 2 (8-Day Treatment): Receives one intramammary infusion of 125 mg this compound per affected quarter daily for 8 consecutive days.[1]

  • Collect duplicate milk samples for bacteriological analysis before the first treatment.

  • Collect follow-up milk samples for bacteriological analysis at 21 days after the last treatment to determine bacteriological cure.[1]

  • Assess clinical cure (return to normal milk and resolution of udder swelling) 21 days after the last treatment.[1]

3.1.5 Administration Procedure:

  • Wear clean gloves.

  • Thoroughly clean the teats with a 70% alcohol swab before infusion.[1]

  • Aseptically administer the intramammary infusion by partial or full insertion of the cannula into the teat canal of the affected quarter(s).[1]

  • For cows with multiple infected quarters, treat each affected quarter.

3.1.6 Sample Collection and Analysis:

  • Aseptically collect foremilk samples from the affected quarter(s) before treatment and at follow-up.

  • Perform standard bacteriological culture and identification on all milk samples.

3.1.7 Outcome Measures:

  • Bacteriological Cure: Absence of the pre-treatment pathogen in the follow-up milk samples.[1]

  • Clinical Cure: Return of milk and udder to normal appearance.[1]

Protocol for Determining Milk Residue Depletion after Intramammary Administration

This protocol is based on studies investigating the elimination kinetics of ceftiofur from milk.[3][6]

3.2.1 Objective: To determine the time required for ceftiofur concentrations in milk to fall below the established tolerance level (0.1 µg/mL) following intramammary administration.[3][6]

3.2.2 Materials:

  • This compound intramammary infusion product

  • Sterile milk collection vials

  • Analytical equipment for quantifying ceftiofur residues in milk (e.g., HPLC)

3.2.3 Animal Selection:

  • Select healthy, lactating Holstein cows.

  • Ensure cows have not been treated with antimicrobials in the current lactation.[3]

3.2.4 Experimental Design:

  • Collect baseline milk samples from all four quarters before treatment.

  • Administer the specified dose of this compound into designated quarters. For example, 300 mg into two quarters.[3]

  • Repeat the administration after 12 hours.[3]

  • Collect milk samples from all four quarters every 12 hours for a period of 10 days post-treatment.[6]

3.2.5 Administration Procedure:

  • Follow the aseptic administration technique described in section 3.1.5.

3.2.6 Sample Analysis:

  • Analyze milk samples to determine the concentration of ceftiofur and its metabolites.

  • The tolerance level for ceftiofur in milk is 0.1 µg/mL.[3]

3.2.7 Outcome Measures:

  • Time for ceftiofur concentrations in milk from treated quarters to fall below 0.1 µg/mL.[3]

  • Detection of ceftiofur in untreated quarters.

Visualizations

Experimental Workflow for Efficacy Studies

G cluster_enrollment Enrollment cluster_treatment Treatment Allocation cluster_followup Follow-up cluster_outcome Outcome Assessment A Cow with Clinical Mastitis B Collect Pre-Treatment Milk Sample A->B C Bacteriological Confirmation B->C D Randomization C->D E Group 1: 2-Day Treatment (125 mg/day) D->E 50% F Group 2: 8-Day Treatment (125 mg/day) D->F 50% G Day 21 Post-Treatment E->G F->G H Collect Follow-up Milk Sample G->H I Clinical Assessment G->I J Bacteriological Analysis H->J L Determine Clinical Cure I->L K Determine Bacteriological Cure J->K M Compare Cure Rates K->M L->M

Caption: Workflow for a clinical trial evaluating ceftiofur efficacy.

Protocol for Milk Residue Depletion Study

G cluster_setup Study Setup cluster_dosing Dosing Regimen cluster_sampling Sample Collection cluster_analysis Analysis A Select Healthy Lactating Cows B Collect Baseline Milk Samples (All Quarters) A->B C Administer Ceftiofur (e.g., 300mg) to Designated Quarters B->C D Administer Second Dose 12 Hours Later C->D E Collect Milk Samples from All Quarters D->E F Sampling Frequency: Every 12 Hours E->F G Sampling Duration: 10 Days F->G H Quantify Ceftiofur Concentration in Milk Samples G->H I Compare to Tolerance Level (0.1 µg/mL) H->I J Determine Time to Residue Depletion I->J

Caption: Workflow for a milk residue depletion study.

References

Application Note: Routine Analysis of Ceftiofur HCl in Veterinary Products by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ceftiofur Hydrochloride is a third-generation cephalosporin (B10832234) antibiotic extensively utilized in veterinary medicine for the treatment of bacterial infections in livestock.[1] Its broad spectrum of activity against both Gram-positive and Gram-negative bacteria makes it a critical component in animal health management.[[“]][3] Routine analysis of Ceftiofur HCl in veterinary pharmaceutical products is essential to ensure product quality, potency, and safety. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method suitable for the routine quantitative analysis of Ceftiofur HCl in various veterinary formulations, such as oily suspensions and powders for injection. The method described herein is based on established and validated procedures to ensure accuracy, precision, and reliability, aligning with the International Council for Harmonisation (ICH) guidelines.[4][5]

Principle

The analytical method is founded on reversed-phase liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection. This technique separates Ceftiofur HCl from excipients and potential degradation products based on its polarity. The stationary phase is a nonpolar C18 column, while the mobile phase is a polar mixture of an organic solvent (acetonitrile) and an aqueous buffer. The analyte is quantified by measuring its absorbance at a specific UV wavelength, which is then compared against a calibration curve generated from reference standards.

Experimental Protocols

1. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate Buffer (e.g., 0.05 M Ammonium Acetate or Potassium Phosphate)

  • Orthophosphoric Acid or Acetic Acid (for pH adjustment)

  • De-ionized Water (HPLC grade)

  • Dimethylformamide (for sample extraction from oily suspensions)

  • 0.45 µm Syringe Filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic or Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

3. Chromatographic Conditions

A comparative summary of different validated isocratic RP-HPLC methods is presented below. Method 1 is a commonly cited and robust method.

ParameterMethod 1Method 2
Column Phenomix C18 (150 x 4.6 mm, 5 µm)[4]Kinetex C18-XB (150 x 4.6 mm, 5 µm)[[“]]
Mobile Phase Acetonitrile : Phosphate Buffer (pH 6.0) (25:75, v/v)[4]Acetonitrile : 0.05 M Ammonium Acetate & 0.01 M Tetrabutylammonium Bromide (pH 6.8) (30:70, v/v)[[“]]
Flow Rate 1.0 mL/min[4]1.0 mL/min
Detection Wavelength 292 nm[4]290 nm[[“]]
Injection Volume 20 µL20 µL
Column Temperature Ambient or 35°C[6]Ambient
Retention Time Approximately 3.4 min[4]Approximately 4.4 min[[“]]

4. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase or a suitable solvent mixture.[7]

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 0.5 - 50 µg/mL).[6]

5. Sample Preparation

The sample preparation procedure will vary depending on the formulation of the veterinary product.

For Oily Suspension:

  • Accurately weigh a portion of the suspension equivalent to a known amount of Ceftiofur HCl.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of Dimethylformamide to dissolve the active ingredient and mix thoroughly.

  • Dilute to the mark with the mobile phase.

  • Centrifuge a portion of the solution to separate the excipients.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

For Powder for Injection:

  • Reconstitute the powder with the specified diluent as per the product label.

  • Accurately transfer a known volume of the reconstituted solution into a volumetric flask.

  • Dilute to the desired concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]

6. Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for routine use.[5] Key validation parameters are summarized below:

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9999 over 0.5 - 50 µg/mL[6]
Accuracy (% Recovery) 98.0% - 102.0%100.1% - 101.3%[4]
Precision (RSD%) RSD ≤ 2%< 2%[4]
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.03 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.1 µg/mL[6]
Specificity No interference at the retention time of the analytePeak purity confirmed[5]

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 21.204[6]
Theoretical Plates (N) N > 20009295[6]
Relative Standard Deviation (RSD%) of Peak Area RSD ≤ 1.0% for 6 replicate injections0.84%[6]

Table 2: Summary of a Validation Study for Ceftiofur HCl Analysis

ParameterConcentration Range / LevelResult
Linearity Range 0.01 - 0.16 mg/mL[4]r² > 0.999
Accuracy (Recovery) Spiked Placebo100.1% - 101.3%[4]
Repeatability (Intra-day Precision) 100% of test concentrationRSD < 2%[4]
Intermediate Precision (Inter-day Precision) 100% of test concentrationRSD < 2%
LOD -0.003 mg/mL[4]
LOQ -0.01 mg/mL[4]

Visualizations

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting S1 Weigh Reference Standard S2 Prepare Stock and Working Standards S1->S2 A1 Inject into HPLC System S2->A1 D1 Generate Calibration Curve S2->D1 P1 Weigh Veterinary Product Sample P2 Sample Extraction/Dilution P1->P2 P3 Filter Sample P2->P3 P3->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 UV Detection A2->A3 D2 Integrate Peak Areas A3->D2 D3 Quantify Ceftiofur HCl Concentration D1->D3 D2->D3 D4 Generate Report D3->D4

Caption: Workflow for the routine analysis of Ceftiofur HCl in veterinary products.

Conclusion

The described HPLC method is demonstrated to be simple, rapid, accurate, and precise for the routine quantitative analysis of Ceftiofur HCl in veterinary pharmaceutical products. The method's robustness makes it suitable for quality control laboratories. Adherence to the detailed protocols and validation procedures will ensure reliable and consistent results, contributing to the overall quality assurance of veterinary medicines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent MIC Values in Ceftiofur Hydrochloride Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ceftiofur (B124693) hydrochloride assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to inconsistent Minimum Inhibitory Concentration (MIC) values.

Troubleshooting Guides

Encountering variability in your Ceftiofur hydrochloride MIC assays can be a significant challenge. The following guide, presented in a question-and-answer format, addresses specific issues you might encounter during your experiments.

Question 1: Why are my MIC values for this compound inconsistent between replicates?

Inconsistent MIC values between replicates are often due to technical errors in the assay setup. Here are the most common causes and their solutions:

  • Inaccurate Pipetting: Small volume variations of the antimicrobial agent, bacterial inoculum, or broth can lead to significant differences in final concentrations.

    • Solution: Ensure your micropipettes are properly calibrated and use them correctly. Always ensure thorough mixing of solutions before dispensing.[1]

  • Uneven Bacterial Suspension: Clumping of bacteria in the inoculum will result in an uneven distribution of bacteria across the wells of the microtiter plate.

    • Solution: Vortex the bacterial suspension thoroughly before preparing your dilutions and before inoculating the plate.[1]

  • Contamination: Contamination of reagents, the microtiter plate, or the work area can lead to unexpected growth and erroneous MIC values.

    • Solution: Adhere to strict aseptic techniques throughout the entire procedure. Visually inspect all reagents and plates for any signs of contamination before use.[1]

Question 2: My MIC values for quality control (QC) strains are consistently outside the acceptable range. What should I do?

When QC strain MIC values are out of range, it points to a systematic error in the experimental setup. Consider the following factors:

  • Incorrect Preparation or Storage of this compound Stock Solution: this compound is susceptible to degradation if not handled and stored properly.[1][2]

    • Solution: Prepare fresh stock solutions according to the manufacturer's instructions. Dissolve the powder in the recommended solvent, filter-sterilize, and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the stock solution from light.[1][2]

  • Improper Inoculum Density: The density of the bacterial inoculum is a critical parameter. An inoculum that is too high can lead to falsely elevated MICs, while one that is too low can result in falsely low MICs.[1][3]

    • Solution: Standardize the inoculum to a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.[1][4]

  • Incorrect Incubation Conditions: The temperature and duration of incubation must be carefully controlled.

    • Solution: Ensure your incubator is calibrated and maintained at the correct temperature (typically 35°C ± 2°C) and for the appropriate duration (usually 16-20 hours).[1][5]

  • Deterioration of the QC Strain: The QC strain itself may have lost its expected susceptibility profile.

    • Solution: Subculture QC strains from fresh stock cultures to ensure their viability and correct phenotype.[1]

Question 3: I am observing "skipped wells" in my microtiter plate. What does this mean?

"Skipped wells" refer to a situation where there is bacterial growth in wells with higher concentrations of this compound, while wells with lower concentrations show no growth. This is an indication of a technical error.

  • Contamination: A single well may have been contaminated during the setup process.

    • Solution: Repeat the assay using strict aseptic techniques.[1]

  • Errors in Serial Dilutions: An error in the serial dilution of this compound can lead to an incorrect concentration in one or more wells.

    • Solution: Prepare fresh serial dilutions and double-check your calculations and pipetting.[1]

  • Edge Effect: The outermost wells of a microtiter plate are more prone to evaporation, which can concentrate the antibiotic and affect bacterial growth.

    • Solution: Use plates with lids and consider sealing them with an adhesive film. It is also good practice to avoid using the outermost wells for critical samples.[1]

Question 4: I'm seeing "trailing endpoints" where there is faint growth over a range of concentrations. How should I interpret the MIC?

Trailing endpoints can make it difficult to determine the true MIC. This phenomenon can be caused by several factors:

  • Slow-Growing Bacteria: The bacterial strain being tested may be slow-growing.

    • Solution: For certain organisms, the Clinical and Laboratory Standards Institute (CLSI) recommends increasing the incubation period.[1]

  • Partial Inhibitory Effect: The antibiotic may have a partial inhibitory effect at lower concentrations.

    • Solution: The MIC should be read as the lowest concentration that causes a significant inhibition of growth compared to the positive control.[1]

  • Subjective Interpretation: Reading the MIC endpoint by eye can be subjective.

    • Solution: Have a second, trained individual read the plate independently. If available, use a microplate reader to obtain quantitative measurements of bacterial growth.[1]

Data Presentation

Table 1: Common Troubleshooting Scenarios and Solutions for Inconsistent this compound MIC values
Problem Potential Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates 1. Inaccurate pipetting of reagents. 2. Uneven bacterial suspension (clumping). 3. Contamination.1. Calibrate and use micropipettes correctly. 2. Vortex bacterial suspension thoroughly. 3. Use strict aseptic technique.[1]
QC MIC values out of range 1. Improperly prepared or stored antibiotic stock. 2. Inoculum density too high or too low. 3. Incorrect incubation conditions. 4. Deteriorated QC strain.1. Prepare fresh stock solutions and store at -20°C or -80°C, protected from light.[1][2] 2. Standardize inoculum to 0.5 McFarland.[1][4] 3. Calibrate and maintain incubator at 35°C ± 2°C for 16-20 hours.[1][5] 4. Use fresh subcultures of QC strains.[1]
"Skipped wells" 1. Contamination of a single well. 2. Inaccurate serial dilutions. 3. Edge effect leading to evaporation.1. Repeat assay with aseptic technique. 2. Prepare fresh dilutions and verify concentrations. 3. Use lidded plates, sealing film, and avoid outer wells.[1]
"Trailing endpoints" 1. Slow-growing bacterial strain. 2. Partial inhibitory effect of the antibiotic. 3. Subjective interpretation of the endpoint.1. Increase incubation time as per CLSI guidelines. 2. Read MIC as the lowest concentration with significant growth inhibition. 3. Have a second person read the plate or use a plate reader.[1]
No bacterial growth in any well 1. Inactive bacterial inoculum. 2. Incorrect growth medium. 3. Residual disinfectant on lab equipment.1. Use a fresh, viable bacterial culture. 2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used. 3. Thoroughly rinse all labware with sterile distilled water.[1]
Table 2: CLSI MIC Breakpoints for Ceftiofur
Bacterial Species Host Animal Susceptible (S) Intermediate (I) Resistant (R)
Pasteurella multocidaBovine (Pneumonia)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Swine Respiratory PathogensSwine≤ 2 µg/mL4 µg/mL≥ 8 µg/mL
Staphylococcus aureusBovine (Mastitis)≤ 2 µg/mL4 µg/mL≥ 8 µg/mL

Note: These breakpoints are for illustrative purposes. Always refer to the latest CLSI documents for the most current and comprehensive information.[1][5][6]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines. Researchers should always refer to the most current CLSI documents for detailed instructions.[1]

Materials:

  • This compound powder

  • Appropriate solvent (as per manufacturer's instructions)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates

  • Bacterial isolate(s) to be tested

  • Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, S. aureus ATCC® 29213™)[1]

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve the this compound powder in the recommended solvent to create a high-concentration stock solution.

    • Filter-sterilize the stock solution.

    • Store in small aliquots at -80°C, protected from light.[1]

  • Preparation of Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1][4]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][7]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working this compound solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10.

    • Discard 100 µL from well 10.

    • Well 11 should serve as the positive control (inoculum, no antibiotic), and well 12 as the negative control (broth only).[1]

  • Inoculation:

    • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control well), resulting in a final volume of 110 µL and the desired final bacterial concentration.[1]

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading the MIC:

    • Following incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[1]

Mandatory Visualization

MIC_Troubleshooting_Workflow start Inconsistent MIC Results check_replicates Check Replicates for Consistency start->check_replicates replicates_ok Replicates Consistent? check_replicates->replicates_ok check_qc Check QC Strain MICs replicates_ok->check_qc Yes investigate_protocol Investigate Protocol Deviations replicates_ok->investigate_protocol No qc_ok QC Strains in Range? check_qc->qc_ok qc_ok->investigate_protocol No end_consistent Results are Consistent and Valid qc_ok->end_consistent Yes review_pipetting Review Pipetting Technique & Calibration investigate_protocol->review_pipetting review_inoculum Review Inoculum Preparation (McFarland) investigate_protocol->review_inoculum review_media Check Media & Reagents (Expiry, Storage) investigate_protocol->review_media review_incubation Verify Incubation Conditions (Temp, Time) investigate_protocol->review_incubation review_stock Review Antibiotic Stock (Preparation, Storage) investigate_protocol->review_stock end_inconsistent Address Protocol Issues and Repeat Assay review_pipetting->end_inconsistent review_inoculum->end_inconsistent review_media->end_inconsistent review_incubation->end_inconsistent review_stock->end_inconsistent

Caption: A troubleshooting workflow for addressing inconsistent MIC results.

Broth_Microdilution_Workflow prep_stock Prepare Ceftiofur Stock Solution prep_plate Prepare 96-Well Plate (Serial Dilutions) prep_stock->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC (Lowest Concentration with No Growth) incubate->read_mic end MIC Value Determined read_mic->end

Caption: The experimental workflow for broth microdilution MIC testing.

Ceftiofur_Mechanism_of_Action ceftiofur Ceftiofur pbp Penicillin-Binding Proteins (PBPs) ceftiofur->pbp binds to inhibition Inhibition ceftiofur->inhibition cell_wall Cell Wall Synthesis pbp->cell_wall catalyzes cell_lysis Cell Lysis cell_wall->cell_lysis disruption leads to inhibition->cell_wall inhibits

Caption: The mechanism of action of Ceftiofur.

Frequently Asked Questions (FAQs)

1. What is the standard methodology for this compound MIC testing?

The most widely accepted method for determining the MIC of this compound is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1] This method involves a serial two-fold dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.

2. Which quality control (QC) organisms should I use for this compound MIC testing?

Using appropriate QC organisms is essential for ensuring the accuracy and reproducibility of your results. For this compound, commonly recommended QC organisms include:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

The observed MIC values for these strains should fall within the established QC ranges provided by CLSI.[1]

3. What are the CLSI-defined MIC breakpoints for this compound?

MIC breakpoints are used to categorize a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints can vary depending on the bacterial species and the host animal from which it was isolated. For example, for Pasteurella multocida from bovine pneumonia cases, the breakpoints for ceftiofur are ≤ 2 µg/mL (Susceptible), 4 µg/mL (Intermediate), and ≥ 8 µg/mL (Resistant).[1] For swine respiratory pathogens, the recommended breakpoints are also ≤2 µg/mL for susceptible, 4 µg/mL for intermediate, and ≥8 µg/mL for resistant.[1][6]

4. What factors can influence the in vitro activity of this compound?

Several factors can affect the outcome of this compound MIC testing, leading to variability. These include:

  • Formulation: Different formulations, such as this compound versus ceftiofur crystalline-free acid, can have different properties, though in vitro MIC testing generally uses the pure compound.[1][8]

  • Medium Composition: The use of cation-adjusted Mueller-Hinton Broth is recommended to ensure consistency.[1]

  • Inoculum Size: A standardized inoculum is crucial, as a higher bacterial density may lead to a higher apparent MIC.[1][7]

  • Incubation Time and Temperature: Adherence to standardized incubation conditions is necessary for reproducible results.[1]

  • pH of the Medium: The pH of the growth medium can affect the stability and activity of beta-lactam antibiotics like Ceftiofur.[1][2]

5. How should I prepare and store this compound stock solutions?

Proper preparation and storage of your antibiotic stock solution are critical for accurate MIC results. This compound powder should be dissolved in an appropriate solvent as recommended by the manufacturer to create a high-concentration stock solution. This stock solution should then be filter-sterilized and can be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. It is also important to protect the stock solution from light.[1][2]

References

Technical Support Center: Optimizing Ceftiofur Hydrochloride Dosage to Minimize Antimicrobial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to assist in the optimization of Ceftiofur (B124693) hydrochloride dosage regimens aimed at minimizing the development of antimicrobial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of optimizing Ceftiofur dosage regimens? A1: The main goal is to design a rational dosage schedule that maximizes the probability of therapeutic success against target pathogens while simultaneously minimizing the risk of selecting for and promoting antimicrobial resistance.[1] This involves integrating pharmacokinetic (PK) and pharmacodynamic (PD) principles to ensure drug concentrations are high enough to kill bacteria but not so low as to encourage the survival and proliferation of resistant mutants.[2]

Q2: What are the critical Pharmacokinetic/Pharmacodynamic (PK/PD) indices for Ceftiofur? A2: For cephalosporins like Ceftiofur, which exhibit time-dependent bactericidal activity, the most important PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%T > MIC).[1][3] To achieve an optimal bactericidal effect and prevent resistance, it is often recommended that the %T > MIC should be at least 50% of the dosage interval.[3] Another key index used in modeling is the ratio of the area under the concentration-time curve over 24 hours to the MIC (AUC₀₋₂₄h/MIC).[4][5]

Q3: What is the Mutant Prevention Concentration (MPC) and why is it a critical parameter? A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial drug that prevents the growth of any resistant mutants from a large bacterial population (typically ≥10¹⁰ CFU).[6][7] It represents the MIC of the least susceptible, first-step mutant subpopulation.[2] Dosing strategies that ensure drug concentrations remain above the MPC are thought to restrict the selection of resistant mutants.[2] The range of drug concentrations between the MIC and the MPC is known as the "mutant selection window," where resistant mutants are most likely to be enriched.[2]

Q4: How does resistance to Ceftiofur typically develop in Gram-negative bacteria? A4: The most common mechanism of resistance to third-generation cephalosporins like Ceftiofur in Gram-negative bacteria is the production of β-lactamase enzymes.[8] These enzymes inactivate the drug by hydrolyzing the β-lactam ring. Key β-lactamases include AmpC types (often encoded by the blaCMY-2 gene) and Extended-Spectrum β-Lactamases (ESBLs, such as those encoded by blaCTX-M genes).[8][9][10] These resistance genes are frequently located on mobile genetic elements like plasmids, which facilitates their spread among bacteria.[8][11]

Troubleshooting Guides

Guide 1: Minimum Inhibitory Concentration (MIC) Assays
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent MIC values between replicates 1. Inaccurate pipetting of the drug, inoculum, or broth.2. Non-homogenous bacterial suspension (clumping).3. Contamination of reagents or microtiter plates.1. Calibrate micropipettes regularly. Ensure thorough mixing of all solutions before dispensing.2. Vortex the bacterial suspension well before dilution and inoculation.[12]3. Use strict aseptic techniques. Visually inspect all materials for signs of contamination.[12]
MICs for Quality Control (QC) strains are out of range 1. Improper preparation or storage of Ceftiofur stock solution.2. Inoculum density is too high or too low.3. Incorrect incubation conditions (temperature, duration).[12]4. QC strain has deteriorated or mutated.1. Prepare fresh stock solutions as per manufacturer guidelines and store aliquots at -20°C or -80°C, protected from light.[12]2. Standardize the inoculum to a 0.5 McFarland standard to achieve the correct final density (e.g., ~5 x 10⁵ CFU/mL).[12]3. Verify incubator calibration and adhere to standardized incubation times (e.g., 16-20 hours at 35°C ± 2°C).[13]4. Subculture QC strains from fresh stock cultures.[12]
No bacterial growth, including in the positive control well 1. The bacterial inoculum was not viable.2. Incorrect growth medium was used.3. Residual disinfectant on laboratory equipment.1. Use a fresh bacterial culture and confirm its viability before starting the assay.[12]2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used.[12]3. Thoroughly rinse all labware with sterile distilled water.[12]
"Skipped wells" (growth in higher concentration wells but not lower ones) 1. Contamination of a single well.2. Error in the serial dilution process.3. "Edge effect" in microtiter plates causing evaporation.1. Repeat the assay using strict aseptic techniques.[12]2. Prepare fresh serial dilutions carefully and verify concentrations.3. Use plates with lids, seal with adhesive film, or avoid using the outermost wells of the plate.[12]
Guide 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
ProblemPotential Cause(s)Recommended Solution(s)
High variability in plasma drug concentrations between animal subjects 1. Differences in drug administration (e.g., injection site, technique).2. Individual animal physiological differences (e.g., metabolism, health status).3. Errors in blood sample collection or processing.1. Standardize the administration protocol for all animals.2. Use a sufficient number of animals to account for biological variability. Consider using a population pharmacokinetic (PopPK) modeling approach to analyze the data.[14]3. Ensure consistent timing of sample collection and proper handling/storage of plasma.[1]
Calculated PK/PD indices do not correlate with observed efficacy 1. Inaccurate MIC value for the infecting pathogen.2. Drug concentrations measured in plasma may not reflect concentrations at the site of infection (e.g., lung tissue).[1]3. The chosen PK/PD index (%T > MIC) may not be the sole determinant of efficacy.1. Determine the MIC for the specific clinical isolate if possible, rather than using a generic value.2. When feasible, measure drug concentrations in the target tissue or fluid (e.g., bronchoalveolar lavage fluid for respiratory infections).[1][5]3. Integrate other PD parameters like MPC and post-antibiotic effect (PAE) into the analysis.[5]
Difficulty in quantifying Ceftiofur and its metabolites 1. Ceftiofur is rapidly metabolized to desfuroylceftiofur (B1239554) (DFC), which is the primary active metabolite.2. Sample matrix effects interfering with analytical methods (e.g., HPLC/UPLC-MS/MS).1. The analytical method should be designed to measure DFC. Often, both Ceftiofur and its metabolites are derivatized to desfuroylceftiofur acetamide (B32628) for stable quantification.[1]2. Optimize the sample preparation protocol (e.g., deproteinization) and use appropriate internal standards to correct for matrix effects.[1]

Quantitative Data Hub

Table 1: Example PK/PD-Derived Ceftiofur Dosages against Swine Pathogens

PathogenPK/PD TargetRequired Dosage (mg/kg)Dosing IntervalSource
Pasteurella multocidaBacteriostatic (AUC/MIC = 44.02 h)0.2224 hours[5][15]
Pasteurella multocidaBactericidal (AUC/MIC = 89.40 h)0.4624 hours[5][15]
Pasteurella multocidaElimination (AUC/MIC = 119.90 h)0.6424 hours[5][15]
Streptococcus suisBacteriostatic1.3024 hours[4]
Streptococcus suisBactericidal1.9472 hours[4]
Streptococcus suisEradication2.3024 hours[4]
Actinobacillus pleuropneumoniae99.9% Target Attainment Rate1.0Intramuscularly[14]
Haemophilus parasuis95.4% Target Attainment Rate10.0Intramuscularly[14]

Table 2: MIC and MPC Values of Ceftiofur for Common Swine Pathogens (mg/L)

PathogenMIC₅₀MIC₉₀MPC₅₀MPC₉₀Source
Actinobacillus pleuropneumoniae0.0160.0310.1250.5[6]
Pasteurella multocida0.0040.0160.0630.25[6]
Streptococcus suis (MIC 0.063-0.5)N/AN/AN/A0.5[6]
Streptococcus suis (Clinical Isolates)0.2532N/AN/A[4]

Table 3: CLSI Interpretive Breakpoints for Ceftiofur against Swine Respiratory Pathogens (µg/mL)

InterpretationMIC (µg/mL)Source
Susceptible (S)≤ 2[16][17]
Intermediate (I)4[16][17]
Resistant (R)≥ 8[16][17]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12][13]

  • Preparation of Ceftiofur Stock Solution: Prepare a high-concentration stock solution (e.g., 1280 µg/mL) of Ceftiofur hydrochloride in a suitable solvent (e.g., DMSO). Filter-sterilize and store in aliquots at -80°C.[12]

  • Preparation of Inoculum:

    • Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[12]

    • Within 15 minutes, dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of a working Ceftiofur solution (at twice the highest desired final concentration) to well 1.

    • Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum (from step 2) to each well from 1 to 11. This brings the total volume in each well to 100 µL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: The MIC is the lowest concentration of Ceftiofur at which there is no visible bacterial growth (turbidity).[12]

Protocol 2: Mutant Prevention Concentration (MPC) Assay

This protocol is adapted from methodologies described for determining MPC.[6][7]

  • Preparation of High-Density Inoculum:

    • Grow an overnight culture of the test organism in a large volume of broth (e.g., 50 mL).

    • Centrifuge the culture to pellet the cells and resuspend them in a small volume of fresh broth to achieve a final high density of ≥10¹⁰ CFU/mL.[7]

  • Preparation of Agar Plates: Prepare a series of Mueller-Hinton Agar plates containing two-fold dilutions of this compound. The concentration range should bracket the expected MPC.

  • Inoculation: Pipette at least 100 µL of the high-density inoculum onto each agar plate, ensuring a total of ≥10¹⁰ CFUs are plated. Spread the inoculum evenly across the surface using a sterile spreader.[7]

  • Incubation: Incubate the plates at 37°C for up to 72 hours.[7]

  • Reading the MPC: The MPC is the lowest drug concentration on an agar plate that completely inhibits bacterial colony formation after the incubation period.[6]

Visualizations

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare Ceftiofur Stock Solution serial_dilute Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: General workflow for Minimum Inhibitory Concentration (MIC) determination.

cluster_data Data Acquisition cluster_model Modeling & Simulation cluster_output Output & Refinement pk_study 1. Conduct PK Study in Target Animal pop_pk 3. Develop Population PK Model pk_study->pop_pk mic_dist 2. Determine MIC Distribution for Pathogen pkpd_target 4. Define PK/PD Target (e.g., %T > MIC) mic_dist->pkpd_target monte_carlo 5. Run Monte Carlo Simulation (10,000 iterations) pop_pk->monte_carlo pkpd_target->monte_carlo pta 6. Calculate Probability of Target Attainment (PTA) monte_carlo->pta dose_opt 7. Optimize Dosage Regimen (Dose, Interval) pta->dose_opt

Caption: Workflow for PK/PD modeling and dosage optimization.

cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanism pbp Penicillin-Binding Proteins (PBPs) wall Cell Wall Synthesis pbp->wall Catalyzes lysis Cell Lysis pbp->lysis Inhibition leads to wall->lysis plasmid Plasmid blacmy blaCMY-2 gene plasmid->blacmy Carries ampc AmpC β-lactamase (Enzyme) blacmy->ampc Encodes ceftiofur Ceftiofur ampc->ceftiofur Inactivates/ Hydrolyzes ceftiofur->pbp Inhibits

Caption: Mechanism of AmpC β-lactamase mediated Ceftiofur resistance.

References

Technical Support Center: Enhancing the Stability of Ceftiofur Hydrochloride in Intravenous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ceftiofur (B124693) hydrochloride in intravenous (IV) solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Ceftiofur hydrochloride in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors: pH, temperature, and exposure to light.[1][2] Ceftiofur is a β-lactam antibiotic, and the integrity of the β-lactam ring is crucial for its antibacterial activity.[3][4] This ring is susceptible to hydrolysis, a process that can be accelerated by unfavorable environmental conditions.[5][6]

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: this compound is most stable in the acidic pH range of 2 to 6.[7] As the pH becomes alkaline, the rate of degradation increases significantly.[1] In highly alkaline conditions (e.g., pH 10), degradation is rapid, with a substantial loss of the active compound in a very short period.[8] Therefore, maintaining a slightly acidic pH is critical for the stability of this compound in IV solutions.

Q3: How does temperature impact the stability of reconstituted this compound solutions?

A3: Temperature plays a significant role in the degradation kinetics of this compound.[1] Elevated temperatures accelerate the degradation process.[2][6] For instance, solutions stored at refrigerated temperatures (e.g., 6°C) show significantly greater stability over time compared to those stored at room temperature (e.g., 22°C).[5] Freezing (-20°C) offers the best preservation for long-term storage of this compound solutions.[5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light, particularly ultraviolet (UV) light.[1] Prolonged exposure to light can lead to photodegradation, reducing the potency of the drug.[1] To mitigate this, it is recommended to protect solutions containing this compound from light by using amber-colored containers or other light-blocking materials.[1][5]

Q5: What are the main degradation products of this compound?

A5: The primary degradation pathways for this compound involve the cleavage of the β-lactam ring and hydrolysis of the thioester bond.[6][9] This leads to the formation of two main degradation products: Cef-aldehyde and Desfuroylceftiofur (DFC).[6][9] It is important to note that DFC can further degrade to form Cef-aldehyde under thermal stress.

Q6: Are there any known excipients that can enhance the stability of this compound in IV solutions?

A6: While the search results do not specify particular stabilizing excipients for this compound in IV solutions, the use of appropriate buffering agents to maintain an optimal pH (between 2 and 6) is a key strategy.[7] Additionally, for poorly soluble drugs, cyclodextrins have been shown to improve stability by forming inclusion complexes.[5][10][11] This could be an area of investigation for enhancing the stability of this compound formulations.

Q7: How does the choice of intravenous solution affect the stability of this compound?

A7: The composition of the intravenous solution can influence the stability of this compound. For example, studies have shown that Ceftiofur is less stable in glucose solutions compared to water for injection or Ringer's solution.[5] This highlights the importance of compatibility studies with different IV fluids during formulation development.

Troubleshooting Guides

Issue 1: Rapid loss of potency in a freshly prepared this compound IV solution.

Potential Cause Troubleshooting Steps
Incorrect pH of the solution 1. Immediately measure the pH of the IV solution. 2. This compound is most stable in a pH range of 2-6.[7] If the pH is outside this range, especially on the alkaline side, rapid degradation will occur.[8] 3. Adjust the formulation by incorporating a suitable buffering agent to maintain the pH within the optimal range.
High storage temperature 1. Verify the storage temperature of the solution. 2. This compound degradation is accelerated at higher temperatures.[2] 3. Store the solution at refrigerated temperatures (2-8°C) to slow down the degradation rate.[5] For long-term storage, consider storing at -20°C.[5]
Exposure to light 1. Assess the light exposure conditions during preparation and storage. 2. Ceftiofur is photolabile and degrades upon exposure to UV light.[1] 3. Prepare and store the solution in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[5]

Issue 2: Observation of particulate matter or color change in the IV solution over time.

Potential Cause Troubleshooting Steps
Chemical degradation 1. A change in color, often to a darker shade, can indicate the formation of degradation products.[12] 2. Analyze the solution using a stability-indicating HPLC method to identify and quantify the degradation products.[13] 3. Review the formulation and storage conditions (pH, temperature, light exposure) to identify the root cause of degradation.
Precipitation of the drug 1. This compound has limited solubility in aqueous solutions.[5] Changes in temperature or pH can affect its solubility. 2. Verify the concentration of this compound in the solution and ensure it is below its saturation point under the storage conditions. 3. Consider the use of co-solvents or other formulation strategies if higher concentrations are required, though their impact on stability must be evaluated.
Incompatibility with IV bag/container 1. Leachables from the container material could potentially interact with the drug. 2. Conduct compatibility studies with different types of IV containers (e.g., PVC, polyolefin).

Data Presentation

Table 1: Stability of this compound in Various Solutions at Different Temperatures

TemperatureSolution TypeStability after 23 days (%)Reference
6°CWater for injection>90%[5]
6°CRinger's solution92.60%[5]
6°C0.2 mg/mL glucose72.86%[5]
22°CWater for injection91.92%[5]
-20°CAll tested solutionsStable[5]

Table 2: Degradation Rate Constants of Ceftiofur in Aqueous Solutions at Various pH and Temperatures

pHTemperature (°C)Degradation Rate Constant (day⁻¹)Reference
1600.79 ± 0.21[8]
3600.61 ± 0.03[8]
5600.44 ± 0.05[8]
7.400.06 ± 0.01[8]
7.480.06 ± 0.01[8]
7.4250.65 ± 0.17[8]
7.4371.27 ± 0.05[8]
7.4601.27 ± 0.04[8]
1025 & 60Rapid degradation (undetectable after 10 min)[8]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for quantifying this compound and its degradation products.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphate (B84403) buffer (e.g., 0.02 M, adjusted to a suitable pH, typically around 6.0)[4]

  • This compound reference standard

  • Water for injection (or other appropriate solvent for sample preparation)

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile. A common ratio is 78:22 (v/v) of buffer to acetonitrile.[4] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 - 1.2 mL/min[4]

  • Detection Wavelength: 292 nm[4][14]

  • Injection Volume: 20 µL (can be adjusted)

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C)

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase or a suitable solvent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Solution: Dilute the this compound IV solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

4. Forced Degradation Study (for method validation): To ensure the method is stability-indicating, perform forced degradation studies on the this compound solution. This involves subjecting the solution to stress conditions to generate degradation products.

  • Acid Hydrolysis: Add 0.1 M HCl and heat.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

  • Oxidative Degradation: Add 3% H₂O₂.

  • Thermal Degradation: Heat the solution.

  • Photodegradation: Expose the solution to UV light.

Analyze the stressed samples using the HPLC method to confirm that the degradation products are well-resolved from the parent this compound peak.

Mandatory Visualization

G cluster_main Primary Thermal Degradation Pathways of this compound Ceftiofur This compound BetaLactamCleavage β-lactam ring cleavage Ceftiofur->BetaLactamCleavage ThioesterHydrolysis Hydrolysis of thioester bond Ceftiofur->ThioesterHydrolysis CefAldehyde Cef-aldehyde BetaLactamCleavage->CefAldehyde DFC Desfuroylceftiofur (DFC) ThioesterHydrolysis->DFC DFC->CefAldehyde Further thermal stress

Caption: Primary thermal degradation pathways of this compound.

G cluster_workflow Experimental Workflow for this compound Stability Study Prep Prepare Ceftiofur HCl Solution in IV Fluid Stress Apply Stress Conditions (Temp, pH, Light) Prep->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC Analysis Sampling->Analysis Data Data Analysis (Quantify Degradation) Analysis->Data

Caption: Experimental workflow for a this compound stability study.

G cluster_troubleshooting Troubleshooting Unexpected Degradation of Ceftiofur HCl Solution Start Unexpected Degradation Observed CheckpH Is pH between 2 and 6? Start->CheckpH CheckTemp Is solution stored at recommended temperature (2-8°C or -20°C)? CheckpH->CheckTemp Yes AdjustpH Action: Adjust pH using a suitable buffer. CheckpH->AdjustpH No CheckLight Is solution protected from light? CheckTemp->CheckLight Yes AdjustTemp Action: Store at lower temperature. CheckTemp->AdjustTemp No CheckIVFluid Is the IV fluid known to be compatible (e.g., not high glucose)? CheckLight->CheckIVFluid Yes ProtectLight Action: Use light-protective containers. CheckLight->ProtectLight No ChangeIVFluid Action: Consider a different IV fluid and perform compatibility tests. CheckIVFluid->ChangeIVFluid No InvestigateOther Action: Investigate other factors (e.g., container compatibility, raw material quality). CheckIVFluid->InvestigateOther Yes

References

Technical Support Center: Overcoming Poor Solubility of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the challenges associated with the poor aqueous solubility of Ceftiofur (B124693) hydrochloride.

Frequently Asked Questions (FAQs)

1. What are the general solubility properties of Ceftiofur hydrochloride?

This compound is a crystalline solid that is sparingly soluble in aqueous buffers.[1] Its solubility is significantly higher in organic solvents. Understanding these properties is the first step in developing an appropriate dissolution strategy.[1][2]

Data Presentation: Solubility of this compound in Various Solvents

SolventSolubilityReference
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble (~0.25 mg/mL after initial dissolution in DMF)[1]
WaterSoluble / Insoluble (Conflicting reports, generally considered poorly soluble)[2][3]
Dimethyl sulfoxide (B87167) (DMSO)~20 - 112 mg/mL[2][3][4]
Dimethylformamide (DMF)~30 mg/mL[1][2]
Ethanol~15 - 40 mg/mL[1][3][4]
MethanolSoluble / Slightly Soluble[2][4]
N,N-DimethylacetamideSoluble[4]
5% Sodium BicarbonateSlightly soluble[4]

2. What is the recommended method for dissolving this compound in aqueous solutions for experimental use?

The most straightforward and recommended method is co-solvency, where the compound is first dissolved in a small amount of a water-miscible organic solvent before being diluted with the aqueous buffer of choice.[1] Dimethylformamide (DMF) is a commonly recommended co-solvent for this purpose.[1]

Experimental Protocols: Co-solvency Method for Preparing Aqueous Solutions

This protocol describes the preparation of an aqueous solution of this compound using DMF as a co-solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethylformamide (DMF)

  • Aqueous buffer of choice (e.g., PBS, pH 7.2)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.

  • Initial Dissolution: Add a minimal volume of anhydrous DMF to the powder. For example, to prepare a stock solution, you might start with a 3:1 ratio of aqueous buffer to DMF in the final solution.[1]

  • Vortexing: Vortex the solution vigorously until the powder is completely dissolved. The solution should be clear.

  • Dilution: Add the aqueous buffer of choice to the dissolved compound in a dropwise manner while continuously vortexing or stirring. This gradual dilution is crucial to prevent precipitation.

  • Final Concentration: Bring the solution to the final desired volume with the aqueous buffer.

  • Final Solvent Concentration Check: Ensure the final concentration of the organic co-solvent is low enough to be non-toxic to the cells or system in your experiment (typically <0.5% for in vitro assays).

Below is a DOT diagram outlining the co-solvency workflow.

G start Start weigh Weigh Ceftiofur HCl Powder start->weigh add_dmf Add minimal anhydrous DMF weigh->add_dmf vortex1 Vortex until fully dissolved add_dmf->vortex1 add_buffer Slowly add aqueous buffer while vortexing vortex1->add_buffer final_vol Bring to final volume with buffer add_buffer->final_vol end End: Aqueous Solution final_vol->end

Co-solvency workflow for dissolving Ceftiofur HCl.

3. How does pH affect the solubility and stability of this compound?

The pH of the aqueous solution is a critical factor for both the stability and solubility of this compound.

  • Stability: this compound is more stable in acidic environments.[4] As the pH increases, particularly into alkaline conditions (pH > 7.4), the rate of degradation increases significantly.[4][5] At pH 10, degradation is very rapid.[5]

  • Solubility: While specific data on the pH-dependent solubility of the hydrochloride salt is limited, its stability profile suggests that using buffers with a pH below 7.0 is advisable. However, the stability is highest at a pH of around 5.[5]

The following diagram illustrates the relationship between pH, stability, and degradation.

G cluster_pH pH Scale cluster_properties Properties of Ceftiofur HCl low_pH Low pH (Acidic) e.g., pH 3-5 stability Higher Stability low_pH->stability neutral_pH Neutral pH e.g., pH 7.4 degradation Accelerated Degradation neutral_pH->degradation high_pH High pH (Alkaline) e.g., pH 10 rapid_degradation Rapid Degradation high_pH->rapid_degradation

Impact of pH on Ceftiofur HCl stability.

4. Can I use surfactants or cyclodextrins to improve solubility?

  • Surfactants: Surfactants reduce surface tension and can enhance the dissolution of lipophilic drugs.[6] While surfactants like Span-80 and lecithin (B1663433) have been used to create stable suspensions of this compound, specific protocols for creating true aqueous solutions using surfactants are not well-documented in the literature.[3][7] Their use would require experimental optimization.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8][9][10] This is a well-established technique for many compounds.[8][9][10] However, there are currently no published, specific protocols for using cyclodextrins with this compound. This approach would be considered an advanced and exploratory method requiring significant development.

5. What should I do if I need a higher concentration of this compound for my experiments?

If the required concentration cannot be achieved by forming a true solution, even with co-solvents, the recommended approach is to formulate a suspension. A suspension is a heterogeneous mixture containing solid particles dispersed in a liquid medium. This is a common strategy for administering poorly soluble drugs.[7][11][12] Formulating a stable, injectable suspension often involves:

  • Particle Size Reduction: Micronizing the drug powder to increase its surface area.[11][12]

  • Suspending Agents: Using agents like aluminum monostearate or sodium carboxymethyl cellulose (B213188) to increase the viscosity of the vehicle and slow down sedimentation.[7][13]

  • Wetting Agents/Surfactants: To ensure the drug particles are properly dispersed in the liquid vehicle.[11]

Troubleshooting Guides

Problem: The compound is not dissolving in the aqueous buffer.

Potential Cause Solution
Insufficient co-solventEnsure you are using the co-solvency method. First, dissolve the compound completely in a minimal amount of an appropriate organic solvent (e.g., DMF or DMSO) before adding the aqueous buffer.[1][14]
Concentration is too highThe desired concentration may exceed the solubility limit, even with a co-solvent. Refer to the solubility table and consider preparing a more dilute solution or formulating a suspension.
Low TemperatureSolubility generally increases with temperature.[15][16] Try gently warming the solution (e.g., in a 37°C water bath) during dissolution. Be cautious, as elevated temperatures can also accelerate degradation.[4][5]

Problem: The compound precipitates out of solution after initial dissolution.

Potential Cause Solution
"Salting out"High concentrations of salts in the buffer can reduce the solubility of the compound. Try using a buffer with a lower ionic strength.
Improper mixing techniqueAdding the aqueous buffer too quickly to the organic stock solution can cause localized supersaturation and precipitation. Add the buffer slowly and dropwise while continuously and vigorously mixing.
Temperature changeIf the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature. Ensure the compound remains soluble at the intended storage and use temperature.
Exceeded solubility limitThe final concentration in the mixed solvent system may be too high. Re-calculate and prepare a more dilute solution.

Problem: I am seeing degradation of my compound in solution.

Potential Cause Solution
High pH of the bufferCeftiofur is unstable at neutral and alkaline pH.[4][5] Use a buffer with a slightly acidic pH (e.g., pH 5-6.5) if your experimental system allows.
Elevated temperatureCeftiofur degradation is temperature-dependent.[5] Prepare solutions fresh and store them at recommended temperatures (e.g., refrigerated or frozen) until use. Avoid prolonged storage at room temperature.[4]
Exposure to lightSome cephalosporins are light-sensitive. Protect solutions from light by using amber vials or wrapping containers in foil.

The following diagram provides a logical workflow for troubleshooting common solubility issues.

G start Start: Solubility Issue check_protocol Review Dissolution Protocol start->check_protocol is_cosolvent_used Is co-solvent (e.g., DMF) used first? check_protocol->is_cosolvent_used use_cosolvent Action: Implement co-solvency method. Dissolve in DMF first, then add buffer. is_cosolvent_used->use_cosolvent No check_concentration Is concentration too high? is_cosolvent_used->check_concentration Yes end Solution Resolved use_cosolvent->end lower_concentration Action: Lower the target concentration or prepare a suspension. check_concentration->lower_concentration Yes check_mixing Was buffer added slowly with vigorous mixing? check_concentration->check_mixing No lower_concentration->end improve_mixing Action: Add buffer dropwise while vortexing. check_mixing->improve_mixing No check_pH Is pH of buffer > 7? check_mixing->check_pH Yes improve_mixing->end lower_pH Action: Use a buffer with a slightly acidic pH (e.g., 5-6.5) if possible. check_pH->lower_pH Yes check_pH->end No lower_pH->end

Troubleshooting logic for Ceftiofur HCl solubility.

References

Addressing trailing endpoints in Ceftiofur hydrochloride susceptibility testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with ceftiofur (B124693) hydrochloride susceptibility testing, with a specific focus on addressing the phenomenon of trailing endpoints.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ceftiofur hydrochloride?

A1: this compound is a third-generation cephalosporin (B10832234) antibiotic.[1][2] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[3][4] Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3][5] This disruption of the cell wall structure leads to cell lysis and bacterial death.[1][2][3][5] An important characteristic of ceftiofur is its stability in the presence of many beta-lactamase enzymes, which are a common bacterial resistance mechanism.[1][3][4]

Q2: What are "trailing endpoints" in the context of broth microdilution susceptibility testing?

A2: Trailing endpoints, also known as trailing growth, refer to the observation of reduced but persistent bacterial growth across a range of antibiotic concentrations in a broth microdilution assay.[6][7] This phenomenon can make it difficult to determine the precise Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[6][7] Trailing is often observed with bacteriostatic agents but can also occur with bactericidal agents under certain conditions.

Q3: What are the common causes of trailing endpoints in ceftiofur susceptibility testing?

A3: Several factors can contribute to the observation of trailing endpoints:

  • Partial Inhibitory Effect: The antibiotic may only have a partial inhibitory effect at lower concentrations.[6]

  • Slow-Growing Organisms: Some bacterial strains may grow slowly, making the endpoint difficult to read within the standard incubation period.[6]

  • Subjective Interpretation: The visual determination of "no growth" can be subjective, especially when there is faint turbidity.[6]

  • pH of the Medium: The pH of the testing medium can influence the activity of some antibiotics.[6][8]

  • Inoculum Size: An incorrect inoculum density can affect the test outcome.[9]

Q4: How should trailing endpoints be interpreted according to CLSI guidelines?

A4: The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that causes a significant inhibition of growth compared to the positive control.[6] For some organism-drug combinations where trailing is common, CLSI guidelines may specify reading the endpoint at an earlier time point (e.g., 24 hours instead of 48 hours for certain fungi) or provide specific instructions for interpretation.[10][11] It is crucial to consult the most recent CLSI documents for specific guidance.[6]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during this compound susceptibility testing.

Observed Problem Potential Cause Recommended Action
Trailing Endpoints 1. Subjective endpoint reading. 2. Slow-growing isolate. 3. Sub-optimal inoculum density. 4. Partial drug activity at lower concentrations.1. Have a second trained individual read the plate. Use a plate reader if available. 2. Increase the incubation period as recommended by CLSI for specific organisms. 3. Ensure the inoculum is standardized to a 0.5 McFarland standard. 4. Read the MIC as the lowest concentration with approximately 80% growth inhibition compared to the control well.
No Growth (including positive control) 1. Inactive inoculum. 2. Incorrect growth medium. 3. Residual disinfectant on labware.1. Use a fresh bacterial culture and verify its viability. 2. Ensure the correct medium (e.g., Cation-Adjusted Mueller-Hinton Broth) is used. 3. Thoroughly rinse all labware with sterile distilled water.
Skipped Wells 1. Contamination of a single well. 2. Inaccurate serial dilutions. 3. "Edge effect" due to evaporation.1. Repeat the assay using strict aseptic technique. 2. Prepare fresh serial dilutions and ensure proper mixing. 3. Use a plate sealer or place the microtiter plate in a humidified container during incubation.
QC Strain MIC Out of Range 1. Improperly prepared or stored ceftiofur stock solution. 2. Inoculum density too high or low. 3. Incorrect incubation conditions. 4. Deterioration of the QC strain.1. Prepare fresh stock solutions and store at the recommended temperature. 2. Re-standardize the inoculum to a 0.5 McFarland standard. 3. Calibrate and verify incubator temperature and incubation time. 4. Subculture the QC strain from a fresh stock culture.

Data Presentation

Table 1: CLSI Interpretive Criteria for Ceftiofur

Organism Type Method Susceptible Intermediate Resistant
Swine Respiratory Pathogens (e.g., Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis)MIC (µg/mL)≤ 24≥ 8
Swine Respiratory Pathogens (e.g., Actinobacillus pleuropneumoniae, Pasteurella multocida, Streptococcus suis)Disk Diffusion (mm)≥ 2118 - 20≤ 17
Bovine Respiratory Pathogens (Pasteurella multocida, Mannheimia haemolytica)MIC (µg/mL)≤ 24≥ 8

Data based on CLSI guidelines for veterinary pathogens.[12][13][14] Researchers should always refer to the latest CLSI M100 and VET01 documents for the most current interpretive criteria.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a generalized procedure based on CLSI guidelines.

1. Preparation of Ceftiofur Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in an appropriate solvent.[6]

  • Filter-sterilize the stock solution and store it in aliquots at -80°C.[6]

2. Preparation of Inoculum:

  • From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test organism.

  • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

  • Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6]

3. Preparation of Microtiter Plates:

  • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.[6]

  • Add 200 µL of the working ceftiofur solution (at twice the highest desired final concentration) to well 1.[6]

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10.[6]

  • Discard 100 µL from well 10.[6]

  • Well 11 serves as the positive control (inoculum, no antibiotic) and well 12 as the negative control (broth only).[6]

4. Inoculation:

  • Add 10 µL of the standardized bacterial inoculum to each well (except the negative control), resulting in a final volume of 110 µL.[6]

5. Incubation:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

6. Reading the MIC:

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound with no visible growth.

  • In the case of trailing endpoints, the MIC is read as the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control.[6]

Mandatory Visualizations

Trailing_Endpoint_Troubleshooting start Trailing Endpoint Observed check_reading Re-read Plate (Second Observer/Plate Reader) start->check_reading check_inoculum Verify Inoculum Density (0.5 McFarland) check_reading->check_inoculum Endpoint still unclear check_incubation Review Incubation Time check_inoculum->check_incubation Inoculum correct repeat_assay Repeat Assay check_inoculum->repeat_assay Inoculum incorrect check_incubation->repeat_assay Time non-standard consult_clsi Consult CLSI Guidelines for Specific Organism/Drug Combo check_incubation->consult_clsi Time is standard interpret_80 Interpret MIC at ~80% Growth Inhibition report_mic Report MIC interpret_80->report_mic repeat_assay->start Re-test consult_clsi->interpret_80

Caption: Troubleshooting workflow for addressing trailing endpoints.

Ceftiofur_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking PBP->peptidoglycan catalyzes cell_wall Stable Cell Wall peptidoglycan->cell_wall forms lysis Cell Lysis peptidoglycan->lysis disrupted ceftiofur Ceftiofur ceftiofur->PBP binds & inactivates

Caption: Mechanism of action of Ceftiofur.

References

Strategies to prevent degradation of Ceftiofur hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ceftiofur (B124693) Hydrochloride. This guide provides detailed strategies, troubleshooting advice, and answers to frequently asked questions to help you prevent the degradation of Ceftiofur hydrochloride stock solutions and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a concentrated this compound stock solution?

For high-concentration stock solutions, organic solvents are recommended due to the compound's limited solubility and stability in aqueous media.[1] Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are excellent choices.

  • DMSO: Solubilizes this compound at concentrations from 20 mg/mL up to 112 mg/mL.[2][3][4] However, be aware that DMSO is hygroscopic (absorbs moisture), which can reduce solubility over time.[3][4] Always use anhydrous DMSO.

  • DMF: Dissolves the compound at approximately 30 mg/mL.[1]

  • Ethanol: Can be used, with a solubility of about 15-40 mg/mL.[1][3]

For experiments requiring aqueous buffers (e.g., PBS), it is best to first dissolve the compound in a minimal amount of an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[1]

Q2: How should I store my this compound stock solutions to ensure maximum stability?

Proper storage is critical to prevent degradation. The recommended storage conditions depend on the solvent and desired duration.

  • Long-Term Storage (up to 1 year): Aliquot your stock solution (e.g., in DMSO) into single-use volumes and store them at -80°C.[2][4] This prevents repeated freeze-thaw cycles, which can accelerate degradation.

  • Short-Term Storage (up to 1 month): Aliquots can be stored at -20°C.[4]

  • Aqueous Solutions: Aqueous solutions of Ceftiofur are highly unstable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1]

  • Protection from Light: Ceftiofur is sensitive to light, particularly UV radiation, which can cause photochemical degradation.[3] Always store solutions in amber-colored vials or wrap tubes in foil to protect them from light.[3]

Q3: What factors cause this compound to degrade in solution?

Several factors can compromise the stability of this compound:

  • pH: The compound is most stable in acidic to neutral conditions (pH range 2-6).[5] It degrades significantly in alkaline environments (pH > 7.4), with rapid degradation occurring at pH 10.[3][6]

  • Temperature: Higher temperatures accelerate the rate of degradation through hydrolysis and other reactions.[6][7] While stable for short periods at room temperature (22°C), long-term stability requires refrigeration or freezing.[3][8]

  • Light: Exposure to UV light induces photochemical reactions that break down the molecule.[3]

  • Hydrolysis: The β-lactam ring and the thioester bond in the Ceftiofur molecule are susceptible to hydrolysis, especially at higher temperatures and alkaline pH.[8][9]

Q4: How long is the solid (powder) form of this compound stable?

When stored correctly, the solid powder form of this compound is very stable. For optimal shelf life, store the powder at -20°C in a tightly sealed, opaque container to protect it from moisture and light.[1][2] Under these conditions, it can remain stable for at least four years.[1][2]

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents
SolventReported SolubilityReferences
Dimethyl sulfoxide (DMSO)~20 - 112 mg/mL[1][2][3][4]
Dimethylformamide (DMF)~30 mg/mL[1]
Ethanol~15 - 40 mg/mL[1][3]
N,N-DimethylacetamideSoluble[3]
MethanolSlightly soluble[3]
Water / Aqueous BuffersSparingly soluble (~0.25 mg/mL)[1]
Table 2: Recommended Storage Conditions & Stability of this compound
FormSolventTemperatureDurationKey RecommendationsReferences
Powder N/A-20°C≥ 4 yearsStore in a dry, dark, airtight container.[1][2]
Stock Solution DMSO-80°CUp to 1 yearAliquot into single-use volumes to avoid freeze-thaw cycles.[2][4]
Stock Solution DMSO-20°CUp to 1 monthSuitable for short-term use; aliquot to prevent contamination.[4]
Aqueous Dilution PBS, Culture MediaN/A< 24 hoursPrepare fresh immediately before use. Do not store.[1]

Troubleshooting Guide

Issue 1: My Ceftiofur solution has turned yellow or changed color.

A color change is a common indicator of chemical degradation. This is often due to the formation of degradation products resulting from the cleavage of the β-lactam ring or other structural changes.[9]

  • Possible Cause A: Light Exposure. The solution may have been exposed to ambient or UV light.[3]

    • Solution: Discard the solution. Prepare a fresh stock and ensure it is stored in an amber vial or a tube wrapped in aluminum foil.

  • Possible Cause B: High pH. The pH of the solution may have shifted to the alkaline range, accelerating degradation.[6]

    • Solution: Discard the solution. When preparing aqueous dilutions, use a buffer with a pH between 5 and 7.4 and use it immediately.

  • Possible Cause C: Extended Storage at Room Temperature. Leaving the solution at room temperature for prolonged periods can lead to thermal degradation.[3]

    • Solution: Discard the discolored solution. Always store stock solutions frozen and only thaw the required aliquot just before use.

Issue 2: I am observing reduced efficacy or inconsistent results in my experiments.

This is a critical issue that may point to a loss of potency in your Ceftiofur stock solution.

  • Possible Cause A: Degradation Due to Improper Storage. The most likely cause is that the Ceftiofur has degraded due to one of the factors mentioned above (temperature, light, pH, freeze-thaw cycles).[2][3][6]

    • Solution: Prepare a fresh stock solution from the powder following the recommended protocols. Use a new aliquot for each experiment to ensure consistency.

  • Possible Cause B: Repeated Freeze-Thaw Cycles. Even if stored at -80°C, repeatedly freezing and thawing the same stock tube will damage the molecule.

    • Solution: Always aliquot stock solutions into single-use volumes after preparation.[2][4] This ensures that the main stock remains frozen and stable.

Troubleshooting Decision Tree

The following diagram provides a logical workflow to diagnose potential issues with your this compound solution.

G Troubleshooting Degradation of Ceftiofur Stock Solutions start Start: Inconsistent Results or Visible Change in Solution q1 Is the solution discolored or cloudy? start->q1 ans1_yes YES q1->ans1_yes Yes ans1_no NO q1->ans1_no No res1 High probability of degradation. Discard the solution. Prepare fresh stock following best practices. ans1_yes->res1 q2 How was the stock solution stored? ans1_no->q2 ans2_a Aqueous solution stored >24h q2->ans2_a Aqueous >24h ans2_b Repeated freeze-thaw cycles q2->ans2_b Freeze-Thaw ans2_c Exposed to light q2->ans2_c Light Exposure ans2_d Aliquoted, frozen at -80°C, protected from light q2->ans2_d Proper Storage ans2_a->res1 ans2_b->res1 ans2_c->res1 res2 Solution is likely stable. Investigate other experimental variables (e.g., cell line, reagents, assay protocol). ans2_d->res2 G Recommended Workflow for Preparing and Storing Stock Solutions start Start: Weigh Ceftiofur HCl Powder step1 Add appropriate volume of anhydrous DMSO or DMF start->step1 step2 Vortex thoroughly until completely dissolved step1->step2 step3 Sterilize solution by filtering through a 0.22 µm syringe filter step2->step3 step4 Dispense into single-use aliquots in sterile, light-protected tubes step3->step4 step5 Label tubes clearly with name, concentration, and date step4->step5 end Store at -80°C for long-term use step5->end G Simplified Ceftiofur Degradation Pathways parent This compound path1 β-Lactam Ring Cleavage parent->path1 Triggered by: Heat, High pH path2 Thioester Bond Hydrolysis parent->path2 Triggered by: Hydrolysis prod1 Cef-aldehyde (Inactive Degradant) path1->prod1 prod2 Desfuroylceftiofur (DFC) (Metabolite, can further degrade) path2->prod2

References

Improving the accuracy of Ceftiofur hydrochloride quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Ceftiofur (B124693) hydrochloride in complex matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide direct answers and solutions to specific issues that may arise during the quantification of Ceftiofur hydrochloride.

Q1: I'm observing significant peak tailing in my HPLC chromatogram. What are the likely causes and how can I fix it?

Peak tailing, an asymmetrical peak with a "tail" extending to the right, can compromise resolution and integration accuracy.[1] The primary reasons for this issue when analyzing this compound often relate to secondary interactions with the stationary phase or problems with the mobile phase.

Troubleshooting Steps:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on C18 columns can interact with Ceftiofur.

    • Solution: Adjust the mobile phase pH to around 2.5-3.5 to suppress silanol ionization.[1] Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask these active sites or use an end-capped column to minimize free silanol groups.[1]

  • Column Overload: Injecting a sample with a high concentration of the analyte can lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can cause peak tailing.[1]

    • Solution: Use a guard column to protect the analytical column and flush the column with a strong solvent.[1] If the issue persists, the column may need replacement.[1]

  • Inappropriate Mobile Phase: An improperly prepared mobile phase can contribute to poor peak shape.[1]

    • Solution: Ensure the mobile phase is thoroughly mixed, degassed, and the pH is accurately adjusted. Optimizing the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer composition can also help.[1]

Q2: My results show high variability between replicate injections. What could be causing this and how can I improve precision?

High variability in results can stem from several factors throughout the analytical workflow, from sample preparation to instrument performance.

Troubleshooting Steps:

  • Inconsistent Sample Preparation: Variability in extraction efficiency and sample dilution can significantly impact results.[2]

    • Solution: Employ a robust and validated sample clean-up procedure, such as solid-phase extraction (SPE), to ensure consistency.[2]

  • Analyte Instability: Ceftiofur is a β-lactam antibiotic and can be susceptible to degradation, especially at extreme pH values and elevated temperatures.[1][2]

    • Solution: Use freshly prepared solutions for analysis and ensure proper storage of samples.[1][2] For fecal samples, adding a β-lactamase inhibitor like tazobactam (B1681243) immediately after collection can prevent degradation.[3]

  • Instrument Performance Fluctuations: Variations in detector response, injector precision, and pump performance can introduce variability.[2]

    • Solution: Ensure the HPLC/LC-MS system is properly maintained and calibrated. Check for leaks and ensure the pump is functioning correctly.[2]

  • Chromatographic Conditions: Shifts in mobile phase composition, pH, flow rate, and column temperature can affect retention time and peak area.[2]

    • Solution: Prepare fresh mobile phase for each run, use a degasser, and employ a column oven to maintain a consistent temperature.[2]

Q3: I suspect matrix effects are impacting my quantification accuracy in milk/plasma samples. How can I mitigate this?

Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can lead to signal suppression or enhancement, compromising accuracy.[4] This is a common challenge in complex biological matrices.[2]

Strategies to Minimize Matrix Effects:

  • Optimize Sample Preparation: A thorough sample clean-up is the first line of defense.

    • Protein Precipitation: For milk samples, precipitation with acetonitrile is a common and effective technique to remove proteins.[5]

    • Solid-Phase Extraction (SPE): SPE can effectively remove interfering substances from the sample matrix.[2][4]

  • Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the unknown samples to compensate for matrix-related signal alterations.[2][3][4]

  • Employ an Internal Standard: A suitable internal standard, ideally a stable isotope-labeled version of Ceftiofur (e.g., Ceftiofur-d3), can correct for variability in both sample preparation and instrument response.[2][3]

  • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]

Q4: What are the recommended storage conditions for this compound and its metabolites in biological samples?

The stability of Ceftiofur is critical for accurate quantification. As a β-lactam antibiotic, it is susceptible to degradation.

Storage Recommendations:

  • Temperature: this compound shows good stability at refrigeration temperatures (6°C), retaining over 90% of its stability in water for injection after 23 days.[6] However, freeze-thaw cycles for some metabolites may not meet acceptability ranges at the Limit of Quantification (LOQ) level.[3]

  • pH: The compound is most stable in acidic to neutral pH ranges (pH 2-6).[6][7] Significant degradation occurs under alkaline conditions.[6]

  • Light Exposure: Prolonged exposure to UV light can accelerate degradation.[6] Samples should be stored in opaque or amber-colored containers to protect them from light.[6]

  • Freshness: It is highly recommended to use freshly prepared solutions for analysis whenever possible.[1][2]

Quantitative Data Summary

The following tables summarize key validation parameters for this compound quantification from various studies.

Table 1: Linearity and Correlation Coefficients

MatrixAnalytical MethodLinearity RangeCorrelation Coefficient (r/r²)Reference
Porcine FecesHPLC-MS/MS5 ng/g to 1000 ng/gr = 0.9979 ± 0.0009[3]
Bovine MilkHPLC-UV0.05 µg/mL to 10 µg/mLNot Specified[5]
Bubaline PlasmaHPLC-DAD0.1 µg/mL to 10 µg/mLNot Specified[8]
MilkLC-ES-MS25 ppb to 200 ppb0.993[9]
Injectable SuspensionHPLC-UV0.50 µg/mL to 50.0 µg/mLr² = 0.9999[10]
Sterile PowderHPLC-UV0.50 µg/mL to 50.0 µg/mLr² = 0.9999[10]

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

MatrixAnalytical MethodLODLOQReference
Porcine FecesHPLC-MS/MS0.89 ng/gNot Specified[3]
MilkUPLC-MS/MS0.05 µg/kg0.1 µg/kg[8]
Bubaline PlasmaHPLC-DAD0.03 µg/mL0.11 µg/mL[8]
MilkLC-ES-MS10 ppb25 ppb[9]
Injectable SuspensionHPLC-UV0.03 µg/mL0.1 µg/mL[10]
Sterile PowderHPLC-UV0.02 µg/mL0.06 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Sample Preparation of Bovine Milk for HPLC-UV Analysis

This protocol is based on protein precipitation for the extraction of Ceftiofur and its metabolites.[5]

  • Sample Collection: Collect 5 mL of the milk sample into a 15 mL centrifuge tube.

  • Protein Precipitation: Add 10 mL of acetonitrile to the milk sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Extraction: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for HPLC analysis.

Protocol 2: Derivatization of Ceftiofur in Plasma for HPLC Analysis

This protocol converts Ceftiofur and its desfuroylceftiofur (B1239554) metabolites to the more stable desfuroylceftiofur acetamide (B32628) for analysis.[11]

  • Sample Preparation: Transfer 100 µL of thawed and vortexed plasma to a clean test tube.

  • Internal Standard Addition: Add 15 µL of internal standard (100 µg/mL cefotaxime).

  • Derivatization Step 1: Add 7 mL of 0.4% dithioerythritol (B556865) in borate (B1201080) buffer.

  • Incubation: Place the tubes in a 50°C water bath for 15 minutes.

  • Cooling: Remove the tubes and allow them to cool to room temperature.

  • Derivatization Step 2: Add 1.5 mL of iodoacetamide (B48618) buffer.

  • Solid-Phase Extraction: Pass the solution through a pre-wet Oasis HLB extraction column.

  • Elution: Elute the samples with 5% glacial acetic acid in methanol.

  • Evaporation: Evaporate the eluent to dryness with nitrogen gas.

  • Reconstitution: Reconstitute the residue in 200 µL of mobile phase.

  • Injection: Inject 50 µL into the HPLC system.

Visualizations

The following diagrams illustrate key workflows and relationships to aid in understanding the experimental processes.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification sample Complex Matrix (e.g., Milk, Plasma) extraction Extraction/ Derivatization sample->extraction cleanup Sample Cleanup (e.g., SPE, Filtration) extraction->cleanup hplc HPLC/LC-MS Separation cleanup->hplc Prepared Sample detection UV/MS Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Inaccurate Quantification Results matrix_effects Suspect Matrix Effects? start->matrix_effects peak_shape Poor Peak Shape? start->peak_shape variability High Result Variability? start->variability matrix_effects->peak_shape No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) matrix_effects->optimize_cleanup Yes peak_shape->variability No check_column Check Column Condition & Mobile Phase pH peak_shape->check_column Yes check_stability Verify Analyte Stability & Sample Handling variability->check_stability Yes use_is Use Internal Standard/ Matrix-Matched Calibrants optimize_cleanup->use_is adjust_conc Adjust Sample Concentration check_column->adjust_conc instrument_check Perform Instrument Performance Check check_stability->instrument_check

Caption: Logical troubleshooting workflow for quantification issues.

References

Mitigating the effects of light exposure on Ceftiofur hydrochloride stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the effects of light exposure on the stability of Ceftiofur (B124693) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is Ceftiofur hydrochloride sensitive to light?

A1: this compound's molecular structure, specifically the thiazole (B1198619) ring, is susceptible to photochemical reactions when exposed to light, particularly ultraviolet (UV) radiation.[1] This can lead to the degradation of the active pharmaceutical ingredient (API), reducing its therapeutic effectiveness.[1]

Q2: What are the primary degradation products of this compound upon light exposure?

A2: While the exact photodegradation pathway is complex, studies on cephalosporins suggest that light exposure can lead to the cleavage of the β-lactam ring and other rearrangements. A notable degradation product identified under various stress conditions, including photolysis, is Cef-aldehyde.[2][3][4][5][6] The formation of such degradants signifies a loss of antibacterial activity.

Q3: What are the ideal storage conditions to maintain the stability of this compound?

A3: To maintain its potency, this compound should be stored in a cool, dry place, protected from light.[1] Manufacturers often package the compound in opaque or amber-colored containers to block UV rays.[1] For solutions, refrigeration or freezing can further enhance stability, but light protection remains crucial.[1][7]

Q4: Are there formulation strategies to enhance the photostability of this compound?

A4: Yes, beyond protective packaging, formulation strategies can include the incorporation of photostabilizers or antioxidants. For instance, microencapsulation can shield the API from environmental factors like light and moisture.[1] Additionally, formulating at an optimal pH can improve stability, as Ceftiofur is most stable in the pH range of 2-6.[8][9]

Q5: How does pH influence the photodegradation of this compound?

A5: The rate of degradation of Ceftiofur is pH-dependent. Studies on the hydrolysis of Ceftiofur, which can be exacerbated by light, show that it is most stable in acidic conditions (pH 2-6) and degrades rapidly in alkaline environments (pH > 7.4).[8][9][10][11] Therefore, maintaining a suitable pH in liquid formulations is critical for its stability.

Troubleshooting Guides

Issue 1: Unexpectedly Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Action
Inadequate Light Protection Ensure all experimental work is conducted under light-protected conditions (e.g., using amber glassware, covering vessels with aluminum foil, or working under yellow light).[12][13]
Sub-optimal pH of the Solution Measure the pH of your solution. Adjust to a more acidic pH (ideally between 2 and 6) if your experimental conditions allow, as Ceftiofur is more stable in this range.[8][9]
Presence of Photosensitizers Review your formulation for any excipients that may act as photosensitizers. If possible, substitute with non-photosensitizing alternatives.
Elevated Temperature Ensure your experiment is conducted at a controlled, cool temperature. Photodegradation can be accelerated by heat.[10] Include dark controls at the same temperature to differentiate between thermal and photodegradation.[1]
Issue 2: Inconsistent Results in Photostability Studies
Potential Cause Troubleshooting Action
Variable Light Exposure Standardize the distance and orientation of samples relative to the light source. Use a calibrated radiometer or lux meter to ensure consistent light intensity across all samples.[1]
Inadequate Sample Preparation For solid samples, ensure a uniform, thin layer to prevent shading.[14] For solutions, use standardized, transparent containers for consistent light penetration.[14]
Analytical Method Issues Verify that your analytical method (e.g., HPLC) is stability-indicating and can resolve Ceftiofur from its degradation products.[1] Address issues like peak tailing or fronting by adjusting mobile phase pH or using an end-capped column.[15]
Lack of Controlled Environment Maintain constant temperature and humidity during the experiment, as these factors can influence degradation rates.[1]

Data Presentation

Table 1: Photodegradation Kinetics of Sodium Ceftiofur in Aqueous Solution
Light SourceWavelengthExposure TimeDegradation (%)Apparent First-Order Rate Constant (k)Reference
UVC254 nm90 minutes~90%Not explicitly stated[16]
UVA352 nm24 hours~50%Not explicitly stated[16]
Table 2: Efficacy of Mitigation Strategies Against Light Exposure
Mitigation StrategyDescriptionProtective EfficacyReference
Amber Glassware Use of amber-colored vials or containers that absorb UV radiation.Significantly reduces degradation by blocking UV light.[1] The extent of protection depends on the glass type and thickness.[17][1][17]
Opaque Packaging Packaging that completely blocks light transmission, such as alu-alu blisters or light-proof cartons.Provides maximum protection from light-induced degradation.[12][13][12][13]
Film Coating (for solid dosage forms) Application of a colored film coating to tablets.Can effectively protect light-sensitive APIs within the solid dosage form.[12][13][12][13]
Inclusion of Antioxidants Adding antioxidants like ascorbic acid or BHT to the formulation.Can prevent photo-oxidation by scavenging free radicals generated during light exposure.[18][19][18][19]
Use of UV Absorbers Incorporating UV absorbers like benzophenones into the formulation.These molecules absorb harmful UV radiation, protecting the active drug.[20][20]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is designed to evaluate the overall photosensitivity of this compound and to identify potential degradation products, in line with ICH Q1B guidelines.[14]

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

    • Transfer the solution into chemically inert, transparent containers (e.g., quartz cells).

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.

  • Light Exposure:

    • Place the transparent sample and the dark control in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14]

    • Maintain a constant temperature throughout the exposure period.

  • Sampling and Analysis:

    • Withdraw aliquots of the exposed sample and the dark control at predetermined time intervals.

    • Analyze the samples immediately using a validated, stability-indicating HPLC method (see Protocol 2 for an example).

    • Quantify the remaining concentration of this compound and identify any degradation products.

  • Data Interpretation:

    • Compare the degradation of the light-exposed sample with the dark control to isolate the effect of light.

    • Characterize the degradation pathway and calculate the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for the quantitative analysis of this compound and its degradation products. Method optimization and validation are essential.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer at pH 6.0) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 78:22 v/v).[7]

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 292 nm.[21]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).

  • Sample Preparation:

    • Dilute the samples from the photodegradation study with the mobile phase to an appropriate concentration within the linear range of the method.

    • Filter the samples through a 0.45 µm filter before injection.

  • Analysis:

    • Inject a known volume of the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time, confirmed with a reference standard.

    • Identify and quantify any degradation peaks.

  • Method Validation:

    • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

cluster_0 This compound Photodegradation Pathway Ceftiofur_Hydrochloride This compound Excited_State Excited State Ceftiofur_Hydrochloride->Excited_State Light Exposure (UV) Degradation_Products Degradation Products (e.g., Cef-aldehyde) Excited_State->Degradation_Products Photochemical Reactions (e.g., β-lactam ring cleavage) Loss_of_Activity Loss of Antibacterial Activity Degradation_Products->Loss_of_Activity cluster_1 Troubleshooting Workflow for Photostability Issues Start Unexpected Degradation Observed Check_Light_Protection Is light protection adequate? Start->Check_Light_Protection Check_pH Is pH optimal (2-6)? Check_Light_Protection->Check_pH Yes Improve_Protection Improve light shielding Check_Light_Protection->Improve_Protection No Check_Temp Is temperature controlled? Check_pH->Check_Temp Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Review_Formulation Review formulation for photosensitizers Check_Temp->Review_Formulation Yes Implement_Temp_Control Implement temperature control and dark controls Check_Temp->Implement_Temp_Control No Reformulate Consider reformulation Review_Formulation->Reformulate End Problem Resolved Improve_Protection->End Adjust_pH->End Implement_Temp_Control->End Reformulate->End cluster_2 Experimental Workflow for Testing a Photostabilizer Prep_Samples Prepare Samples: 1. Ceftiofur Control 2. Ceftiofur + Photostabilizer 3. Dark Controls for both Expose Expose to Standardized Light (ICH Q1B Conditions) Prep_Samples->Expose Analyze Analyze Samples at Time Intervals (Stability-Indicating HPLC) Expose->Analyze Compare Compare Degradation Rates Analyze->Compare Efficacy Determine Efficacy of Photostabilizer Compare->Efficacy

References

Technical Support Center: Optimizing HPLC Mobile Phase for Ceftiofur Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Ceftiofur hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. Here you will find answers to frequently asked questions and detailed guides to address common issues encountered during chromatographic analysis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing, characterized by an asymmetrical peak with a drawn-out latter half, is a common issue that can affect accuracy and resolution.[1] For this compound, a cephalosporin (B10832234) antibiotic, this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the C18 column surface can interact with the basic functional groups of Ceftiofur, leading to tailing.[1]

    • Solution: Adjust the mobile phase pH to 2.5-3.5 to suppress the ionization of silanol groups.[1] Another approach is to add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[1] Using an end-capped column, which has fewer free silanol groups, is also recommended.[1]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or the injection volume.[1]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can cause peak tailing.[1]

    • Solution: Use a guard column to protect the analytical column.[1] You can also try flushing the column with a strong solvent.[1] If the issue persists, the column may need to be replaced.[1]

  • Inappropriate Mobile Phase: An improperly prepared mobile phase can contribute to poor peak shape.[1]

    • Solution: Ensure the mobile phase is thoroughly mixed, degassed, and the pH is accurately adjusted. Consider optimizing the organic modifier (e.g., acetonitrile (B52724), methanol) and buffer composition.[1]

Q2: My this compound peak is fronting. What does this indicate?

A2: Peak fronting, where the peak has a leading edge, is less common than tailing but can also compromise your results.

Potential Causes & Solutions:

  • Column Overload: Similar to tailing, injecting too much sample can cause fronting.[1]

    • Solution: Dilute your sample or decrease the injection volume.[1]

  • Column Collapse: A physical change in the column bed, often due to extreme pH or temperature, can lead to peak fronting.[1]

    • Solution: Operate the column within the manufacturer's recommended pH and temperature ranges. If you suspect column collapse, it will likely need to be replaced.[1]

Problem: Poor Resolution and Peak Splitting

Q3: I am observing split peaks for this compound. What could be the cause?

A3: Split peaks can arise from a few issues related to the column or sample injection.

Potential Causes & Solutions:

  • Column Void: A void or channel in the column packing can cause the sample band to split.[1]

    • Solution: This typically indicates a damaged column that needs replacement.[1]

  • Sample Injection Issues: Problems with the injector or autosampler can lead to improper sample introduction onto the column.[1]

Frequently Asked Questions (FAQs)

Q4: What is a good starting mobile phase for this compound analysis on a C18 column?

A4: A common and effective mobile phase for the analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic modifier, typically acetonitrile or methanol.[1] The specific ratio of aqueous to organic phase will depend on the desired retention time and resolution.

Q5: What detection wavelength is recommended for this compound?

A5: The UV maximum absorbance for this compound is typically in the range of 290-292 nm.[1] Therefore, a detection wavelength of 292 nm is commonly used for its quantification.[2][3][4][5]

Q6: How does temperature affect the separation of cephalosporins like this compound?

A6: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects retention times and peak shapes. Maintaining a consistent and controlled column temperature is crucial for reproducible results. Some methods specify a column temperature, for instance, 35°C, to ensure robustness.[3]

Q7: What are the key chemical properties of this compound that I should consider for method development?

A7: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method.

  • Solubility: this compound is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), and sparingly soluble in aqueous buffers.[1] For reversed-phase HPLC, it is often dissolved in a small amount of organic solvent and then diluted with the mobile phase or water.[1]

  • Stability: Like other β-lactam antibiotics, Ceftiofur can be susceptible to degradation, particularly at extreme pH values and elevated temperatures.[1] It is recommended to use freshly prepared solutions for analysis.[1]

Data Presentation

The following tables summarize quantitative data from various validated HPLC methods for this compound analysis.

Table 1: Mobile Phase Compositions and Ratios

Aqueous PhaseOrganic PhaseRatio (Aqueous:Organic)pHReference
Phosphate (B84403) bufferAcetonitrile75:25 (v/v)6.0[2]
0.1% Trifluoroacetic acid in de-ionized waterAcetonitrile75:25 (v/v)-[3]
Disodium hydrogen orthophosphate bufferAcetonitrile60:40 (v/v)6.8[4]
0.02 M Disodium hydrogen phosphate bufferAcetonitrile78:22 (v/v)6.0[5]
0.1% Formic acid and 2 mM ammonium (B1175870) formate (B1220265) in waterAcetonitrile with 0.1% formic acidGradient-[6]
0.15% Formic acid in waterAcetonitrileGradient-[7]

Table 2: Chromatographic Conditions and Performance

Column TypeColumn DimensionsFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
Phenomix C18150 x 4.5 mm, 5 µm1.0292~3.4[2]
Agilent C18250 x 4.6 mm, 5 µm1.0292~7.8[3]
Hypersil BDS C18250 x 4.6 mm, 5 µm1.5292~7.64[4]
LiChrospher C18250 x 4.6 mm, 5 µm1.0292-[5]
Zorbax Eclipse Plus C18100 x 2.1 mm, 3.5 µm0.4--[6]
XBridge C18100 x 4.6 mm, 3.5 µm0.6-~4.4[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

Protocol 1: Isocratic RP-HPLC Method with Phosphate Buffer

This protocol is based on the method described by Amani Ismail, et al.[2]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Phenomix C18 (15 cm x 4.5 mm, 5 µm particle size).[2]

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer solution.

    • Mix acetonitrile and the phosphate buffer in a ratio of 25:75 (v/v).[2]

    • Adjust the pH of the final mobile phase to 6 with orthophosphoric acid (85%).[2]

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[2]

    • Detection Wavelength: 292 nm.[2]

    • Injection volume: As per validation.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent.

    • Dilute to the desired concentration with the mobile phase.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention time and peak area. The expected retention time for Ceftiofur HCl is approximately 3.4 minutes.[2]

Protocol 2: Isocratic RP-HPLC Method with Trifluoroacetic Acid

This protocol is based on the method described by Elham A. Mobarez, et al.[3]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: C18 column (250 mm x 4.6 mm i.d., 5 µm particle size).[3]

  • Mobile Phase Preparation:

    • Prepare a 0.1% trifluoroacetic acid solution in de-ionized water.

    • Mix acetonitrile and the 0.1% trifluoroacetic acid solution in a ratio of 25:75 (v/v).[3]

    • Degas the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[3]

    • Column Temperature: 35°C.[3]

    • Detection Wavelength: 292 nm.[3]

    • Injection volume: 20 µL.[3]

  • Sample Preparation:

    • For the stock solution, dissolve the sample in Dimethylformamide to a final concentration of 1 mg/mL.[3]

    • Prepare an intermediate solution by diluting the stock solution with de-ionized water to a concentration of 100 µg/mL.[3]

    • Further dilutions can be made with the mobile phase to fall within the linear range of the method.

  • Analysis:

    • Equilibrate the column at the specified temperature and flow rate.

    • Inject the prepared solutions.

    • The expected retention time for this compound is approximately 7.8 minutes.[3]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_overload Is sample concentration high? start->check_overload reduce_conc Reduce sample concentration or injection volume check_overload->reduce_conc Yes check_silanol Are secondary silanol interactions suspected? check_overload->check_silanol No resolved Issue Resolved reduce_conc->resolved adjust_ph Adjust mobile phase pH to 2.5-3.5 check_silanol->adjust_ph Yes add_tea Add competing base (TEA) to mobile phase check_silanol->add_tea Yes use_endcapped Use an end-capped column check_silanol->use_endcapped Yes check_column_health Is the column old or contaminated? check_silanol->check_column_health No adjust_ph->resolved add_tea->resolved use_endcapped->resolved flush_column Flush column with strong solvent check_column_health->flush_column Yes use_guard Use a guard column check_column_health->use_guard Yes replace_column Replace column check_column_health->replace_column If persists check_mobile_phase Is the mobile phase properly prepared? check_column_health->check_mobile_phase No flush_column->resolved use_guard->resolved replace_column->resolved prepare_fresh Prepare fresh mobile phase, ensure proper mixing & degassing check_mobile_phase->prepare_fresh No check_mobile_phase->resolved Yes prepare_fresh->resolved Mobile_Phase_Optimization_Workflow start Start: Define Analytical Goals (Resolution, Run Time) select_column Select C18 Column start->select_column initial_mobile_phase Prepare Initial Mobile Phase (e.g., 75:25 Aqueous Buffer:ACN) select_column->initial_mobile_phase run_analysis Perform Initial HPLC Run initial_mobile_phase->run_analysis evaluate_results Evaluate Chromatogram (Retention, Peak Shape, Resolution) run_analysis->evaluate_results adjust_organic Adjust Organic Modifier Ratio evaluate_results->adjust_organic Suboptimal Retention adjust_ph Optimize Mobile Phase pH (e.g., 2.5-3.5 for peak shape) evaluate_results->adjust_ph Poor Peak Shape final_method Final Optimized Method evaluate_results->final_method Optimal increase_organic Increase % ACN for shorter retention adjust_organic->increase_organic Too Long decrease_organic Decrease % ACN for longer retention/better resolution adjust_organic->decrease_organic Too Short increase_organic->run_analysis decrease_organic->run_analysis adjust_ph->run_analysis

References

Technical Support Center: Adjusting for the Impact of Plasma Protein Binding in Ceftiofur Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceftiofur (B124693) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and adjusting for the impact of plasma protein binding.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to consider plasma protein binding in my Ceftiofur studies?

A1: Only the unbound, or "free," fraction of a drug is microbiologically active and able to distribute into tissues to exert its therapeutic effect. Ceftiofur and its primary active metabolite, desfuroylceftiofur (B1239554) (DFC), are known to be highly bound to plasma proteins.[1] Ignoring the protein-bound fraction can lead to a significant overestimation of the drug's efficacy and can result in suboptimal dosing regimens. Therefore, understanding the extent of plasma protein binding is crucial for accurately interpreting pharmacokinetic (PK) and pharmacodynamic (PD) data.

Q2: What is the typical percentage of plasma protein binding for Ceftiofur?

A2: The extent of plasma protein binding for Ceftiofur can vary between species and can be influenced by the health status of the animal. While many studies refer to it as "highly bound," obtaining precise, consistent percentages can be challenging. It is always recommended to determine the protein binding experimentally under your specific study conditions.

Q3: Can disease states affect the plasma protein binding of Ceftiofur?

A3: Yes, disease states can potentially alter the plasma protein binding of Ceftiofur. For instance, in pigs infected with Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), a decrease in plasma protein binding has been suggested as a reason for increased drug clearance.[2] This is often due to a decrease in plasma albumin levels during inflammatory conditions. However, a study on cows with severe clinical mastitis found no significant difference in plasma protein binding compared to healthy cows, although other pharmacokinetic parameters were altered.[3][4] This highlights the importance of evaluating protein binding in the specific disease model being studied.

Q4: How do I adjust my experimental results to account for plasma protein binding?

A4: To account for plasma protein binding, you should use the free (unbound) drug concentration when performing pharmacokinetic and pharmacodynamic calculations. The free fraction (fu) can be used to calculate the unbound concentration from the total measured concentration. This unbound concentration should then be used in PK/PD indices, such as the time the free drug concentration remains above the minimum inhibitory concentration (fT > MIC).

The following formula can be used to calculate the unbound drug concentration:

Unbound Concentration = Total Concentration x (1 - % Plasma Protein Binding / 100)

For establishing a rational dosage regimen, the following formula incorporating the free fraction can be used:

Dose = (CL * MIC * (AUC/MIC)_target) / (F * fu)

Where:

  • CL = Clearance

  • MIC = Minimum Inhibitory Concentration

  • (AUC/MIC)_target = The target value for the area under the inhibitory curve

  • F = Bioavailability

  • fu = free fraction of the drug[5]

Data Presentation: Quantitative Plasma Protein Binding of Ceftiofur

The following table summarizes available data on the plasma protein binding of Ceftiofur in different species. Note the variability and, in some cases, the lack of precise quantitative data, underscoring the need for experimental determination.

SpeciesConditionPlasma Protein Binding (%)Free Fraction (fu)Reference
GoatsHealthy46.6%0.534[2]
PigsHealthy vs. PRRSV-infectedNot explicitly quantified, but suggested to be lower in infected animals.Not explicitly quantified.[2]
CattleHealthy vs. Severe MastitisNo significant difference observed.Not explicitly quantified.[3]
DogsHealthyNot explicitly quantified, but gender differences in PK were noted.Not explicitly quantified.[6]

Experimental Protocols

Accurate determination of plasma protein binding is essential. The two most common methods are Equilibrium Dialysis and Ultrafiltration.

Detailed Methodology: Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding.[7] It involves dialyzing a plasma sample containing the drug against a protein-free buffer until the concentration of the free drug reaches equilibrium on both sides of a semi-permeable membrane.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well dialysis unit)[7]

  • Semi-permeable dialysis membrane (e.g., molecular weight cutoff of 12-14 kDa)[7]

  • Phosphate buffered saline (PBS), pH 7.4

  • Control plasma from the same species

  • Ceftiofur hydrochloride standard

  • Incubator shaker

  • Analytical equipment (e.g., HPLC-UV or LC-MS/MS)[8][9]

Procedure:

  • Prepare the Dialysis Unit: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly seated and there are no leaks.

  • Spike the Plasma: Prepare a stock solution of this compound and spike it into the control plasma to achieve the desired concentration(s). It is advisable to test a range of concentrations.

  • Load the Dialysis Cells:

    • Into one chamber of the dialysis cell (the plasma chamber), add a precise volume of the Ceftiofur-spiked plasma.

    • Into the other chamber (the buffer chamber), add an equal volume of PBS.

  • Incubation: Seal the dialysis unit and place it in an incubator shaker set at 37°C. Allow the dialysis to proceed for a sufficient time to reach equilibrium (typically 4-24 hours, this should be optimized for Ceftiofur).

  • Sample Collection: After incubation, carefully collect samples from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of Ceftiofur in the samples from both chambers using a validated analytical method such as HPLC.[8][9] The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber

    • % Protein Binding = (1 - fu) x 100

Detailed Methodology: Ultrafiltration

Ultrafiltration is a faster method that separates the free drug from the protein-bound drug by centrifugation through a semi-permeable membrane.[10]

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane (e.g., with a molecular weight cutoff of 10,000 or 30,000 Da)[11]

  • Control plasma from the same species

  • This compound standard

  • Centrifuge with temperature control

  • Analytical equipment (e.g., HPLC-UV or LC-MS/MS)[8][9]

Procedure:

  • Pre-condition the Ultrafiltration Device (Optional but Recommended): To minimize non-specific binding of the drug to the device, it is advisable to pre-condition the filter. This can be done by centrifuging a small amount of the plasma sample through the device and discarding the ultrafiltrate before adding the sample for the actual experiment.[12]

  • Spike the Plasma: Prepare a stock solution of this compound and spike it into the control plasma to the desired concentration(s).

  • Load the Ultrafiltration Device: Add a precise volume of the Ceftiofur-spiked plasma to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge the device at a specified speed and temperature (e.g., 2000 x g for 15-30 minutes at 37°C). The exact conditions should be optimized to obtain a sufficient volume of ultrafiltrate without compromising the membrane integrity.

  • Sample Collection: Carefully collect the ultrafiltrate from the lower chamber. This ultrafiltrate contains the unbound drug.

  • Sample Analysis: Determine the concentration of Ceftiofur in the ultrafiltrate using a validated analytical method.[8][9] This concentration represents the unbound (free) drug concentration.

  • Calculation:

    • Unbound Concentration = Concentration in the ultrafiltrate

    • Total Concentration = Initial concentration in the plasma

    • Fraction unbound (fu) = Unbound Concentration / Total Concentration

    • % Protein Binding = (1 - fu) x 100

Troubleshooting Guides

Issue 1: High Variability in Plasma Protein Binding Results

  • Possible Cause: Inconsistent experimental conditions.

    • Solution: Ensure that the temperature and pH are strictly controlled throughout the experiment, as these factors can significantly influence protein binding. Use a temperature-controlled centrifuge and incubator, and verify the pH of the buffers and plasma.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and ensure accurate and consistent volumes are dispensed, especially when loading the dialysis or ultrafiltration devices.

  • Possible Cause: Lot-to-lot variability in plasma.

    • Solution: If possible, use a pooled batch of plasma for the entire study to minimize variability between individual animal sources.

Issue 2: Low Recovery of the Drug After the Assay

  • Possible Cause: Non-specific binding of Ceftiofur to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device).[10]

    • Solution for Ultrafiltration: Pre-condition the ultrafiltration device with the plasma sample as described in the protocol.[12] Alternatively, some studies suggest pre-treating the device with a surfactant solution, but this should be done with caution as the surfactant could potentially interfere with protein binding.

    • Solution for Equilibrium Dialysis: Ensure the dialysis membrane material is of low-binding quality.

  • Possible Cause: Degradation of Ceftiofur during incubation.

    • Solution: Minimize the incubation time as much as possible while still allowing for equilibrium to be reached. Confirm the stability of Ceftiofur under the experimental conditions (37°C, pH 7.4) by running a stability control sample.

Issue 3: Unexpectedly High Free Fraction of Ceftiofur

  • Possible Cause: Saturation of plasma protein binding sites.

    • Solution: This can occur if the tested drug concentration is very high. Test a range of Ceftiofur concentrations to determine if the binding is concentration-dependent.

  • Possible Cause: Presence of displacing agents in the plasma sample.

    • Solution: Ensure the control plasma is free from other drugs or substances that could compete with Ceftiofur for protein binding sites.

Mandatory Visualizations

Experimental_Workflow_Equilibrium_Dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis cluster_calculation Calculation prep_plasma Spike Plasma with Ceftiofur load_plasma Load Spiked Plasma prep_plasma->load_plasma prep_device Assemble Dialysis Device prep_device->load_plasma load_buffer Load PBS Buffer prep_device->load_buffer incubate Incubate at 37°C (4-24h to reach equilibrium) load_plasma->incubate load_buffer->incubate collect_samples Collect Samples from Plasma & Buffer Chambers incubate->collect_samples analyze_hplc Analyze Concentrations (HPLC/LC-MS) collect_samples->analyze_hplc calculate_fu Calculate Free Fraction (fu) analyze_hplc->calculate_fu calculate_ppb % Protein Binding calculate_fu->calculate_ppb

Caption: Workflow for Equilibrium Dialysis.

Experimental_Workflow_Ultrafiltration cluster_prep Preparation cluster_filtration Filtration cluster_analysis Analysis cluster_calculation Calculation prep_plasma Spike Plasma with Ceftiofur load_sample Load Spiked Plasma prep_plasma->load_sample precondition_device Pre-condition Device (Optional) precondition_device->load_sample centrifuge Centrifuge at 37°C load_sample->centrifuge collect_ultrafiltrate Collect Ultrafiltrate centrifuge->collect_ultrafiltrate analyze_hplc Analyze Unbound Concentration (HPLC/LC-MS) collect_ultrafiltrate->analyze_hplc calculate_fu Calculate Free Fraction (fu) analyze_hplc->calculate_fu calculate_ppb % Protein Binding calculate_fu->calculate_ppb

Caption: Workflow for Ultrafiltration.

Logical_Relationship_Dose_Adjustment cluster_inputs Experimental Inputs cluster_calculations Calculations cluster_outcome Outcome total_conc Total Plasma Concentration (from PK study) free_conc Calculate Free (Unbound) Concentration total_conc->free_conc ppb Plasma Protein Binding % (from in vitro assay) ppb->free_conc mic Minimum Inhibitory Concentration (MIC) pk_pd_index Determine PK/PD Index (e.g., fT > MIC) mic->pk_pd_index free_conc->pk_pd_index dose_adjustment Adjust Dosage Regimen pk_pd_index->dose_adjustment

Caption: Logic for Dose Adjustment.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Ceftiofur Hydrochloride Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ceftiofur Hydrochloride, a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine.[1] The methodologies and data presented are benchmarked against the International Council for Harmonisation (ICH) guidelines to ensure robustness, reliability, and accuracy in pharmaceutical analysis.[2] The selection of an appropriate HPLC method is critical for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations.[1]

Comparative Performance of Validated HPLC Methods

The following tables summarize the performance characteristics of various validated HPLC methods for the analysis of this compound, in accordance with ICH validation guidelines.

Table 1: Chromatographic Conditions of Compared HPLC Methods

ParameterMethod 1Method 2Method 3
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[3]Phenomix C18 (15 cm x 4.5 mm, 5 µm)[2]Kinetex C18-XB (150 x 4.6 mm, 5 µm)[4][5]
Mobile Phase Disodium hydrogen orthophosphate buffer (pH 6.8) : Acetonitrile (60:40 v/v)[3]Acetonitrile : Phosphate buffer (pH 6) (25:75 v/v)[2]Acetonitrile : 0.05 M ammonium (B1175870) acetate, 0.01 M tetrabutylammonium (B224687) bromide (pH 6.8) (3:7 v/v)[4][5]
Flow Rate 1.5 mL/min[3]1.0 mL/min[2]Not Specified
Detection (UV) 292 nm[3]292 nm[2]290 nm[4][5]
Retention Time 7.64 min[3]~3.4 min[2]4.4 min[4][5]

Table 2: Validation Parameters of Compared HPLC Methods

Validation ParameterMethod 1Method 2Method 3ICH Acceptance Criteria
Linearity Range 50-150 µg/mL[3]0.01-0.16 mg/mL[2]Not SpecifiedCorrelation coefficient (r²) ≥ 0.999[6]
Correlation Coefficient (r²) Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 100.02%[3]100.1% - 101.3%[2]Not Specified98.0% - 102.0%
Precision (RSD%) Not Specified< 2%[2]Not SpecifiedRSD ≤ 2%[6]
Limit of Detection (LOD) Not Specified0.003 mg/mL[2]Not SpecifiedSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Not Specified0.01 mg/mL[2]Not SpecifiedSignal-to-Noise ratio of 10:1

Experimental Protocols for HPLC Method Validation

The following are detailed methodologies for the key validation experiments cited in this guide, based on ICH guidelines.

Linearity
  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • From the stock solution, prepare a series of at least five dilutions covering the specified range (e.g., 50% to 150% of the target concentration).

    • Inject each dilution in triplicate into the HPLC system.

    • Record the peak area for each injection.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery)
  • Objective: To assess the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo (matrix without the analyte) of the formulation.

    • Spike the placebo with known amounts of this compound standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples using the developed HPLC method.

    • Calculate the percentage recovery of the analyte at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • 3.1. Repeatability (Intra-assay Precision)

    • Procedure:

      • Prepare a minimum of six independent test samples of the same batch at 100% of the test concentration.

      • Analyze the samples on the same day, with the same analyst, and on the same instrument.

      • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • 3.2. Intermediate Precision (Inter-assay Precision)

    • Procedure:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results obtained under the different conditions.

      • Calculate the cumulative RSD for all the data.

Specificity
  • Objective: To assess the ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank sample (mobile phase or placebo) to ensure no interfering peaks are present at the retention time of this compound.[1]

    • Analyze a sample of pure this compound standard.

    • Analyze a sample of the drug product.

    • If available, analyze samples containing potential impurities or degradation products. The peak for this compound in the drug product should be pure and have no co-eluting peaks.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise Ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be achieved by injecting a series of dilute solutions of known concentrations and visually inspecting the chromatograms.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis according to ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation MD_Start Start: Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) MD_Start->MD_Optimize MD_SystemS Perform System Suitability Tests MD_Optimize->MD_SystemS VP_Define Define Validation Parameters (ICH Q2(R1)) MD_SystemS->VP_Define VP_Acceptance Set Acceptance Criteria VP_Define->VP_Acceptance VE_Linearity Linearity & Range VP_Acceptance->VE_Linearity VE_Accuracy Accuracy (Recovery) VE_Linearity->VE_Accuracy VE_Precision Precision (Repeatability & Intermediate) VE_Accuracy->VE_Precision VE_Specificity Specificity VE_Precision->VE_Specificity VE_LOD_LOQ LOD & LOQ VE_Specificity->VE_LOD_LOQ VE_Robustness Robustness VE_LOD_LOQ->VE_Robustness DOC_Report Compile Validation Report VE_Robustness->DOC_Report DOC_SOP Write Standard Operating Procedure (SOP) DOC_Report->DOC_SOP

Caption: Workflow for HPLC method validation of Ceftiofur HCl.

References

Comparative In Vitro Efficacy of Ceftiofur Hydrochloride and Other Cephalosporins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro efficacy of Ceftiofur (B124693) hydrochloride, a third-generation cephalosporin (B10832234), against other cephalosporins commonly used in veterinary and research settings. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and drug development professionals.

Executive Summary

Ceftiofur hydrochloride is a broad-spectrum cephalosporin antibiotic with proven efficacy against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell lysis and death.[3] This guide presents a comparative analysis of its in vitro activity, primarily through Minimum Inhibitory Concentration (MIC) data, against other cephalosporins such as cefquinome, ceftriaxone, cefazolin (B47455), cephalexin, and cefpodoxime.

Comparative In Vitro Susceptibility Data

The in vitro potency of cephalosporins is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.[3] The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of bacterial isolates, respectively, are critical metrics for comparison. A lower MIC value indicates greater potency.

PathogenThis compoundCefquinomeCefazolinCephalexinCefpodoximeCeftriaxone
MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL) MIC₅₀ / MIC₉₀ (µg/mL)
Staphylococcus pseudintermedius0.25[4]-0.12[4]2[4]0.5[4]-
Staphylococcus aureus0.25 / 1[5]-0.5 / 2[6]-4[7]-
Escherichia coli (ceftriaxone-susceptible)0.5 / 1.0[8]-16 / 64[9]-≤1[7]-
Escherichia coli (ESBL-producing)≥32[8]-----
Klebsiella pneumoniae (ceftriaxone-susceptible)0.5 / 1.0[8]-----
Klebsiella pneumoniae (ESBL-producing)≥32[8]-----
Pasteurella multocida≤0.03 / ≤0.03-----
Mannheimia haemolytica≤0.03 / ≤0.03-----
Actinobacillus pleuropneumoniae≤0.03 / 0.06-----
Streptococcus suis≤0.03 / 0.06-----

Note: Data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in study methodologies. "-" indicates data not available in the cited sources.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments cited in this guide, based on established standards such as those from the Clinical and Laboratory Standards Institute (CLSI).[2][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[2]

1. Preparation of Antimicrobial Solutions:

  • A stock solution of the cephalosporin is prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibiotic are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • Bacterial isolates are grown on an appropriate agar (B569324) medium for 18-24 hours.

  • Several colonies are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • This suspension is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • The plate is incubated at 35 ± 2°C for 16-24 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plate is examined for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[3]

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

1. Preparation:

  • A bacterial culture in the logarithmic phase of growth is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • The antimicrobial agent is added at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

  • A growth control without the antibiotic is included.

2. Sampling and Viable Cell Counting:

  • The cultures are incubated at 35 ± 2°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from each culture.

  • The samples are serially diluted in sterile saline or a suitable neutralizing broth to inactivate the antimicrobial agent.

  • A specific volume of each dilution is plated onto an appropriate agar medium.

3. Incubation and Data Analysis:

  • The plates are incubated for 18-24 hours, and the number of colony-forming units (CFU) is counted.

  • The log₁₀ CFU/mL is plotted against time to generate time-kill curves.

  • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL. A bacteriostatic effect is observed when there is no significant change in the CFU/mL compared to the initial inoculum.

Visualizations

Broth Microdilution MIC Testing Workflow

MIC_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare serial dilutions of cephalosporins in 96-well plate prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard (approx. 1.5x10^8 CFU/mL) inoculate Inoculate each well of the microtiter plate with bacterial suspension dilute_inoculum Dilute inoculum to final concentration of approx. 5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_plate Visually inspect plate for bacterial growth (turbidity) incubate->read_plate determine_mic Determine MIC: Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Mechanism of Action of Cephalosporins

Cephalosporin_MoA cephalosporin Ceftiofur / Other Cephalosporins pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) cephalosporin->pbp Binds to and inactivates crosslinking Peptidoglycan Cross-Linking pbp->crosslinking Catalyzes lysis Cell Wall Weakening & Bacterial Cell Lysis pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for

Caption: Simplified mechanism of action for cephalosporin antibiotics, including this compound.

References

A Comparative Analysis of the In Vitro Activity of Ceftiofur and its Primary Metabolite, Desfuroylceftiofur

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activity of the third-generation cephalosporin, Ceftiofur (B124693), and its principal metabolite, desfuroylceftiofur (B1239554). The information presented is supported by experimental data to assist researchers and professionals in understanding the antibacterial profiles of these compounds.

Ceftiofur is a widely used veterinary antibiotic for treating bacterial infections in cattle and swine.[1] Following administration, Ceftiofur is rapidly metabolized to desfuroylceftiofur, which is the primary microbiologically active metabolite.[2] Both the parent drug and its metabolite exert their antibacterial action by inhibiting bacterial cell wall synthesis.[1] This comparison focuses on their relative potency against various veterinary pathogens.

Quantitative Data Presentation: In Vitro Activity

The in vitro activities of Ceftiofur and desfuroylceftiofur have been evaluated against a range of bacterial isolates of veterinary importance. The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial potency. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) for both compounds against several Gram-positive and Gram-negative bacteria.

MicroorganismNumber of Isolates TestedCeftiofur (XNL) MIC90 (µg/ml)Desfuroylceftiofur (DXNL) MIC90 (µg/ml)
Streptococcus uberis150.030.5
Streptococcus dysgalactiae15<0.00390.03
Streptococcus zooepidemicus48<0.00190.03
Streptococcus equi12<0.00190.03
Streptococcus suis490.130.25
Staphylococcus aureus101.08.0
Staphylococcus hyicus141.04.0

Data sourced from Salmon et al., 1996.[3]

Overall, Ceftiofur and desfuroylceftiofur demonstrated equivalent activity against the Gram-negative organisms tested, with all MICs falling within one serial dilution of each other.[4][5] However, against staphylococci, MIC differences of 2-3 serial dilutions were observed, with Ceftiofur being the more potent agent.[4][5] Similarly, while both compounds were highly active against streptococci, desfuroylceftiofur was less active than Ceftiofur.[4][5] For instance, the MIC90 of desfuroylceftiofur against bovine and equine streptococci was five serial dilutions higher than that of Ceftiofur.[4] Despite these differences, the activity of both compounds against streptococci is considered clinically significant.[4]

Experimental Protocols

The determination of the in vitro activity of Ceftiofur and desfuroylceftiofur is primarily conducted through standardized antimicrobial susceptibility testing methods. The following is a generalized protocol based on common laboratory practices for determining Minimum Inhibitory Concentrations (MICs).

Microbroth Dilution Method for MIC Determination

The MIC values presented in the comparative data table were likely determined using a microbroth dilution method, a standard procedure for assessing the in vitro susceptibility of bacteria to antimicrobial agents.

  • Preparation of Antimicrobial Solutions: Stock solutions of Ceftiofur and desfuroylceftiofur are prepared in a suitable solvent. A series of twofold serial dilutions are then made in a cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured on an appropriate agar (B569324) medium for 18-24 hours. A standardized inoculum is then prepared by suspending bacterial colonies in a sterile broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to yield a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation: A multi-channel pipette is used to inoculate the microtiter plates containing the serially diluted antimicrobial agents with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the microtiter plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualization of Ceftiofur Metabolism

The following diagram illustrates the metabolic pathway of Ceftiofur to its active metabolite, desfuroylceftiofur, and subsequent conjugates.

Ceftiofur_Metabolism Ceftiofur Ceftiofur Esterase Esterase Cleavage (Rapid Metabolism) Ceftiofur->Esterase Desfuroylceftiofur Desfuroylceftiofur (DFC) (Active Metabolite) Esterase->Desfuroylceftiofur + FuroicAcid Furoic Acid Esterase->FuroicAcid Conjugation Conjugation Desfuroylceftiofur->Conjugation DFCCysteine DFC-Cysteine Conjugation->DFCCysteine DFCGlutathione DFC-Glutathione Conjugation->DFCGlutathione Cysteine Cysteine Cysteine->Conjugation Glutathione Glutathione Glutathione->Conjugation

Caption: Metabolic conversion of Ceftiofur to desfuroylceftiofur and subsequent conjugation.

References

Comparative Guide to Validated Analytical Methods for the Analysis of Ceftiofur Hydrochloride in Bulk Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Ceftiofur (B124693) Hydrochloride in its bulk form. The methodologies and supporting data are presented to assist in selecting the most suitable method for routine analysis, quality control, and stability studies, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Ceftiofur Hydrochloride Analysis

This compound is a third-generation cephalosporin (B10832234) antibiotic extensively used in veterinary medicine.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of the bulk drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of this compound due to its high specificity, sensitivity, and precision.[6][7] However, spectrophotometric methods offer a simpler and more cost-effective alternative for certain applications.[8][9][10]

This guide will compare validated HPLC methods and a spectrophotometric method, presenting their performance characteristics based on key validation parameters as defined by the ICH.[2][3][4][5]

Method Comparison: HPLC vs. Spectrophotometry

The selection of an analytical method depends on various factors, including the intended purpose of the analysis, available instrumentation, and desired performance characteristics.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer high selectivity and are capable of separating this compound from its potential impurities and degradation products.[6] Several validated isocratic reverse-phase HPLC (RP-HPLC) methods have been reported in the literature.[1][11][12]

Spectrophotometry

Spectrophotometric methods are based on the reaction of the analyte with a chromogenic reagent to produce a colored compound that can be measured.[8][9][10] These methods are generally simpler and faster than HPLC but may lack the same degree of specificity.

Data Presentation: Performance Comparison

The following tables summarize the performance data of three validated HPLC methods and a spectrophotometric method for the analysis of this compound in bulk form.

Table 1: Comparison of Validated HPLC Methods

ParameterMethod 1[12]Method 2[11]Method 3[6]
Column Phenomix C18 (150 x 4.5 mm, 5 µm)Hypersil BDS C18 (250 x 4.6 mm, 5 µm)C18 column (250 mm, 4.6 mm i.d., 5 µm)
Mobile Phase Acetonitrile: Phosphate buffer (pH 6.0) (25:75 v/v)Disodium Hydrogen Orthophosphate buffer (pH 6.8): Acetonitrile (60:40 v/v)Acetonitrile: 0.1% Trifluoroacetic acid in De-ionized water (25:75 v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Detection (UV) 292 nm292 nm292 nm
Retention Time ~3.4 min7.64 min7.8 min
Linearity Range 0.01 – 0.16 mg/mL50 – 150 µg/mL0.5 – 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.9990.9999
Accuracy (% Recovery) 100.1% - 101.3%100.02%Not Specified
Precision (%RSD) < 2%Not Specified< 2%
LOD 0.003 mg/mLNot Specified0.03 µg/mL
LOQ 0.01 mg/mLNot Specified0.1 µg/mL

Table 2: Performance Data of a Validated Spectrophotometric Method

ParameterSpectrophotometric Method[10]
Method Principle Ion association complex with Methylene Blue
λmax 655 nm
Linearity Range Not Specified
Correlation Coefficient (r) 0.9999
Precision Precise (data not specified)
Accuracy (% Recovery) Recovery studies performed
Specificity No interference from common excipients

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below, based on established guidelines.[1][2][13]

HPLC Method Validation Protocol

Objective: To validate the HPLC method for the quantitative determination of this compound in bulk form according to ICH guidelines.

  • Specificity: Analyze blank (mobile phase), placebo, standard this compound, and a sample of the bulk drug. Ensure no interfering peaks are observed at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of this compound standard solution. Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[6]

  • Accuracy (Recovery): Prepare spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percentage recovery.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day, with the same analyst, and on the same instrument.[1]

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[6]

    • LOD = 3.3 * (Standard Deviation of the Response / Slope)

    • LOQ = 10 * (Standard Deviation of the Response / Slope)

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the effect on the results.

Spectrophotometric Method Validation Protocol

Objective: To validate the spectrophotometric method for the quantitative determination of this compound in bulk form.

  • Specificity: Analyze a blank reagent and a sample containing this compound to ensure that the excipients do not interfere with the absorbance measurement at the chosen wavelength.[10]

  • Linearity: Prepare a series of dilutions of the this compound standard solution and measure their absorbance. Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient.

  • Accuracy (Recovery): Perform recovery studies by the standard addition method.[10]

  • Precision: Analyze replicate samples of the same homogeneous sample to determine the repeatability of the method.

Mandatory Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method for the analysis of this compound in bulk form, as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Q2(R2)) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness documentation Documentation & Validation Report specificity->documentation linearity->documentation accuracy->documentation repeatability Repeatability (Intra-assay) precision->repeatability intermediate Intermediate Precision (Inter-assay) precision->intermediate lod_loq->documentation robustness->documentation repeatability->documentation intermediate->documentation end Method Validated documentation->end

Caption: Workflow for HPLC method validation of this compound.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship between the core validation parameters.

Validation_Parameters main Analytical Method Validation cat1 Assurance of Reliability main->cat1 cat2 Method Capability main->cat2 specificity Specificity cat1->specificity accuracy Accuracy cat1->accuracy precision Precision cat1->precision linearity Linearity cat2->linearity range_node Range cat2->range_node lod LOD cat2->lod loq LOQ cat2->loq robustness Robustness cat2->robustness

References

Cross-resistance studies between Ceftiofur hydrochloride and other beta-lactam antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftiofur (B124693), a third-generation cephalosporin (B10832234) exclusively used in veterinary medicine, faces a growing challenge from bacterial resistance, which often extends to other critically important beta-lactam antibiotics used in human medicine.[1][2][3] This guide provides a comprehensive comparison of cross-resistance patterns, supported by experimental data and detailed methodologies, to inform research and development efforts in combating antimicrobial resistance.

The primary mechanism driving cross-resistance between ceftiofur and other beta-lactams is the production of beta-lactamase enzymes.[1][4] These enzymes inactivate the antibiotics by hydrolyzing the beta-lactam ring, a core structural component of this class of drugs.[1][4] The genes encoding these enzymes are frequently located on mobile genetic elements like plasmids, facilitating their spread among different bacterial species and leading to widespread resistance.[1][5]

Mechanisms of Cross-Resistance

The most significant beta-lactamases implicated in ceftiofur resistance are Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases.[1]

  • Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes, particularly those from the CTX-M, SHV, and TEM families, are capable of hydrolyzing a wide range of penicillins and cephalosporins, including third-generation cephalosporins like ceftiofur and ceftriaxone.[1][3] The presence of ESBL-producing bacteria, such as E. coli and Klebsiella pneumoniae, is a significant concern in both veterinary and human health.[6][7]

  • AmpC Beta-Lactamases: Plasmid-mediated AmpC beta-lactamases, such as CMY-2, are a major cause of resistance to ceftiofur in Salmonella and other Gram-negative bacteria.[2][5][8] These enzymes confer resistance to a broad spectrum of beta-lactam antibiotics, including cephamycins and third-generation cephalosporins.

The genetic determinants for these enzymes are often found on plasmids that can be transferred between bacteria, leading to the rapid dissemination of resistance.[5][8]

Quantitative Data on Cross-Resistance

The following table summarizes Minimum Inhibitory Concentration (MIC) data, a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These values illustrate the cross-resistance profiles of bacteria harboring specific resistance genes.

Bacterial IsolateResistance Gene(s)Ceftiofur MIC (µg/mL)Cefoxitin MIC (µg/mL)Ceftriaxone MIC (µg/mL)Source
E. coli (ESBL-producing)blaCTX-M-18.82 (increase)-222.70 (increase)[9]
E. coli (ESBL-producing)blaCTX-M-659.11 (increase)1.57 (increase)204.89 (increase)[9]
E. coli (ESBL-producing)blaSHV-28.18 (increase)-31.51 (increase)[9]
E. coli (AmpC-producing)blaCMY-210.20 (increase)8.66 (increase)55.16 (increase)[9]
E. coli (Ceftriaxone-susceptible)-MIC50: 0.5, MIC90: 1.0--[7]
E. coli (ESBL-producing)-MIC50: ≥32--[7]
K. pneumoniae (Ceftriaxone-susceptible)-MIC50: 0.5, MIC90: 1.0--[7]
K. pneumoniae (ESBL-producing)-MIC50: ≥32--[7]

Note: MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of isolates, respectively.[1] The "increase" in MIC indicates the average increase in the presence of the specified gene.

Experimental Protocols

The determination of cross-resistance between ceftiofur and other beta-lactams relies on standardized laboratory methods.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, ceftiofur and other beta-lactam antibiotic standard powders, bacterial inoculum standardized to 0.5 McFarland turbidity.[1]

  • Procedure:

    • Prepare serial two-fold dilutions of each antibiotic in MHB in the wells of a microtiter plate.[1]

    • Add a standardized bacterial inoculum to each well.

    • Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).[1]

    • Incubate the plate at 35-37°C for 18-24 hours.[1]

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[1]

Disk Diffusion Test

This method assesses the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

  • Materials: Mueller-Hinton agar (B569324) (MHA) plates, antibiotic disks (e.g., 30 µg ceftiofur), bacterial inoculum standardized to 0.5 McFarland turbidity.[1]

  • Procedure:

    • Evenly spread the standardized bacterial inoculum onto the surface of an MHA plate.

    • Place the antibiotic disks on the agar surface.

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition around each disk and interpret the results based on established clinical breakpoints.

ESBL Confirmatory Test (Combination Disk Test)

This test is used to confirm the presence of ESBLs.

  • Principle: This test utilizes the inhibitory effect of clavulanic acid on ESBL activity.[1]

  • Procedure:

    • Place two disks on an inoculated MHA plate: one containing a cephalosporin (e.g., ceftazidime (B193861) or cefotaxime) and another containing the same cephalosporin plus clavulanic acid.

    • After incubation, an increase of ≥5 mm in the zone of inhibition for the combination disk compared to the cephalosporin disk alone confirms the presence of an ESBL.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental workflows involved in studying ceftiofur cross-resistance.

ResistanceMechanism cluster_antibiotic Beta-Lactam Antibiotic (e.g., Ceftiofur) cluster_bacterium Bacterial Cell Antibiotic Ceftiofur PBP Penicillin-Binding Proteins (PBPs) Antibiotic->PBP Inhibits cell wall synthesis BetaLactamase Beta-Lactamase (e.g., ESBL, AmpC) Antibiotic->BetaLactamase Hydrolyzes Cell Lysis Cell Lysis PBP->Cell Lysis Leads to Inactive Antibiotic Inactive Antibiotic BetaLactamase->Inactive Antibiotic Produces Plasmid Plasmid (blaCTX-M, blaCMY-2) Plasmid->BetaLactamase Encodes

Caption: Mechanism of beta-lactam action and resistance.

MIC_Workflow start Start: Isolate Bacterium prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of Antibiotics in 96-Well Plate serial_dilution->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_results Read MIC: Lowest Concentration with No Visible Growth incubate->read_results end End: Determine MIC Value read_results->end

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of Ceftiofur Hydrochloride and Ceftiofur Sodium Pharmacokinetics in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic nuances between different salt formulations of an active pharmaceutical ingredient is critical for optimizing drug efficacy and safety. This guide provides an objective comparison of the pharmacokinetic profiles of Ceftiofur (B124693) hydrochloride and Ceftiofur sodium in cattle, supported by experimental data.

Ceftiofur, a third-generation cephalosporin (B10832234) antibiotic, is widely used in veterinary medicine to treat bacterial infections in cattle. It is available in two primary salt forms: hydrochloride and sodium. While both deliver the same active moiety, their formulation and resulting pharmacokinetic profiles can differ, influencing their clinical application. This guide synthesizes available data to illuminate these differences.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Ceftiofur hydrochloride and Ceftiofur sodium following intramuscular administration in cattle. The data is compiled from separate studies and presented to facilitate a comparative understanding.

Pharmacokinetic ParameterThis compound (Intramuscular)Ceftiofur Sodium (Intramuscular)
Maximum Plasma Concentration (Cmax) 1.09 ± 0.21 µg/mL[1]13.9 ± 3.55 µg/mL[2]
Time to Cmax (Tmax) 1.20 ± 0.26 hr[1]0.67 - 2.0 hr[2]
Area Under the Curve (AUC) Not explicitly stated in the provided abstract108 ± 35.0 µg.h/mL (AUC0-LOQ)[2]
Elimination Half-life (t½) Not explicitly stated in the provided abstractNot explicitly stated in the provided abstract
Bioavailability 70.52%[1]Not explicitly stated in the provided abstract

It is important to note that the data for this compound and Ceftiofur sodium are from different studies with potentially different experimental conditions, such as cattle breed and specific formulation, which can influence pharmacokinetic outcomes.

A study in water buffalo directly comparing two commercial suspensions of this compound (CEF1 and CEF2) administered intramuscularly and Ceftiofur sodium (CEF3) administered intravenously provides further insight. The intramuscular hydrochloride formulations exhibited significantly different pharmacokinetic profiles from each other, with one showing a much longer residence time in the body.[3][4] This highlights that the formulation of the hydrochloride salt can significantly impact its absorption and elimination characteristics.

Experimental Protocols

The data presented in this guide are derived from rigorous scientific studies. The methodologies employed in these key experiments are detailed below to provide context and transparency.

Study of this compound in Lactating Holstein Dairy Cows
  • Animals: Six healthy lactating Holstein dairy cows were used in the study.[1]

  • Drug Administration: A single dose of 2.2 mg/kg body weight of this compound was administered intramuscularly.[1]

  • Blood Sampling: Blood samples were collected at predetermined time points after drug administration.

  • Analytical Method: Plasma concentrations of ceftiofur were determined using a validated analytical method.

  • Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using noncompartmental analysis to determine the key pharmacokinetic parameters.[1]

Study of Ceftiofur Sodium in Crossbred Beef Cattle
  • Animals: Twelve crossbred beef cattle were enrolled in a three-period, two-treatment crossover trial.[2]

  • Drug Administration: A single intramuscular dose of 2.2 mg ceftiofur equivalents/kg body weight of Ceftiofur sodium was administered.[2]

  • Blood Sampling: Blood samples were collected serially for up to 72 hours post-injection.[2]

  • Analytical Method: Plasma samples were analyzed using a validated high-performance liquid chromatography (HPLC) assay that measures ceftiofur and all desfuroylceftiofur-related metabolites.[2]

  • Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study in cattle.

experimental_workflow cluster_setup Experimental Setup cluster_execution Study Execution cluster_analysis Data Analysis cluster_results Results Animal_Selection Animal Selection (e.g., Healthy Cattle) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Dosing_groups Dosing_groups Acclimatization->Dosing_groups Dosing_Groups Allocation to Dosing Groups (Hydrochloride vs. Sodium) Drug_Admin Drug Administration (Intramuscular) Dosing_Groups->Drug_Admin Blood_Collection Serial Blood Sampling Drug_Admin->Blood_Collection Sample_Processing Plasma Separation and Storage Blood_Collection->Sample_Processing Bioanalysis Bioanalytical Assay (e.g., HPLC) Sample_Processing->Bioanalysis PK_Modeling Pharmacokinetic Modeling Bioanalysis->PK_Modeling Stat_Analysis Statistical Comparison PK_Modeling->Stat_Analysis Data_Summary Data Summary & Tables Stat_Analysis->Data_Summary Interpretation Interpretation of Results Data_Summary->Interpretation

Caption: A generalized workflow for a comparative pharmacokinetic study in cattle.

Conclusion

References

Comparative Guide to the Bactericidal Efficacy of Ceftiofur Hydrochloride Dosage Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bactericidal efficacy of different Ceftiofur (B124693) hydrochloride dosage regimens, supported by experimental data. Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic developed exclusively for veterinary use, is widely employed to treat bacterial infections in livestock.[1][2] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[3][4][5][6] This bactericidal activity is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[1][6]

Optimizing dosage regimens is critical to maximize therapeutic success while minimizing the development of antimicrobial resistance. This guide explores various dosing strategies, from standard label doses to pharmacodynamically optimized and in vitro models, to provide a comprehensive overview for research and development professionals.

Comparison of Dosing Strategies and Efficacy

The effectiveness of a this compound regimen is highly dependent on the dosage, frequency, duration, and the specific pathogen being targeted. Suboptimal dosing, such as intermittent low-dose exposure, can lead to the development of persistence, tolerance, and ultimately, resistance.[7][8] Conversely, regimens that maintain drug concentrations above the minimum inhibitory concentration (MIC) for an extended period are more likely to achieve bacterial eradication.[7][8]

Table 1: Summary of this compound Dosage Regimens and Bactericidal Efficacy
Dosage RegimenTarget Pathogen(s)Animal Model/SystemEfficacy Metric & Key FindingsSource(s)
Standard Multi-Day Dosing
1.1 to 2.2 mg/kg BW, IM or SC, daily for 3-5 daysMannheimia haemolytica, Pasteurella multocida, Histophilus somniCattle (Bovine Respiratory Disease)Effective treatment for the bacterial component of BRD.[5][9]
3.0 to 5.0 mg/kg BW, IM, daily for 3-5 daysActinobacillus pleuropneumoniae, P. multocida, Streptococcus suisSwine (Swine Respiratory Disease)Recommended dosage for the treatment of swine respiratory disease.[1][10]
Single High-Dose Dosing
5.0 mg/kg BW, single IM injectionA. pleuropneumoniae, H. parasuis, P. multocida, S. suisSwine (Swine Respiratory Disease)Reduced mortality and body temperature compared to placebo, but the standard 3-day full course therapy is recommended for effective treatment.[11]
6.6 mg/kg BW, single SC injectionPathogens associated with Bovine Respiratory Disease (BRD)CattleLabeled for the treatment of BRD.[12]
PK/PD Optimized Dosing
0.46 mg/kg BWPasteurella multocidaSwine (ex vivo PK/PD model)Bactericidal Action: Achieved a 4-log10 reduction in bacterial count over 72 hours. A dose of 0.64 mg/kg was calculated for bacterial elimination.[13]
1.94 mg/kg BW, every 72 hoursStreptococcus suisSwine (PK/PD model)Bactericidal Activity: This dosage regimen was simulated to be sufficient to achieve bactericidal effects based on AUC0–24h/MIC targets.[14]
In Vitro Exposure Models
Continuous exposure ≥6 x MIC for ≥120 hoursStaphylococcus aureusIn VitroComplete Eradication: Strains were completely eliminated without an increase in MIC.[7][8]
Intermittent exposure at 2 x MIC (30 cycles)Staphylococcus aureusIn VitroResistance Development: Led to an eight-fold increase in MIC.[7][8]
Intermittent exposure at 100 x MIC (30 cycles)Staphylococcus aureusIn VitroTolerance Development: Showed a progression from susceptibility to persistence and then to tolerance.[7][8]

Key Pharmacodynamic Parameters

The bactericidal activity of Ceftiofur is often predicted by its pharmacodynamic (PD) properties, primarily the time that drug concentrations remain above the MIC (T > MIC). Other important parameters include the Minimum Bactericidal Concentration (MBC) and the Mutant Prevention Concentration (MPC).

Table 2: In Vitro Susceptibility of Key Veterinary Pathogens to Ceftiofur
PathogenMIC90 (μg/mL)MBC (μg/mL)MBC/MIC RatioMPC (μg/mL)Source(s)
Pasteurella multocida (Swine)≤ 0.030.12520.3[13][15]
Actinobacillus pleuropneumoniae≤ 0.03 - 0.06---[15][16]
Streptococcus suis0.06 - 0.25---[14][16]
Mannheimia haemolytica≤ 0.06---[2]
Histophilus somni≤ 0.03---[2]
Fusobacterium necrophorum≤ 0.25---[5]

Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.

Experimental Protocols

Detailed and standardized methodologies are essential for validating the bactericidal efficacy of antibiotics. Below are summarized protocols based on cited experimental studies.

Protocol 1: Determination of MIC and MBC

This protocol is adapted from standard guidelines by the Clinical and Laboratory Standards Institute (CLSI) and methods described in published research.[7]

  • Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) on an appropriate agar (B569324) medium. Suspend colonies in a sterile saline or broth to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 105 Colony Forming Units (CFU)/mL in Mueller-Hinton (MH) broth.

  • Microbroth Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate with MH broth to achieve a desired concentration range (e.g., 0.065 µg/mL to 64 µg/mL).

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18–24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of Ceftiofur that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take a 100 µL aliquot from each well that shows no visible growth and plate it onto an antibiotic-free MH agar plate. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7]

Protocol 2: In Vitro Time-Kill Curve Analysis

Time-kill assays provide data on the rate of bactericidal activity.

  • Preparation: Prepare flasks containing MH broth with various concentrations of this compound, typically corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Inoculation: Inoculate each flask with a standardized bacterial suspension to a final density of ~5 x 105 CFU/mL. Include a positive growth control flask without any antibiotic.

  • Sampling and Plating: Incubate all flasks at 37°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask. Perform serial dilutions of the aliquots and plate them onto MH agar to determine the viable CFU/mL count.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum count within 24 hours.

Visualizations: Workflows and Logical Relationships

Diagram 1: Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition cluster_results Results Bact_Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Microtiter Plate Wells Bact_Prep->Inoculate Drug_Prep Prepare Serial Dilutions of Ceftiofur HCl Drug_Prep->Inoculate Incubate_1 Incubate at 37°C for 18-24 hours Inoculate->Incubate_1 Read_MIC Read Plate for Visible Growth Incubate_1->Read_MIC Plate_MBC Plate Aliquots from Clear Wells onto Agar Read_MIC->Plate_MBC MIC_Result Determine MIC Read_MIC->MIC_Result Incubate_2 Incubate Agar Plates at 37°C for 24 hours Plate_MBC->Incubate_2 Count_CFU Count Colonies Incubate_2->Count_CFU MBC_Result Determine MBC (≥99.9% Kill) Count_CFU->MBC_Result

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Diagram 2: Logical Comparison of Dosing Regimens and Outcomes

Dosing_Comparison cluster_intermittent Intermittent / Suboptimal Dosing cluster_continuous Continuous / Optimal Dosing Start Dosage Regimen Choice Low_Dose Low Concentration (e.g., 2x MIC) Start->Low_Dose Intermittent High_Dose_Int High Concentration (e.g., 100x MIC) Start->High_Dose_Int Intermittent High_Dose_Cont High Concentration & Prolonged Exposure (e.g., ≥6x MIC for ≥120h) Start->High_Dose_Cont Continuous Outcome_Resistance Outcome: Increased MIC (Resistance) Low_Dose->Outcome_Resistance Outcome_Tolerance Outcome: Persistence & Tolerance High_Dose_Int->Outcome_Tolerance Outcome_Eradication Outcome: Complete Bacterial Eradication High_Dose_Cont->Outcome_Eradication

Caption: Outcomes of intermittent versus continuous Ceftiofur exposure in vitro.

Diagram 3: PK/PD Modeling Workflow for Dose Optimization

PKPD_Workflow cluster_data Data Collection cluster_model Modeling & Simulation cluster_output Output & Validation PK_Data In Vivo Pharmacokinetic Data (Plasma/Tissue Drug Conc.) Integration Integrate PK and PD Data (Sigmoid Emax Model) PK_Data->Integration PD_Data In Vitro Pharmacodynamic Data (MIC, Time-Kill Curves) PD_Data->Integration Target_Selection Select PK/PD Target Index (e.g., AUC/MIC) Integration->Target_Selection Monte_Carlo Monte Carlo Simulation Target_Selection->Monte_Carlo Dose_Calc Calculate Optimal Dose for Bacteriostatic, Bactericidal, & Elimination Effects Monte_Carlo->Dose_Calc Validation Validate Dosage Regimen (e.g., PBPK/PD Model) Dose_Calc->Validation Result Rational Dosage Regimen Validation->Result

Caption: Workflow for Pharmacokinetic/Pharmacodynamic (PK/PD) dose optimization.

Conclusion

The bactericidal efficacy of this compound is not a fixed property but is critically dependent on the dosage regimen employed. While standard label doses are effective for many clinical situations, the data clearly indicate that higher doses and prolonged exposure times enhance bacterial killing and can prevent the emergence of resistance and tolerance.[7][8] Studies utilizing PK/PD modeling demonstrate the potential for more refined, pathogen-specific dosing strategies that can achieve bactericidal or complete elimination effects with optimized drug exposure.[13][14] For drug development professionals and researchers, these findings underscore the importance of moving beyond simple MIC values to incorporate time-kill kinetics and PK/PD integration to establish truly effective and resistance-mitigating dosage regimens for novel antimicrobial formulations.

References

Comparative Analysis of Ceftiofur Hydrochloride's Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) exclusively for veterinary use, demonstrates broad-spectrum bactericidal activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] This guide provides a comprehensive comparative analysis of its effects on various significant veterinary pathogens, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][3] Like other β-lactam antibiotics, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the final stages of peptidoglycan synthesis.[3][4] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains, which is crucial for the integrity of the bacterial cell wall.[4][5] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][4] A key advantage of Ceftiofur is its stability in the presence of many β-lactamase enzymes, which are a common bacterial resistance mechanism.[1][3]

cluster_extracellular Extracellular Space cluster_cellwall Bacterial Cell Wall & Membrane Ceftiofur Ceftiofur Hydrochloride PBP Penicillin-Binding Proteins (PBPs) Ceftiofur->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking CellLysis Cell Lysis & Bacterial Death PBP->CellLysis Inhibition leads to CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Essential for

Figure 1: Mechanism of action of this compound.

Quantitative Analysis of Antibacterial Activity

The in vitro efficacy of this compound is primarily evaluated through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize these values against key veterinary pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Actinobacillus pleuropneumoniae0.0160.031≤0.016 - 0.063
Pasteurella multocidaNot Reported0.004Not Reported
Streptococcus suisNot Reported1.0Not Reported
Escherichia coliNot Reported>16.0Not Reported
Staphylococcus aureus (Parental Strain)0.5Not ReportedNot Reported

MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound
Bacterial StrainMBC (µg/mL)
Staphylococcus aureus (Parental Strain)1.0
Pasteurella multocida (Reference Isolate)0.30
Pasteurella multocida (Clinical Isolate)0.62

Time-Kill Kinetics

Time-kill assays demonstrate the rate and extent of bactericidal activity. This compound typically exhibits time-dependent killing, where its efficacy is best correlated with the duration the drug concentration remains above the MIC.

  • Against Staphylococcus aureus : Intermittent exposure to high concentrations (100 x MIC) can lead to the development of persistence and tolerance. However, continuous exposure to concentrations ≥6 x MIC for over 120 hours can lead to complete eradication without an increase in MIC.

  • Against Pasteurella multocida : Ceftiofur shows a time-dependent bactericidal effect. A reduction in bacterial count is observed to be progressive at 8, 12, and 24 hours for concentrations at or above the MIC.

  • Against Actinobacillus pleuropneumoniae : Ceftiofur also demonstrates time-dependent killing against this pathogen.

  • Against Streptococcus suis : The bactericidal activity against S. suis is concentration-dependent as evidenced by time-killing curves.

Experimental Protocols

Broth Microdilution for MIC and MBC Determination

The broth microdilution method is the standard for determining the MIC of this compound.

  • Preparation of Ceftiofur Stock Solution : A stock solution of this compound is prepared in an appropriate solvent and filter-sterilized.

  • Preparation of Inoculum : Bacterial colonies from a fresh agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution : Two-fold serial dilutions of Ceftiofur are prepared in cation-adjusted Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculation and Incubation : The standardized bacterial inoculum is added to each well. The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of Ceftiofur with no visible bacterial growth.

  • MBC Determination : To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an antibiotic-free agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

start Start prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Serial Dilutions of Ceftiofur in 96-Well Plates start->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate prep_plates->inoculate incubate Incubate Plates (35-37°C for 16-20h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mbc Determine MBC (≥99.9% killing) incubate_agar->read_mbc end End read_mbc->end

Figure 2: Workflow for MIC and MBC determination.

Time-Kill Kinetic Assay

This assay provides a dynamic view of bactericidal or bacteriostatic activity.

  • Inoculum Preparation : A logarithmic-phase bacterial culture is diluted to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Drug Exposure : Ceftiofur is added to the bacterial culture at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling : The cultures are incubated at 37°C with agitation. Aliquots are withdrawn at specific time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

  • Quantification : Samples are serially diluted and plated on antibiotic-free agar to determine the viable bacterial count (CFU/mL).

  • Analysis : The results are plotted as log₁₀ CFU/mL versus time to generate kill curves. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

start Start prep_culture Prepare Log-Phase Bacterial Culture (~1x10⁶ CFU/mL) start->prep_culture add_drug Add Ceftiofur at Various MIC Multiples prep_culture->add_drug incubate Incubate Cultures (37°C with shaking) add_drug->incubate sample Withdraw Samples at Multiple Time Points incubate->sample plate Perform Serial Dilutions and Plate on Agar sample->plate count Incubate Plates and Count Viable CFU/mL plate->count plot Plot log₁₀ CFU/mL vs. Time to Generate Kill Curves count->plot end End plot->end

Figure 3: Workflow for a time-kill kinetic assay.

References

A Comparative Guide to Inter-laboratory Validation of Ceftiofur Hydrochloride Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methods for determining the susceptibility of veterinary pathogens to Ceftiofur (B124693) hydrochloride. The information presented is collated from established veterinary microbiology literature and aims to assist researchers in selecting and implementing robust susceptibility testing protocols. This document outlines the experimental methodologies for broth microdilution and agar (B569324) disk diffusion tests and presents comparative data to highlight the performance of these methods.

Introduction to Ceftiofur Susceptibility Testing

Ceftiofur is a third-generation cephalosporin (B10832234) antibiotic widely used in veterinary medicine to treat bacterial infections in cattle, swine, and other animals.[1][2] Accurate determination of bacterial susceptibility to ceftiofur is crucial for effective clinical use and for monitoring the emergence of antibiotic resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods and interpretive criteria for antimicrobial susceptibility testing of bacteria isolated from animals.[3][4] The two most common methods for ceftiofur susceptibility testing are broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method.[1][5]

Experimental Protocols

Reproducible and accurate susceptibility testing relies on strict adherence to standardized protocols. Below are the detailed methodologies for the broth microdilution and agar disk diffusion tests as recommended for ceftiofur.

Broth Microdilution Method for MIC Determination

The broth microdilution method is considered the "gold standard" for determining the MIC of an antimicrobial agent.[5] It provides a quantitative result, which is the lowest concentration of the drug that inhibits the visible growth of a bacterium.

Experimental Protocol:

  • Preparation of Ceftiofur Stock Solution: A stock solution of Ceftiofur hydrochloride is prepared at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. The solution should be sterilized by filtration and can be stored in aliquots at -80°C.[3]

  • Preparation of Microtiter Plates: A series of two-fold dilutions of the ceftiofur stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[3][6]

  • Inoculum Preparation: From a fresh agar plate with 18-24 hours of bacterial growth, 3-5 colonies of the test organism are suspended in sterile saline. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Inoculation: Each well of the microtiter plate containing the ceftiofur dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.[3]

  • Incubation: The microtiter plate is covered and incubated at 35°C ± 2°C for 16-20 hours in ambient air.[3]

  • MIC Determination: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ceftiofur at which there is no visible growth.[3][6]

Agar Disk Diffusion Method (Kirby-Bauer Test)

The agar disk diffusion method is a qualitative or semi-quantitative test that is widely used in veterinary diagnostic laboratories due to its simplicity and cost-effectiveness.[4][7]

Experimental Protocol:

  • Inoculum Preparation: A standardized inoculum is prepared as described for the broth microdilution method (0.5 McFarland standard).

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is swabbed evenly in three directions to ensure confluent growth.

  • Application of Disks: Paper disks impregnated with a specific concentration of ceftiofur (e.g., 30 µg) are dispensed onto the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, the diameter of the zone of inhibition (the area of no bacterial growth) around each disk is measured in millimeters.[4] The zone diameter is then interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on CLSI-established breakpoints.[1]

Data Presentation: Comparative Performance of Susceptibility Testing Methods

While a direct multi-laboratory validation study for ceftiofur was not found in the public literature, data from studies comparing different testing methods to a reference standard can provide insight into their relative performance and reproducibility. The following tables summarize key performance indicators.

Pathogen TypeHost SpeciesMethodSusceptibleIntermediateResistant
Swine Respiratory PathogensSwineMIC (µg/mL)≤ 24≥ 8
Disk Diffusion (mm)≥ 2118-20≤ 17
Bovine Respiratory Pathogens (Pasteurella multocida)BovineMIC (µg/mL)≤ 24≥ 8

Data sourced from Burton et al., 1996 and Wisconsin Veterinary Diagnostic Laboratory.[1][3][4]

Table 2: Comparison of Commercial vs. Reference Methods for Bovine Mastitis Pathogens

Method ComparisonEssential Agreement (MIC)Categorical Agreement (S/I/R)
Sensititre® Automated Reading vs. Broth Microdilution87%91%
Sensititre® Manual Reading vs. Automated Reading97%Not Reported
Agar Disk Diffusion vs. Broth MicrodilutionNot Applicable92%

Data from a study on bovine clinical mastitis isolates, where the manual broth microdilution test was the reference method.[7][8][9]

Table 3: Quality Control Ranges for Ceftiofur Susceptibility Testing

Quality Control StrainMethodAcceptable Range
Escherichia coli ATCC® 25922™MIC (µg/mL)Refer to current CLSI documents
Staphylococcus aureus ATCC® 29213™MIC (µg/mL)Refer to current CLSI documents
Pseudomonas aeruginosa ATCC® 27853™MIC (µg/mL)Refer to current CLSI documents
Enterococcus faecalis ATCC® 29212™MIC (µg/mL)Refer to current CLSI documents

Specific QC ranges are published by CLSI and are subject to periodic updates. Laboratories should always refer to the latest CLSI documents for current QC ranges.[3]

Visualization of Experimental Workflows

The following diagrams illustrate the key processes involved in the inter-laboratory validation of ceftiofur susceptibility testing.

experimental_workflow cluster_prep Preparation Phase cluster_testing Laboratory Testing Phase cluster_analysis Data Analysis Phase A Protocol Standardization (CLSI Guidelines) B Preparation of Ceftiofur Panels/Disks A->B Lab1 Laboratory 1 (MIC/Disk Diffusion) B->Lab1 Lab2 Laboratory 2 (MIC/Disk Diffusion) B->Lab2 LabN Laboratory N (MIC/Disk Diffusion) B->LabN C Selection & Distribution of Bacterial Isolates C->Lab1 C->Lab2 C->LabN D Distribution of QC Strains D->Lab1 D->Lab2 D->LabN E Data Collection (MICs & Zone Diameters) Lab1->E Lab2->E LabN->E F Inter-laboratory Comparison E->F G Statistical Analysis (Reproducibility) F->G H Final Report G->H logical_relationships cluster_methods Testing Methods cluster_data Primary Data cluster_analysis Comparative Analysis cluster_outcome Validation Outcome MIC Broth Microdilution (MIC) MIC_val MIC Values (µg/mL) MIC->MIC_val QC QC Strain Performance MIC->QC DD Agar Disk Diffusion (DD) Zone_dia Zone Diameters (mm) DD->Zone_dia DD->QC EA Essential Agreement (MIC values within ±1 log2 dilution) MIC_val->EA CA Categorical Agreement (S, I, R concordance) MIC_val->CA Zone_dia->CA Reproducibility Method Reproducibility EA->Reproducibility CA->Reproducibility QC->Reproducibility

References

Safety Operating Guide

Safeguarding Health and the Environment: Proper Disposal of Ceftiofur Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ceftiofur hydrochloride, a third-generation cephalosporin (B10832234) antibiotic used in veterinary medicine, requires specific handling and disposal procedures to prevent environmental contamination and potential contributions to antibiotic resistance. Adherence to these protocols is not only a matter of best practice but also a legal requirement under various regulations.

Immediate Safety and Handling Precautions

Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE). According to safety data sheets (SDS), this compound can cause skin and eye irritation, as well as allergic skin reactions and respiratory difficulties if inhaled.[1][2][3]

Recommended Personal Protective Equipment:

  • Gloves: Impervious gloves should be worn.

  • Eye Protection: Safety glasses or goggles are necessary to prevent eye contact.

  • Respiratory Protection: In case of inadequate ventilation or when handling powders that may become airborne, respiratory protection should be worn.[2]

  • Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

In the event of a spill, the area should be evacuated if necessary. The spilled material should be collected with an inert, non-combustible absorbent material and transferred to a labeled container for disposal.[1] Large spills should be contained to prevent entry into drains and waterways.[1][4]

Step-by-Step Disposal Protocol for this compound

The primary principle for the disposal of this compound is to prevent its release into the environment. Flushing unused pharmaceuticals down the toilet or drain is strictly discouraged as this can lead to water contamination.[5][6]

Step 1: Characterize the Waste

Determine if the this compound waste is considered hazardous. While not typically listed as a hazardous waste, this can depend on the formulation and any solvents or other chemicals it may be mixed with. Consult the Safety Data Sheet (SDS) and local environmental regulations. The Environmental Protection Agency (EPA) regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[7][8]

Step 2: Segregate the Waste

Keep this compound waste separate from other chemical and non-hazardous waste streams. Original containers should be used for storage of the waste, and they should be clearly labeled. Do not mix different types of pharmaceutical waste.

Step 3: Choose the Appropriate Disposal Method

The preferred method of disposal for pharmaceutical waste is through a licensed and approved waste disposal service.

  • Reverse Distributors: For expired but unopened products, a DEA-registered reverse distributor can be utilized.[9] This is the most compliant method for returning and disposing of certain pharmaceuticals.

  • Licensed Waste Haulers: For laboratory waste, including unused reagents and contaminated materials, a licensed hazardous waste contractor should be employed. These contractors will ensure the waste is transported to a permitted facility for incineration or other approved treatment methods.[6]

  • Take-Back Programs: In some areas, pharmaceutical take-back programs are available for the collection and proper disposal of unwanted medicines.[5][10]

Step 4: Prepare for Transport

Ensure that the waste is packaged and labeled in accordance with Department of Transportation (DOT) regulations for transport to the disposal facility. Your licensed waste hauler will provide guidance on these requirements.

Step 5: Documentation

Maintain a detailed record of the disposal process, including the name of the chemical, quantity, date of disposal, and the name of the waste disposal contractor. For certain types of waste, a manifest will be required to track the waste from its point of generation to its final disposal.[11]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not broadly defined and can vary by jurisdiction, the following table summarizes key toxicological data from its Safety Data Sheet, which informs the need for careful handling and disposal.

ParameterSpeciesValueReference
Acute Oral LD50Rat> 7760 mg/kg[1]
Acute Inhalation LC50Rat> 8.3 mg/L[1]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.

G A Start: this compound Waste Generated C Segregate and Label Waste A->C B Characterize Waste (Hazardous vs. Non-Hazardous) K Consult SDS and Local Regulations B->K L Non-Hazardous B->L Non-Hazardous M Hazardous B->M Hazardous C->B D Select Disposal Method E Licensed Waste Hauler (Incineration) D->E Laboratory Waste F Reverse Distributor (for unexpired/unopened product) D->F Unopened Product G Take-Back Program D->G Small Quantities H Prepare for Transport (Packaging & Labeling) E->H F->H G->H I Complete Documentation (Manifests, Records) H->I J End: Compliant Disposal I->J L->D M->E

This compound Disposal Workflow

References

Personal protective equipment for handling Ceftiofur hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols for laboratory professionals handling Ceftiofur Hydrochloride. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment. This compound is a third-generation cephalosporin (B10832234) antibiotic that can pose health risks if handled improperly, including skin and respiratory sensitization, as well as irritation to the eyes and skin.[1][2][3]

Hazard Identification

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • R42/43: May cause sensitization by inhalation and skin contact.[2]

Individuals sensitive to beta-lactam antibiotics, including penicillins and cephalosporins, may be at risk of hypersensitivity and anaphylaxis upon exposure.[2]

Occupational Exposure Limits

Engineering controls and personal protective equipment are essential to minimize exposure. The established occupational exposure limit (OEL) provides a benchmark for safe airborne concentrations.

ParameterValueSource
8-Hour Time-Weighted Average (TWA)0.2 mg/m³ (200 µg/m³)[2][4]
Sensitizer DesignationYes[2][4]

Personal Protective Equipment (PPE) Selection

A comprehensive approach to personal protection is crucial. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_assessment 1. Task Assessment cluster_exposure 2. Exposure Potential cluster_ppe 3. Required PPE start Start: Handling Ceftiofur HCl task What is the task? start->task solid Handling Solid (Weighing, Transferring) task->solid Solid Form liquid Handling Solution (Pipetting, Mixing) task->liquid Liquid Form exposure_solid Potential for Dust/Aerosol Generation? solid->exposure_solid exposure_liquid Potential for Splash/Aerosol Generation? liquid->exposure_liquid ppe_base Baseline PPE: - Nitrile Gloves (Double-layered recommended) - Safety Glasses with Side Shields - Lab Coat / Protective Coveralls exposure_solid->ppe_base Low ppe_respirator Add Respiratory Protection: - NIOSH-approved Respirator - Work in Ventilated Enclosure (Fume Hood) exposure_solid->ppe_respirator High exposure_liquid->ppe_base Low exposure_liquid->ppe_respirator High

Caption: PPE selection workflow for handling this compound.

Operational Plan: Safe Handling Protocol

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Use a chemical fume hood or other appropriate exhaust ventilation when handling the solid powder to minimize inhalation of dust.[1]

  • Ensure a safety shower and eyewash station are readily accessible.[1]

2. Pre-Handling Preparations:

  • Read the Safety Data Sheet (SDS) thoroughly before beginning work.

  • Don the required PPE as determined by your risk assessment (see workflow above). This includes at a minimum:

    • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][5]

    • Hand Protection: Impervious gloves, such as nitrile.[4][6] Wearing two layers of disposable gloves is recommended.[2]

    • Body Protection: A lab coat or impervious clothing is required.[1] Protective coveralls should be worn for extensive handling.[2]

3. Handling the Compound:

  • Avoid contact with skin, eyes, and clothing.[7]

  • Prevent the formation and inhalation of dust and aerosols.[1]

  • When weighing the solid, do so within a fume hood or ventilated balance enclosure.

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly with soap and water after handling is complete.[1]

Emergency and Disposal Plans

Emergency Procedures: Spill Response

  • Evacuate: Immediately alert others and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don full personal protective equipment, including respiratory protection (if dealing with powder), double gloves, safety goggles, and a lab coat or coveralls.[1]

  • Containment: Prevent the spill from spreading and keep it away from drains or water courses.[1][6]

  • Cleanup (Solid Spill):

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[7] Avoid generating dust.[6]

  • Cleanup (Liquid Spill):

    • Absorb the solution with a liquid-binding material like diatomite or universal binders.[1]

    • Place the contaminated material into a labeled, sealed container for disposal.

  • Decontamination:

    • Clean the spill area and any contaminated equipment by scrubbing with alcohol.[1]

    • Remove all contaminated clothing and wash it before reuse.[1]

Disposal Plan

  • All waste, including expired product, contaminated materials, and empty containers, must be disposed of as hazardous waste.

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[1][6]

  • Leave chemicals in their original containers and do not mix with other waste.[6]

  • Handle uncleaned containers with the same precautions as the product itself.[6]

First Aid Measures

In case of exposure, follow these immediate first aid steps and seek medical attention.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Separate eyelids to ensure adequate flushing.[1] Promptly call a physician.[1]
Skin Contact Remove contaminated clothing and shoes immediately.[1] Rinse the skin thoroughly with plenty of soap and water.[1] Seek medical advice.[2]
Inhalation Move the person to fresh air immediately.[1] If breathing is difficult, provide respiratory support such as cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] Call a physician.
Ingestion Do NOT induce vomiting.[1] Wash out the mouth with water.[1] Call a physician immediately.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftiofur hydrochloride
Reactant of Route 2
Reactant of Route 2
Ceftiofur hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.